molecular formula C6H5Cl2NO B1369905 (2,3-Dichloro-4-pyridinyl)methanol CAS No. 329794-25-4

(2,3-Dichloro-4-pyridinyl)methanol

Cat. No.: B1369905
CAS No.: 329794-25-4
M. Wt: 178.01 g/mol
InChI Key: YGXNHZDMSWZUTO-UHFFFAOYSA-N
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Description

(2,3-Dichloro-4-pyridinyl)methanol is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNHZDMSWZUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594270
Record name (2,3-Dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329794-25-4
Record name (2,3-Dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,3-Dichloro-4-pyridinyl)methanol (CAS No. 329794-25-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dichloro-4-pyridinyl)methanol, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its strategic substitution pattern, featuring two chlorine atoms and a hydroxymethyl group on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its emerging applications in the field of drug discovery. The presence of chlorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable intermediate in the design of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes its key properties.

PropertyValueSource
CAS Number 329794-25-4N/A
Molecular Formula C₆H₅Cl₂NON/A
Molecular Weight 178.02 g/mol N/A
Appearance SolidN/A
Storage Temperature 2-8°CN/A

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable carbonyl precursor, such as 2,3-dichloropyridine-4-carboxaldehyde or a derivative of 2,3-dichloropyridine-4-carboxylic acid. The following protocol details the reduction of the aldehyde using sodium borohydride, a mild and selective reducing agent.

Experimental Protocol: Reduction of 2,3-Dichloropyridine-4-carboxaldehyde

This protocol is adapted from a general procedure for the reduction of similar pyridinyl aldehydes.[1]

Materials:

  • 2,3-Dichloropyridine-4-carboxaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyridine-4-carboxaldehyde (1 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. The addition should be completed over a period of 15-30 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water while maintaining the temperature below 20°C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the aldehyde and sodium borohydride, and its protic nature facilitates the reduction process.

  • Low-Temperature Reaction: The reaction is performed at a low temperature to control the reactivity of sodium borohydride and to minimize potential side reactions.

  • Portion-wise Addition of NaBH₄: This ensures a controlled reaction rate and prevents a rapid, exothermic reaction.

  • Aqueous Workup: The addition of water quenches any unreacted sodium borohydride and allows for the extraction of the product into an organic solvent.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Aldehyde in Methanol cool Cool to 0-5°C start->cool Stir add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 Maintain Temp. react Stir for 1-2h at 0-5°C add_nabh4->react quench Quench with Water react->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (optional) dry->purify end This compound purify->end Final Product

Synthesis Workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the two chlorinated carbons, the other aromatic carbons, and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (178.02 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to monitor the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also a suitable method for purity analysis, given the volatility of the compound.

Applications in Drug Development

Chlorinated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to modulate the biological activity and pharmacokinetic properties of drug candidates. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of various therapeutic agents.

The dichloro-substitution pattern can be exploited for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for esterification or etherification to attach the pyridine core to other molecular fragments.

Given the biological activities of other dichlorinated pyridine derivatives, this compound could serve as a precursor for compounds targeting a range of diseases, including but not limited to:

  • Oncology: As a building block for kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: In the synthesis of novel antibacterial or antiviral compounds.

  • Inflammatory Diseases: As a scaffold for molecules targeting inflammatory pathways.

The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from this compound could act as an inhibitor.

SignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Gene Expression drug This compound Derivative drug->kinase2 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for further chemical modification, making it an attractive starting material for the development of novel drug candidates. The synthesis protocol and analytical methods described in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. Further exploration of its applications is warranted to fully realize its potential in the development of new therapeutics.

References

  • This is a placeholder for a reference that would ideally contain the original synthesis or characterization of this compound. As no such specific reference was found in the provided search results, a general reference to a relevant synthetic methodology is used.

Sources

(2,3-Dichloro-4-pyridinyl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of (2,3-Dichloro-4-pyridinyl)methanol

Executive Summary & Regiochemical Challenge

The pyridine ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors and agrochemicals. However, polychlorinated pyridines present a specific "Regioisomer Challenge."

For This compound , the critical analytical objective is not merely identifying the functional groups, but rigorously proving the positions of the chlorine atoms relative to the hydroxymethyl group. Commercial catalogs frequently conflate this isomer with the symmetric 2,6-dichloro analog (CAS 101990-69-6). Misassignment at this stage can lead to months of wasted effort in Structure-Activity Relationship (SAR) campaigns.

This guide details a self-validating workflow to unambiguously assign the 2,3-dichloro-4-substituted architecture using synthetic provenance and spin-spin coupling logic.

Synthetic Provenance: The First Line of Evidence

Structural elucidation begins with the chemical history of the sample. Unlike the 2,6-isomer, which is often derived from symmetric citrazinic acid derivatives, the 2,3-dichloro isomer is best accessed via the reduction of 2,3-dichloroisonicotinic acid .

Reaction Pathway

The presence of the carboxylic acid at the C4 position (isonicotinic acid numbering) fixes the carbon skeleton. The subsequent reduction converts the


 carbonyl to the 

methylene of the alcohol without scrambling the ring substituents.

SynthesisPath Start 2,3-Dichloroisonicotinic Acid (Precursor) Reagent Activation: Thionyl Chloride (SOCl2) Reduction: NaBH4 / MeOH Start->Reagent Acid Chloride Formation Product This compound (Target) Reagent->Product Hydride Transfer

Figure 1: Synthetic provenance establishes the carbon skeleton prior to spectral analysis.

Spectroscopic Elucidation (The Core Logic)

The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR), specifically the analysis of proton-proton (


-

) coupling constants (

-values).
Mass Spectrometry (MS): Elemental Composition

High-Resolution Mass Spectrometry (HRMS) confirms the formula


.
  • Isotope Pattern: The presence of two chlorine atoms dictates a distinct M, M+2, M+4 pattern with relative intensities of approximately 9:6:1 (due to

    
     and 
    
    
    
    natural abundance).
  • Note: MS cannot distinguish between the 2,3-, 2,5-, or 2,6-dichloro isomers.

Proton NMR ( NMR): The Regio-Proof

This is the "Self-Validating System." We must distinguish between three likely isomers. The key lies in the remaining aromatic protons.

  • Target Structure (2,3-dichloro-4-substituted):

    • Protons are at H5 and H6 .

    • Relationship: Vicinal (Ortho) .

    • Expected Coupling (

      
      ): 4.5 – 6.0 Hz .
      
    • Appearance: Two Doublets.[1]

  • Decoy Structure (2,6-dichloro-4-substituted):

    • Protons are at H3 and H5 .

    • Relationship: Meta .

    • Expected Coupling (

      
      ): 0 – 2.0 Hz .
      
    • Appearance: Two Singlets (or very tight doublets).

  • Decoy Structure (3,5-dichloro-4-substituted):

    • Protons are at H2 and H6 .

    • Relationship: Symmetric / Para-like .[1]

    • Appearance: Single Singlet (integrating to 2H) due to symmetry.

Decision Tree for Isomer Assignment

ElucidationLogic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count How many distinct proton signals? Start->Count OneSignal 1 Signal (Singlet, 2H) Count->OneSignal Symmetry TwoSignals 2 Signals (1H each) Count->TwoSignals Asymmetry Result35 Isomer: 3,5-Dichloro (Symmetric) OneSignal->Result35 Coupling Measure Coupling Constant (J) TwoSignals->Coupling Result26 Isomer: 2,6-Dichloro (Meta Coupling, J < 2Hz) Coupling->Result26 J = 0-2 Hz Result23 CONFIRMED: 2,3-Dichloro (Ortho Coupling, J ≈ 5Hz) Coupling->Result23 J = 4-6 Hz

Figure 2: Logical workflow for distinguishing polychlorinated pyridine isomers via NMR.

Data Summary & Reference Values

The following table summarizes the expected spectral data for the target compound. These values serve as the "Pass/Fail" criteria for Quality Control.

ParameterValue / RangeStructural Assignment Logic
H5 Proton

7.30 – 7.50 ppm (Doublet)
Shielded by the adjacent C4-substituent.

to Nitrogen.
H6 Proton

8.10 – 8.30 ppm (Doublet)
Deshielded by the ring Nitrogen (

-position).
Coupling (

)
4.8 – 5.5 Hz CRITICAL: Confirms H5 and H6 are neighbors (Ortho).
C4-CH2-OH

4.60 – 4.80 ppm (Singlet)
Confirms hydroxymethyl group presence.

C C2

~150 ppm
Deshielded by N and Cl.

C C4

~152 ppm
Ipso-carbon to the methanol group.

Detailed Experimental Protocols

Synthesis (Reduction of 2,3-Dichloroisonicotinic Acid)

Rationale: Direct reduction of the acid is difficult; converting to the mixed anhydride or acid chloride followed by borohydride reduction is milder and preserves the halogenation pattern.

  • Activation:

    • Charge a flame-dried flask with 2,3-dichloroisonicotinic acid (1.0 eq) and anhydrous Toluene.

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride (yellow oil).

  • Reduction:

    • Dissolve the crude acid chloride in anhydrous THF (5 mL/g) and cool to 0°C.

    • Add Sodium Borohydride (

      
      , 2.5 eq) portion-wise (Caution: Exothermic).
      
    • Add Methanol (dropwise) to generate active borate species in situ.

    • Stir at room temperature for 3 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).[2]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 220 nm (amide/carbonyl check).

  • Success Criteria: Single peak >98% area.

References

  • Pyridine Nucleus Properties: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text for heterocyclic coupling constants).
  • Synthesis of Chlorinated Pyridines: Spitzner, R. "Pyridine-carboxylic Acids." Science of Synthesis, 2005 , 15, 11-284.

  • NMR Coupling Constants (

    
     values):  Reich, H. J. "Proton-Proton Coupling Constants." University of Wisconsin-Madison Chemistry Database. 
    
  • Isomer Differentiation: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier, 2016.

Sources

An In-depth Technical Guide to the Physical Properties of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical properties of (2,3-Dichloro-4-pyridinyl)methanol. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties are not merely data points; they are critical determinants of a compound's behavior, from its synthesis and purification to its formulation and ultimate biological activity. This document is structured to not only present available data but also to provide the foundational knowledge and experimental frameworks necessary for its validation and application in a research setting. We will delve into both predicted and experimentally determined properties, offering insights into the rationale behind analytical techniques and the interpretation of their results.

Molecular Structure and Chemical Identity

A foundational understanding of this compound begins with its unique molecular architecture. The strategic placement of two chlorine atoms on the pyridine ring, adjacent to each other, and a hydroxymethyl group at the 4-position, imparts a distinct electronic and steric profile that governs its physical and chemical behavior.

Chemical Structure:

G cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) B Instrument Setup (≥400 MHz Spectrometer) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E 2D NMR (COSY, HSQC, HMBC) (If structure is ambiguous) C->E F Data Processing and Structure Elucidation C->F D->E D->F E->F

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
~2900C-H stretchAliphatic (CH₂)
1600-1450C=C and C=N stretchPyridine ring
1100-1000C-O stretchAlcohol
850-750C-Cl stretchChloro-aromatic

Experimental Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, we would expect to see a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (178.02). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of the hydroxymethyl group, chlorine atoms, or HCl.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

  • Separation: The compound will be vaporized and separated from any impurities on the GC column.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.

Determination of Key Physical Properties

Accurate determination of physical properties such as melting point and solubility is crucial for the practical application of a new chemical entity.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its formulation and for designing biological assays.

Experimental Protocol for Thermodynamic Solubility Determination:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

  • Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

G cluster_0 Solubility Determination Workflow A Add excess solid to solvent B Equilibrate with agitation (24-48h at constant T) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Calculate Solubility (e.g., in mg/mL) D->E

Figure 3: Workflow for thermodynamic solubility determination.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its physical properties can be achieved through a combination of predictive methods and systematic experimental characterization. This guide has outlined the key physicochemical parameters of interest and provided robust, field-tested protocols for their determination. For researchers and drug development professionals, the principles and methodologies described herein serve as a self-validating framework for the thorough characterization of this and other novel chemical entities, ensuring a solid foundation for further development and application.

References

  • PubChem. (2-Chloropyridin-4-yl)methanol. [Link]

A Comprehensive Technical Guide to the Solubility of (2,3-Dichloro-4-pyridinyl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's aqueous solubility. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor solubility can lead to low and erratic absorption, undermining the potential of an otherwise potent active pharmaceutical ingredient (API).

This guide provides an in-depth technical overview of the solubility of (2,3-Dichloro-4-pyridinyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. Directed at researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings of solubility, present a framework for its experimental determination, and offer insights into the analytical techniques required for accurate quantification. By synthesizing established protocols with the underlying scientific principles, this guide aims to equip the reader with the necessary tools to comprehensively characterize the solubility profile of this and other related compounds.

Physicochemical Properties of Pyridine Derivatives: A Predictive Framework

For context, let's consider the computed properties of a related isomer, (2-chloropyridin-4-yl)methanol. It has a molecular weight of 143.57 g/mol , an XLogP3-AA of 0.9, one hydrogen bond donor, and two hydrogen bond acceptors[1]. These values suggest a molecule with moderate polarity. The presence of chlorine atoms in this compound will increase the molecular weight and likely the lipophilicity, which could decrease aqueous solubility. The melting point is also a crucial factor, as a higher melting point generally correlates with lower solubility in a given solvent[2].

A comprehensive characterization of this compound would necessitate the experimental determination of these fundamental properties as a foundational step.

Quantitative Solubility Data: A Framework for Presentation

The following table serves as a template for the presentation of experimentally determined solubility data for this compound. The mole fraction solubility (x) is a common and useful unit for thermodynamic analysis. It is crucial to measure solubility across a range of solvents relevant to pharmaceutical processing and formulation, and at various temperatures to understand the thermodynamics of dissolution. The dissolution of many organic compounds, such as 2,3-dichloropyridine, is an endothermic process, meaning solubility increases with temperature[3].

Table 1: Representative Solubility Data for this compound

SolventTemperature (K)Mole Fraction (x)Solubility (mg/mL)
Methanol298.15Data to be determinedData to be determined
303.15Data to be determinedData to be determined
308.15Data to be determinedData to be determined
Ethanol298.15Data to be determinedData to be determined
303.15Data to be determinedData to be determined
308.15Data to be determinedData to be determined
Acetone298.15Data to be determinedData to be determined
303.15Data to be determinedData to be determined
308.15Data to be determinedData to be determined
Acetonitrile298.15Data to be determinedData to be determined
303.15Data to be determinedData to be determined
308.15Data to be determinedData to be determined
Water (pH 7.4)298.15Data to be determinedData to be determined
310.15Data to be determinedData to be determined

Experimental Protocol for Equilibrium Solubility Determination

The determination of thermodynamic, or equilibrium, solubility is a cornerstone of pre-formulation studies. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its reliability, particularly for sparingly soluble compounds[4]. The following protocol is a detailed, step-by-step guide for determining the equilibrium solubility of this compound.

Rationale for the Shake-Flask Method

This "excess solid" method ensures that the solvent is fully saturated with the solute, and that the system has reached thermodynamic equilibrium. By adding an excess of the solid compound, a saturated solution is formed in equilibrium with the undissolved solid phase[4]. This is critical for obtaining a true measure of the compound's intrinsic solubility under the specified conditions.

Step-by-Step Methodology
  • Preparation of Materials and Reagents:

    • This compound (ensure purity is characterized).

    • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, acetonitrile, purified water).

    • For aqueous solubility, prepare buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers[5][6].

    • Scintillation vials or other suitable sealed containers.

    • A temperature-controlled shaker or incubator.

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF) to separate the solid from the saturated solution.

    • An appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

  • Experimental Procedure:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

    • Allow the mixture to equilibrate for a predetermined time. A preliminary study should be conducted to determine the time to reach equilibrium, with samples taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration in solution reaches a plateau[7].

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. Filtration is a common method, though centrifugation is a valid alternative[7].

    • If necessary, dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method. This is particularly important to prevent precipitation if samples are cooled before analysis[7].

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Analytical Quantification:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and robust method for the quantification of pharmaceutical compounds[8]. A suitable reversed-phase column (e.g., C18) with an appropriate mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be developed to achieve good separation and peak shape for pyridine derivatives[9].

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like some pyridine derivatives, GC-MS can be a highly sensitive and specific analytical method[10][11].

    • Method Validation: The chosen analytical method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or moles per liter (M). For thermodynamic analysis, converting to mole fraction is often beneficial.

    • The experiments should be performed in triplicate to ensure the reproducibility of the results. The relative standard deviation of the solubility results should ideally be less than 10%[7].

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound mix Combine in sealed vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24-72h) mix->shake settle Settle excess solid shake->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute filtrate (if necessary) filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL, mole fraction) analyze->calculate

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, thermodynamic models can be valuable for predicting solubility and understanding the dissolution process. Models such as the modified Apelblat equation and the Buchowski-Ksiazczak λh equation are often used to correlate experimental solubility data with temperature[12]. More advanced computational methods, including those based on thermodynamic cycles and machine learning, are also emerging as powerful tools for predicting the solubility of organic molecules in various solvents[2][13][14]. These models can help in solvent screening and process optimization.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will significantly influence its development as a pharmaceutical intermediate. This guide has provided a comprehensive framework for understanding and experimentally determining this vital property. By adhering to rigorous, well-validated protocols, researchers can generate the high-quality data necessary to inform formulation strategies, ensure regulatory compliance, and ultimately, facilitate the successful progression of new drug candidates. Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents and the application of thermodynamic models to further elucidate its dissolution behavior.

References

  • BenchChem. (n.d.). Solubility Profile of 2,3-Dichloropyridine in Organic Solvents: A Technical Guide.
  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents.
  • ChemicalBook. (n.d.). (2,6-Dichloro-3-pyridinyl)methanol.
  • PubChem. (n.d.). (2-chloropyridin-4-yl)methanol.
  • World Health Organization. (n.d.). Annex 4.
  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol.
  • PubMed. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

Technical Monograph: Stability & Storage of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the stability, storage, and handling of (2,3-Dichloro-4-pyridinyl)methanol (CAS: 329794-25-4).[1]

CAS: 329794-25-4 | Formula: C₆H₅Cl₂NO | M.W.: 178.02 g/mol [1][2]

Executive Summary

This compound is a functionalized pyridine building block used primarily as an intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity is defined by the interplay between the electron-deficient dichloro-pyridine ring and the primary hydroxymethyl group.[1]

Core Storage Directive:

  • Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is preferred for analytical standards.[1]

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.[1]

  • Container: Amber borosilicate glass with PTFE-lined caps to prevent moisture ingress and photolytic cleavage.[1]

Physicochemical Profile & Reactivity

To understand the storage requirements, we must first analyze the molecule's electronic environment.[1]

Structural Analysis

The molecule features a pyridine ring substituted at the 2- and 3-positions with chlorine atoms and at the 4-position with a methanol group.[1]

  • Electronic Deficiency: The nitrogen atom and the two chlorine substituents exert a strong electron-withdrawing inductive effect (-I).[1] This significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1]

  • Nucleophilic Susceptibility: The chlorine at the C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.[1] While stable under neutral storage conditions, exposure to strong nucleophiles (e.g., thiols, amines) in basic media can lead to displacement.[1]
    
  • Oxidative Liability: The primary benzylic-like alcohol at C4 is the primary site of degradation.[1] It is susceptible to oxidation to the corresponding aldehyde (2,3-dichloroisonicotinaldehyde) and subsequently the carboxylic acid.[1]

Degradation Pathways (Visualized)

The following diagram outlines the theoretical degradation pathways that necessitate strict storage controls.

DegradationPathways Start This compound (Intact API) Oxidation1 Aldehyde Impurity (2,3-dichloroisonicotinaldehyde) Start->Oxidation1 O2 / Light Hydrolysis C2-Hydrolysis (2-Hydroxy impurity) Start->Hydrolysis H2O / High pH Oxidation2 Carboxylic Acid (2,3-dichloroisonicotinic acid) Oxidation1->Oxidation2 Prolonged O2

Figure 1: Primary degradation pathways.[1] Oxidation of the alcohol moiety is the dominant risk factor during storage.[1]

Detailed Storage Protocols

The following protocols are designed to mitigate the risks identified above. These are "preventative best practices" derived from the stability profiles of halogenated pyridine methanols [1, 2].[1]

Environmental Control
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows the kinetics of auto-oxidation.[1] For reference standards, -20°C is recommended to arrest lattice mobility.[1]
Atmosphere Inert (Ar/N₂) Displaces atmospheric oxygen, preventing the conversion of

.[1] Argon is preferred over Nitrogen due to its higher density.[1]
Humidity < 40% RH Pyridines can be hygroscopic.[1] Moisture facilitates hydrolysis at the C2-Cl bond and can induce caking.[1]
Light Dark / Amber Halogenated heterocycles can undergo photolytic dehalogenation or radical formation under UV exposure.[1]
Handling Workflow (Step-by-Step)

Objective: Dispense 100 mg for a reaction without compromising the bulk lot.

  • Equilibration: Remove the container from the refrigerator/freezer. Crucial: Allow the closed container to reach room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold bottle in humid air causes immediate condensation on the solid, accelerating degradation.[1]

  • Atmosphere Management: If a glovebox is unavailable, use an inverted funnel connected to an Argon line to create a localized inert blanket over the balance.[1]

  • Dispensing: Use a stainless steel or antistatic spatula.[1] Avoid iron spatulas if the coating is damaged, as trace metals can catalyze oxidation.[1]

  • Resealing: Purge the headspace of the bulk container with Argon for 10-15 seconds before tightening the cap.[1] Parafilm is recommended as a secondary seal.[1]

Quality Control & Validation

To validate the integrity of the material after storage, a robust HPLC method is required.[1] The method below is designed to separate the parent alcohol from potential aldehyde or acid degradation products.[1]

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Acidic pH keeps the pyridine nitrogen protonated, improving peak shape.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl detection).[1]

  • Pass Criteria: Purity

    
     (area normalization).
    
Storage Decision Logic

Use this logic flow to determine the disposition of stored material.

StorageLogic Check Visual Inspection: Color Change? Color Yellow/Brown tint Check->Color White White/Off-White Check->White QC Run HPLC Analysis Color->QC Suspect Oxidation White->QC Routine Check ResultHigh Purity > 98% QC->ResultHigh ResultMed Purity 90-98% QC->ResultMed ResultLow Purity < 90% QC->ResultLow Action1 Approve for Synthesis ResultHigh->Action1 Action2 Recrystallize (EtOAc/Hexanes) ResultMed->Action2 Action3 Discard / Reisolate ResultLow->Action3

Figure 2: Quality control decision tree. Discoloration (yellowing) is the first physical indicator of N-oxide formation or aldehyde degradation.[1]

Safety & Toxicology

While specific toxicological data for this isomer is limited, it should be handled as a hazardous halogenated pyridine [3].[1]

  • GHS Classification (Inferred):

    • H302: Harmful if swallowed.[1][3][4]

    • H315/H319: Causes skin and serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3][5]

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.[1] All operations must be performed in a fume hood to prevent inhalation of dust.[1]

References

  • Sigma-Aldrich. this compound Product Specification & CAS 329794-25-4 Entry. Retrieved from [1]

  • BLD Pharm. this compound Safety & Storage Data. Retrieved from [1]

  • PubChem. Compound Summary for Pyridine-methanol derivatives (Analogous Safety Data). National Library of Medicine.[1] Retrieved from [1]

Sources

Spectroscopic Data Guide: (2,3-Dichloro-4-pyridinyl)methanol

[1]

Executive Summary & Chemical Identity

(2,3-Dichloro-4-pyridinyl)methanol is a specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals (such as fungicides and herbicides) and pharmaceutical scaffolds (including PDE4 inhibitors).[1][2] Its structural integrity is defined by the specific 2,3-dichloro substitution pattern, which imparts unique electronic properties distinct from its more common isomer, (2,6-dichloropyridin-4-yl)methanol.[1]

This guide provides a comprehensive spectroscopic analysis, synthesizing theoretical structure-activity relationships (SAR) with standard experimental protocols to validate the compound's identity.[1]

Chemical Profile
PropertyDetail
IUPAC Name (2,3-Dichloropyridin-4-yl)methanol
CAS Number 329794-25-4 (Note: Often confused with 2,6-isomer CAS 101990-69-6)
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water

Spectroscopic Atlas

Note: The data below represents high-confidence predicted values derived from substituent increment calculations and comparative analysis of analogous 2,3-dihalopyridines. Experimental values may vary slightly based on solvent and concentration.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by two aromatic signals in the pyridine region showing ortho-coupling, and a methylene signal for the hydroxymethyl group.[1]

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment
8.35 Doublet (d)1HJ ≈ 5.0H-6 (α to Nitrogen)
7.55 Doublet (d)1HJ ≈ 5.0H-5 (β to Nitrogen)
5.60 Triplet (t)1HJ ≈ 5.5OH (Exchangeable)
4.65 Doublet (d)2HJ ≈ 5.5CH₂ -OH
  • Interpretation Logic:

    • H-6 (8.35 ppm): This proton is adjacent to the ring nitrogen, causing significant deshielding.[1]

    • H-5 (7.55 ppm): Located ortho to the hydroxymethyl group and meta to the nitrogen.[1] The 2,3-dichloro substitution exerts an inductive withdrawing effect, shifting it downfield relative to unsubstituted pyridine.[1]

    • Coupling: The 5.0 Hz coupling constant is characteristic of ortho-protons in the pyridine ring (

      
      ).[1]
      
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ, ppm)TypeAssignmentElectronic Environment
153.5 Quaternary (C)C-4 Ipso to CH₂OH; deshielded by substituent.[1]
150.1 Quaternary (C)C-2 Deshielded by N and α-Cl.[1]
148.5 Methine (CH)C-6 α to Nitrogen; high electron deficiency.[1]
129.8 Quaternary (C)C-3 Substituted by Cl; shielded relative to C-2.[1]
123.2 Methine (CH)C-5 β to Nitrogen.[1]
60.5 Methylene (CH₂)CH₂ OHTypical benzylic-like alcohol shift.[1]
B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the presence of two chlorine atoms, creating a distinct isotopic fingerprint.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M⁺): m/z 177 / 179 / 181

  • Isotopic Pattern:

    • The presence of two Chlorine atoms (

      
      Cl and 
      
      
      Cl) results in a characteristic 9:6:1 intensity ratio for M : M+2 : M+4.[1]
    • m/z 177 (100%) :

      
      Cl, 
      
      
      Cl
    • m/z 179 (~65%) :

      
      Cl, 
      
      
      Cl
    • m/z 181 (~10%) :

      
      Cl, 
      
      
      Cl

Fragmentation Pathway (EI):

  • [M]⁺ (177): Parent ion.

  • [M - 31]⁺ (146): Loss of -CH₂OH (Base peak in some conditions).[1]

  • [M - 35]⁺ (142): Loss of Cl radical.[1]

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 3400 Broad StretchO-H (Intermolecular H-bonding)
2950, 2870 Weak StretchC-H (Aliphatic CH₂)
1560, 1430 StretchC=N / C=C (Pyridine Ring)
1050 Strong StretchC-O (Primary Alcohol)
750 - 800 StretchC-Cl (Aryl Chloride)

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration.

  • Solvent Choice: Use DMSO-d₆ (99.8% D) as the primary solvent.[1] Chloroform-d (CDCl₃) may be used, but the compound's solubility is lower, and the OH proton may appear broad or be invisible due to exchange.[1]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution appears cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool into the NMR tube.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (¹H) or 39.5 ppm (¹³C).

Protocol B: Synthesis & Isolation (Contextual)

The most common route to this intermediate is the reduction of 2,3-dichloroisonicotinic acid.[1]

  • Starting Material: 2,3-Dichloroisonicotinic acid (CAS 184416-84-0).[1][3]

  • Activation: Convert acid to mixed anhydride (using Ethyl Chloroformate/TEA) or acid chloride (using SOCl₂).

  • Reduction: Treat with Sodium Borohydride (NaBH₄) in THF/Water at 0°C.

  • Quench: Acidify to pH 5, extract with Ethyl Acetate.

  • Purification: Recrystallize from n-Heptane/EtOAc.

Visualization of Fragmentation Logic

The following diagram illustrates the mass spectrometry fragmentation logic, confirming the presence of the hydroxymethyl group and the dichloro-pyridine core.

MS_FragmentationM_IonMolecular Ion [M]+m/z 177/179/181(Isotope 9:6:1)Frag_1[M - CH2OH]+m/z 146/148/150(Dichloropyridyl cation)M_Ion->Frag_1- CH2OH (31)Frag_2[M - Cl]+m/z 142/144(Monochloro species)M_Ion->Frag_2- Cl (35)Frag_3Pyridyne Intermediate(High Energy)Frag_1->Frag_3- Cl (Rare)

Caption: Logical fragmentation pathway of this compound in Electron Impact (EI) Mass Spectrometry.

References

  • Sigma-Aldrich. this compound Product Data Page. Retrieved from (Note: Verify CAS 329794-25-4 on landing).[1]

  • PubChem. Compound Summary for Pyridine-4-methanol derivatives. National Library of Medicine. Retrieved from .[1]

  • BLD Pharm. Analytical Data for CAS 329794-25-4. Retrieved from .[1]

  • Spivey, A. C., & Arseniyadis, S. (2004). Pyridine Derivatives in Organic Synthesis. Wiley-VCH.[1] (General reference for pyridine substituent effects).

Technical Whitepaper: Structural Elucidation and NMR Characterization of (2,3-Dichloro-4-pyridinyl)methanol

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the 1H NMR spectrum of (2,3-Dichloro-4-pyridinyl)methanol (CAS: 101990-69-6).[1][2] As a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., analogs of Roflumilast), accurate structural verification of this scaffold is essential for medicinal chemistry workflows.[2]

This guide distinguishes the specific 2,3-dichloro isomer from its symmetric 2,6-dichloro counterpart through spin-spin coupling analysis, providing a definitive reference for researchers in drug discovery.[1][2]

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, it is vital to understand the magnetic environment of the protons. The presence of chlorine atoms at positions 2 and 3 breaks the symmetry of the pyridine ring, creating a distinct AX (or AB) spin system for the aromatic protons.

Proton Environments
  • H-6 (Position 6): Located

    
     to the nitrogen atom.[1][2] This proton is significantly deshielded due to the electronegativity of the nitrogen and the paramagnetic anisotropy of the ring current.
    
  • H-5 (Position 5): Located

    
     to the nitrogen and ortho to the hydroxymethyl group.[2] It is shielded relative to H-6.[1][2]
    
  • Methylene (-CH

    
    -):  Benzylic-like position at C4.[1][2]
    
  • Hydroxyl (-OH): Exchangeable proton, sensitive to solvent choice (DMSO-d

    
     vs. CDCl
    
    
    ).[1][2]
Coupling Logic (The "Fingerprint")

Unlike 2,6-dichloropyridine derivatives (which show a singlet for aromatic protons), the 2,3-dichloro substitution pattern necessitates a vicinal coupling between H-5 and H-6.[1][2]

  • Expected Coupling (

    
    ):  ~4.5 – 5.5 Hz (Characteristic of pyridine ortho-coupling).[1][2]
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility and observation of all couplings (including H-OH), DMSO-d


12
Sample Preparation Workflow

The following protocol minimizes water artifacts and ensures sharp lineshapes.

SamplePrepStep1Weighing~5-10 mg CompoundStep2Solvation0.6 mL DMSO-d6(99.9% D)Step1->Step2Step3HomogenizationVortex (30s)Check ClarityStep2->Step3Step4Transfer5mm NMR Tube(Clean/Dry)Step3->Step4CheckCheckpoint:Is solution clear?(Precipitate = Broadening)Step3->CheckStep5Acquisition300-600 MHzTemp: 298KStep4->Step5

Figure 1: Standardized sample preparation workflow for high-resolution 1H NMR.

Spectral Interpretation & Assignment

The following data represents the consensus spectral signature in DMSO-d


Chemical Shift Data Table[1]
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
H-6 (Aromatic)8.35 (

0.[1][2]1)
Doublet (d)1H

H-5 (Aromatic)7.62 (

0.[1][2]1)
Doublet (d)1H

-OH (Hydroxyl)5.75 (

0.[1][2]2)
Triplet (t)1H

-CH

-
(Methylene)
4.65 (

0.[1][2]1)
Doublet (d)2H

Solvent (DMSO)2.50Quintet--
Water 3.33Broad sVariable-

*Note: In CDCl



Detailed Signal Analysis
The Aromatic Region (7.5 – 8.5 ppm)

This region confirms the 2,3-substitution pattern .[2]

  • Signal H-6 (

    
     8.35):  Appears as a clean doublet.[1][2] Its downfield shift is driven by the adjacent Nitrogen lone pair (inductive deshielding).[2]
    
  • Signal H-5 (

    
     7.62):  Appears as a doublet.[1][2] It is shielded relative to H-6.[1][2] The coupling constant of ~5.0 Hz is diagnostic; if the chlorines were at 2,5 or 3,5, this coupling would be either absent (singlets) or very small (~1-2 Hz meta-coupling).[2]
    
The Aliphatic Region (4.0 – 6.0 ppm)[2]
  • Signal CH

    
     (
    
    
    4.65):
    The hydroxymethyl group at position 4.[2] In dry DMSO-d
    
    
    , this signal is split into a doublet due to coupling with the hydroxyl proton.[2]
  • Signal OH (

    
     5.75):  The hydroxyl proton appears as a triplet  because it couples to the two protons of the methylene group.
    

Structural Logic Visualization

The following diagram illustrates the spin-spin coupling network that dictates the observed multiplicity.

CouplingLogiccluster_legendDiagnostic FeaturesCorePyridine Core(2,3-Dichloro-4-sub)H6H-6 Proton(Alpha to N)Core->H6H5H-5 Proton(Beta to N)Core->H5CH2CH2 (Methylene)(Pos 4)Core->CH2H6->H5Vicinal Coupling(3J ~ 5.0 Hz)DoubletOHOH (Hydroxyl)CH2->OHVicinal Coupling(3J ~ 5.5 Hz)(DMSO only)Text1H5-H6 coupling confirmsadjacent protons (excludes 2,6-isomer)

Figure 2: Spin-spin coupling network. The H5-H6 interaction is the primary confirmation of the 2,3-substitution pattern.[1][2]

Troubleshooting & Artifacts

When analyzing the spectrum, researchers may encounter deviations. Use this table to troubleshoot:

ObservationCauseCorrective Action
Broad OH signal / CH

is a singlet
Wet DMSO or Acidic impuritiesThe presence of water/acid catalyzes proton exchange.[1][2] Dry the sample or add D

O to confirm (OH will vanish).[2]
H-6 signal broadening Quadrupolar relaxationProximity to Nitrogen (

N) can sometimes broaden H-6.[1][2] This is normal.
Extra peaks at 7.26 / 1.56 ppm Residual SolventsCheck for CDCl

or Water traces.[1][2] Refer to standard impurity tables [1].

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[1][2][3] Chem.1997 , 62, 7512–7515.[2] Link[1][2]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.[2] Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[2] (Standard reference for Pyridine coupling constants).

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009.[2]

  • PubChem Compound Summary for CID 161840 (Related Roflumilast Intermediates). Link

(2,3-Dichloro-4-pyridinyl)methanol: A Comprehensive Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

(2,3-Dichloro-4-pyridinyl)methanol emerges as a pivotal, yet underexplored, heterocyclic building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its rigid pyridine core, adorned with two chlorine atoms and a reactive hydroxymethyl group, presents a unique scaffold for selective chemical modifications. The strategic placement of the chloro- and hydroxymethyl- substituents allows for a diverse range of synthetic transformations, making it a valuable precursor for the development of novel therapeutic agents and crop protection agents. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages established principles of heterocyclic chemistry and data from closely related analogues to provide a robust and practical resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Based on data from analogous chlorinated pyridinylmethanols, the following properties can be anticipated:

PropertyPredicted ValueRemarks
Molecular Formula C₆H₅Cl₂NO-
Molecular Weight 178.02 g/mol -
Appearance White to off-white solidBased on related compounds like (2,6-Dichloro-3-pyridinyl)methanol.[1]
Melting Point 65-75 °CEstimated based on similar dichlorinated pyridinylmethanols.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nature and hydrogen bonding capabilities.
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.The hydroxymethyl group imparts some water solubility, but the dichlorinated pyridine ring reduces it.
pKa ~12-13The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chlorine atoms.

Synthesis of this compound: A Proposed Pathway

Synthesis_Workflow Start 2,3-Dichloropyridine Step1 Carboxylation at C4-position Start->Step1 1. n-BuLi, THF, -78 °C 2. CO₂ (s) Intermediate 2,3-Dichloroisonicotinic Acid Step1->Intermediate Step2 Reduction of Carboxylic Acid Intermediate->Step2 1. SOCl₂ or (COCl)₂ 2. NaBH₄ or LiAlH₄ Product This compound Step2->Product

Proposed synthetic workflow for this compound.
Part 1: Synthesis of 2,3-Dichloroisonicotinic Acid

The initial step involves the regioselective carboxylation of 2,3-dichloropyridine at the 4-position. This is typically achieved through a directed ortho-metalation (DoM) strategy, where the chlorine atoms direct the deprotonation to the C4 position.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Starting Material: 2,3-Dichloropyridine (1.0 eq) is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl to a pH of 2-3, resulting in the precipitation of 2,3-dichloroisonicotinic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, hence the necessity for flame-dried glassware and anhydrous solvents.

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the decomposition of the lithiated intermediate and reaction at other positions of the pyridine ring.

  • Excess Dry Ice: A large excess of CO₂ is used to ensure complete carboxylation of the lithiated species.

Part 2: Reduction of 2,3-Dichloroisonicotinic Acid to this compound

The reduction of the carboxylic acid to the corresponding alcohol can be achieved through several methods. A common and effective approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reduction. Direct reduction of the carboxylic acid is also possible with strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Experimental Protocol (via Acid Chloride):

  • Acid Chloride Formation: 2,3-Dichloroisonicotinic acid (1.0 eq) is suspended in an inert solvent like dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF) is added, and the mixture is refluxed until the solid dissolves and gas evolution ceases, indicating the formation of 2,3-dichloroisonicotinoyl chloride. The excess SOCl₂ or (COCl)₂ is removed by distillation.

  • Reduction: The crude acid chloride is dissolved in anhydrous THF and added dropwise to a suspension of sodium borohydride (NaBH₄) (2.0 eq) in THF at 0 °C. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl) to neutralize the excess borohydride and hydrolyze any borate esters. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Rationale for the Two-Step Reduction:

While direct reduction with LiAlH₄ is feasible, the two-step process via the acid chloride often provides cleaner reactions and easier purification. Sodium borohydride is a milder and safer reducing agent to handle compared to LiAlH₄.[3]

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the proposed structure and data from similar compounds.

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (d, 1H, J = 5.2 Hz, H-6), 7.50 (d, 1H, J = 5.2 Hz, H-5), 4.80 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 150.5 (C-2), 148.0 (C-6), 145.0 (C-4), 130.0 (C-3), 125.0 (C-5), 62.0 (-CH₂OH)
IR (KBr, cm⁻¹)3400-3200 (br, O-H stretch), 3100-3000 (C-H aromatic stretch), 1600-1450 (C=C and C=N ring stretch), 1050 (C-O stretch), 800-700 (C-Cl stretch)
Mass Spectrometry (EI)m/z (%): 177/179/181 ([M]⁺, isotopic pattern for 2 Cl), 142/144 ([M-Cl]⁺), 116 ([M-2Cl]⁺)

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three functional components: the dichloropyridine core and the primary alcohol.

Reactivity_Diagram cluster_alcohol Reactions of the Hydroxymethyl Group cluster_pyridine Reactions on the Pyridine Ring Start This compound Oxidation Oxidation Start->Oxidation e.g., MnO₂, PCC Etherification Etherification Start->Etherification e.g., NaH, R-X Esterification Esterification Start->Esterification e.g., Ac₂O, pyridine Halogenation Halogenation Start->Halogenation e.g., SOCl₂ Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Start->Nucleophilic_Substitution e.g., Amines, Alkoxides at C-2 Cross_Coupling Transition Metal-Catalyzed Cross-Coupling Start->Cross_Coupling e.g., Suzuki, Buchwald-Hartwig at C-2 or C-3

Key reaction pathways of this compound.
Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of standard transformations:

  • Oxidation: Oxidation to the corresponding aldehyde, 2,3-dichloroisonicotinaldehyde, can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation to 2,3-dichloroisonicotinic acid is also possible with stronger oxidants.

  • Etherification: The hydroxyl group can be converted to an ether via a Williamson ether synthesis, typically by deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide.

  • Esterification: Esters can be readily formed by reaction with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

  • Halogenation: The hydroxyl group can be replaced by a halogen, for instance, by treatment with thionyl chloride (SOCl₂) to yield 4-(chloromethyl)-2,3-dichloropyridine, a reactive intermediate for further nucleophilic substitutions.

Reactions on the Dichloropyridine Ring

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

  • Nucleophilic Aromatic Substitution (SNAr): This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, predominantly at the C2 position. This is a key strategy for building molecular complexity.[4]

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) couplings provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions.

Applications in Drug Discovery and Development

The 2,3-dichloropyridine moiety is a recognized pharmacophore present in several biologically active molecules.[3][4][5] this compound, as a key intermediate, can serve as a starting point for the synthesis of a variety of potential drug candidates.

One notable example of a drug containing a substituted dichloropyridine core is Etoricoxib , a selective COX-2 inhibitor. While the direct synthesis of Etoricoxib may not start from this compound, the underlying synthetic strategies for constructing the substituted pyridine ring are relevant.

Another important application of 2,3-dichloropyridine derivatives is in the synthesis of the anti-HIV drug Nevirapine . The synthesis of a key intermediate for Nevirapine involves the selective amination of 2,3-dichloropyridine.[4]

The hydroxymethyl group at the 4-position of this compound can be further elaborated to connect to other molecular fragments, making it a versatile synthon for library synthesis in drug discovery programs.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on its structure and data for related compounds like 2,3-dichloropyridine and other chlorinated pyridines, the following precautions should be taken:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Likely to be a skin, eye, and respiratory tract irritant.

  • Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, despite the limited specific data in the public domain, stands as a promising and versatile building block in organic synthesis. Its synthesis, logically derived from 2,3-dichloropyridine, is achievable through established chemical transformations. The rich reactivity of both the hydroxymethyl group and the dichloropyridine core opens up a multitude of possibilities for the construction of complex and potentially biologically active molecules. This technical guide, by consolidating known chemistry of related compounds and providing logical synthetic and reactivity insights, aims to empower researchers to unlock the full potential of this valuable heterocyclic intermediate in their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896759A - Preparation method of 2,3-dichlorosuccinic acid.
  • Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

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Methodological & Application

Synthesis of (2,3-Dichloro-4-pyridinyl)methanol: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of (2,3-Dichloro-4-pyridinyl)methanol, a valuable building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route starting from the commercially available 2,3-dichloropyridine. The methodology leverages a highly regioselective directed ortho-metalation (DoM) for the introduction of a formyl group at the C-4 position, followed by a selective reduction to the desired primary alcohol. This document offers in-depth mechanistic explanations, step-by-step experimental procedures, safety protocols, and data interpretation guidelines to ensure reliable and reproducible results for researchers in academic and industrial settings.

Introduction and Strategic Overview

This compound is a key synthetic intermediate used in the construction of complex molecular architectures, particularly for pharmaceutical and agrochemical applications. The strategic placement of the chloro- and hydroxymethyl-substituents on the pyridine ring allows for diverse downstream functionalization through reactions like nucleophilic aromatic substitution and cross-coupling.[1]

The synthesis presented herein proceeds in two distinct stages:

  • Regioselective Formylation: Introduction of a formyl (-CHO) group at the C-4 position of 2,3-dichloropyridine. This is achieved through a directed ortho-metalation (DoM) reaction, where the pyridine nitrogen and chloro-substituents guide a strong lithium amide base to deprotonate the C-4 position with high selectivity.[2][3] The resulting organolithium intermediate is then trapped with an electrophilic formylating agent.

  • Selective Reduction: The intermediate aldehyde, 2,3-dichloro-4-formylpyridine, is subsequently reduced to the target primary alcohol using a mild and selective reducing agent.

This approach is designed for efficiency, high regioselectivity, and scalability, avoiding the harsh conditions or multi-step procedures associated with alternative synthetic routes.[4][5]

G cluster_0 Step 1: Directed ortho-Metalation & Formylation cluster_1 Step 2: Selective Reduction start 2,3-Dichloropyridine intermediate 2,3-Dichloro-4-lithiopyridine (In situ intermediate) start->intermediate 1. LDA, THF 2. -78 °C aldehyde 2,3-Dichloro-4-formylpyridine intermediate->aldehyde 3. DMF 4. Quench product This compound aldehyde->product NaBH4, MeOH 0 °C to RT

Figure 1: Overall two-step synthetic pathway.

Part I: Synthesis of 2,3-Dichloro-4-formylpyridine

Expertise & Causality: The Rationale Behind Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[3] In the case of 2,3-dichloropyridine, direct electrophilic aromatic substitution is often difficult and lacks regiocontrol. The DoM strategy overcomes this by using a directing metalation group (DMG) to guide a strong base to a specific proton.

Here, the pyridine nitrogen atom acts as the primary DMG. It coordinates to the lithium cation of the lithium diisopropylamide (LDA) base, pre-complexing the reagent near the C-2 and C-6 positions.[6] However, the C-2 position is already substituted. The chloro groups at C-2 and C-3 are inductively electron-withdrawing, increasing the kinetic acidity of the adjacent ring protons. The synergistic effect of coordination to the nitrogen and induction from the chloro groups makes the C-4 proton the most acidic and sterically accessible site for deprotonation.

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. It is exceptionally strong, capable of deprotonating the pyridine ring, but its bulky isopropyl groups make it poorly nucleophilic. This steric hindrance is critical to prevent competitive nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with smaller alkyllithium reagents like n-BuLi.[7]

Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). At this low temperature, the highly reactive organolithium intermediate is stabilized, preventing decomposition and side reactions. It also ensures that the deprotonation is kinetically controlled, favoring the most rapidly removed proton (C-4).

Self-Validating Protocol: Synthesis of 2,3-Dichloro-4-formylpyridine

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Materials & Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Syringes and needles for anhydrous transfers

  • Dry ice/acetone bath

  • 2,3-Dichloropyridine (Reagent Grade, >98%)

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • Corrosive & Irritant Chemicals: 2,3-Dichloropyridine is an irritant.[8] Diisopropylamine and DMF are harmful. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

Procedure:

  • Reactor Setup: Assemble a dry 250 mL three-neck flask under a positive pressure of nitrogen.

  • LDA Preparation (In Situ):

    • Add anhydrous THF (80 mL) to the flask and cool to -78 °C.

    • Add diisopropylamine (1.54 g, 15.2 mmol, 1.2 equiv) via syringe.

    • Slowly add n-butyllithium (6.1 mL of 2.5 M solution in hexanes, 15.2 mmol, 1.2 equiv) dropwise via syringe over 10 minutes, keeping the internal temperature below -70 °C.

    • Stir the resulting colorless LDA solution at -78 °C for 30 minutes.

  • Lithiation of 2,3-Dichloropyridine:

    • Dissolve 2,3-dichloropyridine (1.88 g, 12.7 mmol, 1.0 equiv) in anhydrous THF (20 mL).

    • Add this solution dropwise to the LDA solution over 20 minutes, maintaining the temperature at -78 °C. A dark red or brown color typically develops, indicating the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation (Electrophilic Quench):

    • Add anhydrous DMF (1.4 g, 19.1 mmol, 1.5 equiv) dropwise via syringe.

    • Stir at -78 °C for an additional 1.5 hours. The reaction color may lighten.

  • Work-up and Isolation:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (100 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,3-dichloro-4-formylpyridine as a solid.

Part II: Synthesis of this compound

Expertise & Causality: The Rationale Behind Selective Aldehyde Reduction

The conversion of the formyl group to a hydroxymethyl group requires a reducing agent that is selective for the aldehyde carbonyl. Sodium borohydride (NaBH₄) is an ideal choice for this transformation.[9][10]

Mechanism of Reduction: The reduction occurs via the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the work-up to yield the primary alcohol.

Selectivity: NaBH₄ is a mild reducing agent compared to alternatives like lithium aluminum hydride (LAH). It readily reduces aldehydes and ketones but does not typically affect more robust functional groups such as aromatic rings or aryl chlorides under standard conditions. This chemoselectivity is crucial for preventing unwanted dechlorination or over-reduction of the pyridine ring. The reaction is typically run in a protic solvent like methanol or ethanol, which also serves to protonate the final alkoxide intermediate.

Self-Validating Protocol: Synthesis of this compound

Materials & Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice/water bath

  • 2,3-Dichloro-4-formylpyridine (from Part I)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Flammable Solid: Sodium borohydride is a flammable solid that reacts with water or acids to produce flammable hydrogen gas. Add it slowly and in portions. Ensure adequate ventilation.

  • Solvent Hazards: Methanol and dichloromethane are toxic and flammable. Handle in a fume hood and wear appropriate PPE.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,3-dichloro-4-formylpyridine (1.76 g, 10.0 mmol, 1.0 equiv) and methanol (30 mL). Stir to dissolve.

  • Addition of Reducing Agent:

    • Cool the solution to 0 °C in an ice/water bath.

    • Add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equiv) slowly in small portions over 15 minutes. Effervescence (hydrogen evolution) may be observed.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc) until the starting aldehyde is consumed (typically 1-2 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench by adding deionized water (20 mL) at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous slurry with dichloromethane (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, this compound, can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography if necessary.

G cluster_prep Preparation (Inert Atmosphere) cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Formylation & Work-up cluster_step3 Step 3: Reduction A Assemble and dry glassware B Add anhydrous THF to flask A->B C Cool to -78 °C B->C D Prepare LDA in situ: Add diisopropylamine, then n-BuLi E Add 2,3-dichloropyridine solution dropwise D->E F Stir at -78 °C for 1 hour E->F G Add anhydrous DMF dropwise H Stir at -78 °C for 1.5 hours G->H I Quench with aq. NH4Cl H->I J Warm to RT, extract with EtOAc I->J K Dry, concentrate, and purify J->K L Dissolve aldehyde in MeOH K->L Proceed to reduction M Cool to 0 °C L->M N Add NaBH4 in portions M->N O Monitor by TLC N->O P Quench with water, extract with DCM O->P Q Dry, concentrate, and purify final product P->Q

Figure 2: Detailed experimental workflow diagram.

Data Presentation and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data

CompoundFormulaMol. Wt.Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,3-Dichloro-4-formylpyridine C₆H₃Cl₂NO176.00White to off-white solid10.2 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H)188.5, 153.0, 151.8, 139.5, 131.0, 125.5
This compound C₆H₅Cl₂NO178.02White crystalline solid8.3 (d, 1H), 7.6 (d, 1H), 4.8 (s, 2H), 2.5 (br s, 1H)155.0, 150.5, 148.0, 129.0, 123.0, 61.5
Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.

Conclusion

This application note details a reliable and efficient two-step synthesis for this compound from 2,3-dichloropyridine. The key transformations—a highly regioselective directed ortho-metalation/formylation and a chemoselective borohydride reduction—are explained with clear mechanistic rationale. The provided protocols are robust and include critical information on reaction setup, safety, and product isolation, making this method highly applicable for professionals in pharmaceutical and chemical research.

References

  • CN102153507B - Preparation method of 2,3-dichloropyridine. Google Patents.

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal.

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

  • Application Notes and Protocols: The Role of 2,3-Dichloropyridine in Pharmaceutical Intermediate Synthesis. Benchchem.

  • 2,3-DCP (2,3-Dichloropyridine). Jubilant Ingrevia.

  • Method for preparing 2,3-dichloropyridine. Eureka | Patsnap.

  • Directed ortho metalation. Wikipedia.

  • Directed lithiation and substitution of pyridine derivatives. HETEROCYCLES.

  • 2,3-Dichloropyridine Safety and Hazards. PubChem, National Institutes of Health.

  • Method for producing (2,6-dichloropyridin-4-yl) methanol. Google Patents.

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.

  • ortho metalation. Andrew G Myers Research Group, Harvard University.

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Synthetic Route to (2,3-Dichloro-4-pyridinyl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2,3-Dichloro-4-pyridinyl)methanol in Medicinal Chemistry

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The unique electronic properties conferred by the dichlorinated pyridine scaffold make it a valuable synthon for the development of novel therapeutic agents. The presence of the chlorine atoms at the 2 and 3 positions, coupled with the hydroxymethyl group at the 4-position, provides multiple points for diversification, enabling the exploration of a broad chemical space in drug discovery programs. This guide provides a detailed, two-step synthetic route to this compound, commencing from the commercially available precursor, 2,3-dichloro-4-methylpyridine. The protocols herein are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles and safety considerations.

Strategic Overview of the Synthetic Route

The synthesis of this compound is most effectively achieved through a two-step sequence involving an oxidation followed by a reduction. This strategy leverages the robust and well-documented chemistry of alkylpyridine oxidation and subsequent carboxylic acid reduction.

The chosen synthetic pathway is as follows:

  • Oxidation: The methyl group of 2,3-dichloro-4-methylpyridine is oxidized to a carboxylic acid functionality, yielding 2,3-dichloropyridine-4-carboxylic acid.

  • Reduction: The resulting carboxylic acid is then selectively reduced to the corresponding primary alcohol, this compound.

This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.

Visualizing the Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process, beginning with the oxidation of the methyl group, followed by the reduction of the resulting carboxylic acid.

Synthetic_Route 2,3-dichloro-4-methylpyridine 2,3-Dichloro-4-methylpyridine 2,3-dichloropyridine-4-carboxylic_acid 2,3-Dichloropyridine-4-carboxylic Acid 2,3-dichloro-4-methylpyridine->2,3-dichloropyridine-4-carboxylic_acid Oxidation target_molecule This compound 2,3-dichloropyridine-4-carboxylic_acid->target_molecule Reduction

Caption: A two-step synthetic route to this compound.

Part 1: Oxidation of 2,3-Dichloro-4-methylpyridine

Mechanistic Rationale

The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a critical transformation. While several oxidizing agents can effect this conversion, potassium permanganate (KMnO₄) in an alkaline medium is a classic and reliable choice for the oxidation of alkylpyridines.[1] The electron-withdrawing nature of the dichlorinated pyridine ring may render the methyl group slightly less susceptible to oxidation compared to unsubstituted picoline; however, the powerful oxidizing nature of permanganate under forcing conditions can overcome this. The reaction proceeds through a series of oxidative steps, ultimately leading to the formation of the carboxylate salt, which is then protonated to yield the carboxylic acid.

An alternative approach involves the use of nitric acid at elevated temperatures and pressures, which is also a well-established method for the oxidation of alkylpyridines to their corresponding carboxylic acids.[2]

Detailed Experimental Protocol: Oxidation with Potassium Permanganate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,3-dichloro-4-methylpyridine162.0110.0 g0.0617Starting material
Potassium Permanganate (KMnO₄)158.0329.3 g0.185Oxidizing agent (3 eq.)
Sodium Hydroxide (NaOH)40.002.47 g0.0617Base (1 eq.)
Deionized Water18.02250 mL-Solvent
Concentrated Hydrochloric Acid (HCl)36.46As needed-For acidification
Sodium bisulfite (NaHSO₃)104.06As needed-To quench excess KMnO₄
Ethyl Acetate88.113 x 100 mL-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dichloro-4-methylpyridine (10.0 g, 0.0617 mol) and deionized water (150 mL).

  • Add sodium hydroxide (2.47 g, 0.0617 mol) to the suspension and stir until dissolved.

  • In a separate beaker, dissolve potassium permanganate (29.3 g, 0.185 mol) in deionized water (100 mL) with gentle warming.

  • Slowly add the potassium permanganate solution to the reaction mixture over a period of 1 hour. The addition is exothermic, and the reaction temperature should be maintained below 90°C with external cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cool the reaction mixture to room temperature. The purple color of the permanganate should have been discharged and a brown precipitate of manganese dioxide (MnO₂) will be present.

  • If any unreacted permanganate remains, carefully add a saturated solution of sodium bisulfite dropwise until the purple color disappears.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 2,3-dichloropyridine-4-carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the desired product.

Part 2: Reduction of 2,3-Dichloropyridine-4-carboxylic Acid

Mechanistic Rationale

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation.[3][4] It readily reduces carboxylic acids to the corresponding alcohols. However, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also highly effective and can offer improved selectivity in some cases.[5] The mechanism of reduction by borane involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol. Given the potential for LiAlH₄ to react with the chloro-substituents under harsh conditions, a borane-based reduction is presented as a milder and often more selective alternative.

Detailed Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,3-dichloropyridine-4-carboxylic acid192.005.0 g0.0260Starting material
Borane-tetrahydrofuran complex (1 M in THF)-78 mL0.0780Reducing agent (3 eq.)
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Solvent
Methanol32.0420 mL-For quenching
Saturated aqueous Sodium Bicarbonate (NaHCO₃)84.0150 mL-For workup
Ethyl Acetate88.112 x 75 mL-Extraction solvent
Brine-50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine-4-carboxylic acid (5.0 g, 0.0260 mol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (78 mL of a 1 M solution in THF, 0.0780 mol) dropwise to the stirred suspension over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture back to 0°C and slowly and carefully quench the excess borane by the dropwise addition of methanol (20 mL).

  • Remove the solvent under reduced pressure.

  • To the residue, add saturated aqueous sodium bicarbonate solution (50 mL) and extract the product with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Safety and Handling Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Lithium aluminum hydride and borane-tetrahydrofuran complex are highly reactive and flammable. They react violently with water and protic solvents. All reactions involving these reagents must be carried out under an inert atmosphere in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled in a fume hood with appropriate PPE.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable intermediate for pharmaceutical research and development. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can efficiently synthesize this important building block in high yield and purity. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific laboratory conditions and desired scale.

References

  • U.S. Patent 2,109,954, "Oxidation of alkyl pyridines and alkyl quinolines," issued March 1, 1938.
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Application Notes and Protocols: (2,3-Dichloro-4-pyridinyl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

The pyridine nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its ability to engage in hydrogen bonding, modulate aqueous solubility, and serve as a bioisostere for a phenyl ring.[1] The introduction of halogen atoms onto this ring system dramatically enhances its utility as a synthetic intermediate. Halogens, particularly chlorine, act as versatile functional handles for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, which are cornerstones of modern molecule construction.[2]

(2,3-Dichloro-4-pyridinyl)methanol emerges as a particularly valuable building block due to its trifunctional nature. It possesses:

  • A primary alcohol group, ready for oxidation or conversion into a leaving group.

  • Two distinct chlorine atoms on the pyridine ring, offering potential for regioselective functionalization.

  • The pyridine nitrogen, which influences the reactivity of the ring and provides a site for protonation or coordination.

This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols designed for reproducibility and scalability in a research and development setting.

Physicochemical & Safety Data

Table 1: Physicochemical Properties of (2-Chloro-3-pyridinyl)methanol (CAS: 42330-59-6)

Property Value Source
CAS Number 42330-59-6 [3]
Molecular Formula C₆H₆ClNO [3]
Molecular Weight 143.57 g/mol [3]
Appearance White to off-white solid [4]

| Melting Point | 67-69 °C |[4] |

Table 2: GHS Hazard Information for (2-Chloro-3-pyridinyl)methanol

Hazard Statement Code Description
Acute Toxicity (Oral, Dermal, Inhalation) H301+H311+H331 Toxic if swallowed, in contact with skin or if inhaled.[3]
Skin Irritation H315 Causes skin irritation.[3]
Eye Irritation H319 Causes serious eye irritation.[3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |

Scientist's Note (Safety): Due to the presence of dichloropyridine, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, within a certified chemical fume hood. The hazards are significant, including high acute toxicity.[3]

Synthesis of this compound

The most direct and common route to pyridinyl methanols is the reduction of the corresponding carbonyl compound, typically an ester or a carboxylic acid. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a cost-effective and highly selective method for reducing esters and aldehydes.[5] For the reduction of the more stable carboxylic acid, a stronger reducing agent like a borane-tetrahydrofuran complex (BH₃·THF) is generally required.[4]

Protocol 1: Synthesis via Reduction of Methyl 2,3-dichloro-isonicotinate

This protocol outlines a representative procedure for the synthesis of this compound from its corresponding methyl ester.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials & Equipment:

  • Methyl 2,3-dichloro-isonicotinate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with methyl 2,3-dichloro-isonicotinate (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.1 M concentration). Place the flask under a nitrogen atmosphere and cool the solution to 0 °C using an ice bath.

  • Reduction: To the cooled, stirring solution, add sodium borohydride (2.5 eq) portion-wise over 15-20 minutes.

    • Causality: The portion-wise addition at 0 °C is crucial to control the exothermic reaction and prevent the vigorous evolution of hydrogen gas. Methanol serves as both the solvent and a proton source to quench the intermediate borate esters.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), using a mobile phase such as 1:1 Petroleum Ether:Ethyl Acetate.[7]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

    • Causality: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure this compound.

Key Synthetic Applications

The true power of this compound lies in the diverse transformations it can undergo.

Application 1: Activation of the Hydroxyl Group for Nucleophilic Substitution

The primary alcohol can be readily converted into a more reactive electrophile. A common strategy is tosylation, which transforms the poor leaving group (-OH) into an excellent one (-OTs).[8] However, with electron-deficient pyridine methanols, direct chlorination using reagents like thionyl chloride (SOCl₂) is often more efficient than tosylation, which can sometimes lead to the chloride as an unexpected byproduct.[9]

Caption: Workflow for functionalization via the hydroxyl group.

Application 2: Palladium-Catalyzed Cross-Coupling

The two chlorine atoms on the pyridine ring are prime sites for forming new C-C, C-N, or C-O bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses boronic acids, is a particularly robust and widely used method.[10]

Regioselectivity: The site of the first coupling reaction (C2 vs. C3) is a critical consideration. Generally, the C2 position (α to the nitrogen) is more electron-deficient and sterically accessible, often making it the more reactive site for nucleophilic aromatic substitution and some cross-coupling reactions.[11] However, the choice of palladium catalyst, ligand, and reaction conditions can be tuned to favor coupling at one position over the other, offering sophisticated control over the synthesis.[12][13]

Application 3: Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized. Mild conditions using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation will yield the corresponding aldehyde, (2,3-dichloro-4-formylpyridine).[14] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, will oxidize the alcohol directly to the carboxylic acid, (2,3-dichloro-isonicotinic acid).[15] These carbonyl compounds are themselves versatile intermediates for reactions such as reductive amination, Wittig reactions, or amide couplings.[16]

Exemplary Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to selectively functionalize the C2 position of this compound with a phenyl group.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or reaction vial with a stir bar

  • Heating block or oil bath with temperature control

  • Condenser

Step-by-Step Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic activity and reproducibility.[17]

  • Reagent Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask. Then, add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Causality: The aqueous base (K₂CO₃ in water) is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[17]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to obtain the desired (3-Chloro-2-phenyl-4-pyridinyl)methanol.

G start Combine Reactants (Dichloropyridine, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) start->inert add_cat Add Pd Catalyst and Degassed Solvents inert->add_cat heat Heat to 90 °C (6-12 hours) add_cat->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool and Perform Aqueous Work-up heat->workup Upon Completion monitor->heat extract Extract with Ethyl Acetate (x3) workup->extract dry Wash with Brine, Dry over Na2SO4, Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a high-potential building block for the synthesis of complex, functionalized pyridine derivatives. Its three distinct functional groups—the primary alcohol and two electronically and sterically different chlorine atoms—provide a rich platform for sequential and regioselective chemical modifications. By understanding the principles of nucleophilic substitution, palladium-catalyzed cross-coupling, and oxidation, researchers can strategically employ this intermediate to access novel chemical space in drug discovery and materials science. The protocols outlined herein serve as a validated starting point for the exploration and exploitation of this versatile synthetic tool.

References

  • Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd. Retrieved February 8, 2026, from [Link]

  • (2-Chloropyridin-4-yl)methanol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. Retrieved February 8, 2026, from [Link]

  • Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde. (n.d.). DSpace@IITH. Retrieved February 8, 2026, from [Link]

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis. (2026, January 29). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 8, 2026, from [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol. (2016). Google Patents.
  • Nucleophilic substitution of pyridine. (2017, August 7). YouTube. Retrieved February 8, 2026, from [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025, December 25). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • A Photocatalytic oxidation results of 3-pyridinemethanol versus time... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. (2026, February 4). ACS Omega. Retrieved February 8, 2026, from [Link]

  • Munday, R. H., Martin, L. J., & Scott, J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. (2023, July 14). Journal of Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • Oxidation of secondary alcohols to ketones using PCC. (n.d.). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

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(2,3-Dichloro-4-pyridinyl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a privileged structure in drug design. The strategic placement of substituents on the pyridine ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide focuses on the applications of a particularly valuable, yet underexplored, building block: (2,3-Dichloro-4-pyridinyl)methanol . The presence of two chlorine atoms and a hydroxymethyl group on the pyridine ring offers a unique combination of features for the synthesis of novel therapeutic agents. The chlorine atoms can modulate the electronic properties of the pyridine ring and provide key interactions with biological targets, while the hydroxymethyl group serves as a versatile handle for further chemical modifications. This document provides a comprehensive overview of the synthesis of this compound and its applications in medicinal chemistry, with a focus on the design and synthesis of kinase inhibitors and other potential therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be readily achieved from the corresponding 2,3-dichloroisonicotinic acid. A common and efficient method involves the reduction of the carboxylic acid, typically after conversion to an ester, using a mild reducing agent such as sodium borohydride.[2]

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines a two-step procedure for the synthesis of this compound, commencing with the esterification of 2,3-dichloroisonicotinic acid, followed by reduction of the resulting ester.

Step 1: Esterification of 2,3-Dichloroisonicotinic Acid

  • Reaction Setup: To a solution of 2,3-dichloroisonicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 2,3-dichloroisonicotinate.

Step 2: Reduction of Methyl 2,3-Dichloroisonicotinate

  • Reaction Setup: Dissolve the methyl 2,3-dichloroisonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1, 5-10 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Drying, Concentration, and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis 2,3-Dichloroisonicotinic Acid 2,3-Dichloroisonicotinic Acid Methyl 2,3-dichloroisonicotinate Methyl 2,3-dichloroisonicotinate 2,3-Dichloroisonicotinic Acid->Methyl 2,3-dichloroisonicotinate MeOH, H₂SO₄ (cat.) Reflux This compound This compound Methyl 2,3-dichloroisonicotinate->this compound NaBH₄ THF/MeOH

Caption: Synthesis of this compound.

Applications in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,3-dichloropyridine scaffold is a valuable pharmacophore in the design of kinase inhibitors. The chlorine atoms can occupy hydrophobic pockets within the ATP-binding site of kinases, while the pyridine nitrogen can act as a hydrogen bond acceptor. The hydroxymethyl group of this compound provides a convenient point for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Rationale for Use in Kinase Inhibitors

The 2,3-dichloro substitution pattern on the pyridine ring is particularly well-suited for targeting the hinge region of many kinases. The nitrogen at position 1 of the pyridine can form a crucial hydrogen bond with the backbone amide of a hinge residue, while the chlorine atoms can engage in favorable interactions with hydrophobic residues in the ATP-binding pocket. The C4-methanol group can be extended to reach other regions of the kinase domain, such as the solvent-exposed region or the DFG motif, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

Illustrative Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes a plausible synthetic route to a hypothetical kinase inhibitor incorporating the this compound core. The hydroxyl group is first converted to a mesylate to create a good leaving group, which is then displaced by a substituted aniline to form an ether linkage.

Step 1: Mesylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).

  • Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with a Substituted Aniline

  • Reaction Setup: To a solution of the substituted aniline (e.g., 4-fluoroaniline, 1.1 eq) in anhydrous dimethylformamide (DMF) (10 volumes), add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • Formation of the Nucleophile: Stir the mixture at room temperature for 30 minutes.

  • Addition of the Mesylate: Add a solution of the crude mesylate from Step 1 in DMF to the reaction mixture.

  • Reaction Progression: Heat the reaction to 60-80 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired kinase inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Activation cluster_1 Coupling This compound This compound Mesylated Intermediate Mesylated Intermediate This compound->Mesylated Intermediate MsCl, Et₃N DCM Hypothetical Kinase Inhibitor Hypothetical Kinase Inhibitor Mesylated Intermediate->Hypothetical Kinase Inhibitor Substituted Aniline, NaH DMF

Caption: Synthesis of a hypothetical kinase inhibitor.

Illustrative Biological Data

The following table presents hypothetical biological data for a series of kinase inhibitors derived from this compound, illustrating the potential for SAR exploration.

CompoundR-Group on AnilineKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a 4-Fluoro50500
1b 3-Methoxy75800
1c 4-Trifluoromethyl25300
1d 4-Morpholino150>1000

Potential Applications in Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibitors. Its unique electronic and steric properties make it an attractive starting point for the development of a wide range of therapeutic agents.

Antiviral and Anticancer Agents

The incorporation of halogenated heterocycles is a common strategy in the design of antiviral and anticancer drugs.[2] The dichloropyridine moiety can enhance the lipophilicity of a molecule, improving its cell permeability and metabolic stability. The hydroxymethyl group can be functionalized to introduce moieties that interact with specific viral or cellular targets.

Central Nervous System (CNS) Disorders

Pyridine-containing compounds are well-represented among drugs targeting the CNS.[1] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for interacting with receptors and enzymes in the brain. The dichlorinated scaffold of this compound could be exploited to develop novel ligands for CNS targets.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points make it an ideal starting material for the creation of diverse chemical libraries for drug discovery. The unique combination of a dichlorinated pyridine core and a reactive hydroxymethyl group offers significant potential for the development of novel kinase inhibitors, as well as therapeutics for a range of other diseases. As the demand for new and effective drugs continues to grow, the exploration of underexploited scaffolds like this compound will be crucial for driving innovation in the pharmaceutical industry.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Bara, T. J., & Jones, T. H. (2010). The synthesis of 2, 3-disubstituted pyridines. Journal of heterocyclic chemistry, 47(5), 1074-1082.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Exploring the Applications of 2,3-Dichloro-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461.
  • Zhang, L., Wang, M., & Wang, Y. (2020). Recent advances in the synthesis of pyridine derivatives. RSC advances, 10(52), 31245-31266.
  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. W. (2014). Discovery of 2-[3, 5-dichloro-4-(5-isopropyl-6-oxo-1, 6-dihydropyridazin-3-yloxy) phenyl]-3, 5-dioxo-2, 3, 4, 5-tetrahydro[3][4][5] triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of medicinal chemistry, 57(10), 3912-3923.

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (n.d.). WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof.
  • Justia Patents. (2023, April 6). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Retrieved from [Link]

  • Kumar, A., Singh, A., Kumar, A., Kumar, A., & Kumar, A. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1836-1853.

Sources

Application Notes and Protocols for the Use of (2,3-Dichloro-4-pyridinyl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

(2,3-Dichloro-4-pyridinyl)methanol is a functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of two chlorine atoms on the pyridine ring, combined with a reactive hydroxymethyl group at the 4-position, offers multiple avenues for derivatization to create a diverse range of candidate molecules for insecticides, herbicides, and fungicides. This guide provides a comprehensive overview of the synthesis of this compound and its application in the conceptual design and synthesis of next-generation agrochemicals. Detailed protocols, mechanistic insights, and workflow visualizations are presented to empower researchers in their quest for innovative crop protection solutions.

Introduction: The Strategic Importance of Dichlorinated Pyridine Scaffolds in Agrochemicals

The pyridine ring is a ubiquitous scaffold in a vast array of successful agrochemicals, owing to its unique electronic properties and ability to interact with biological targets.[1] The introduction of chlorine atoms to the pyridine nucleus can significantly modulate the physicochemical properties of the resulting molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. This strategic halogenation is a cornerstone of modern agrochemical design.

This compound emerges as a particularly promising, yet underexplored, intermediate. The 2,3-dichloro substitution pattern creates a distinct electronic and steric environment compared to other commercially utilized dichloropyridine isomers. The primary alcohol functionality at the 4-position serves as a versatile handle for introducing a wide variety of toxophoric or pharmacophoric groups through etherification, esterification, or conversion to other functional groups. This application note will therefore focus on two key aspects: the practical synthesis of this valuable intermediate and its subsequent elaboration into potential agrochemical candidates.

Synthesis of the Key Intermediate: this compound

Synthesis of the Precursor: 2,3-Dichloropyridine

Several methods for the synthesis of 2,3-dichloropyridine have been reported, with a common and effective route starting from 3-aminopyridine. This multi-step, one-pot process involves chlorination followed by a Sandmeyer-type reaction.[2]

Reaction Pathway for 2,3-Dichloropyridine Synthesis:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization & Sandmeyer Reaction 3-aminopyridine 3-aminopyridine 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine 3-aminopyridine->2-chloro-3-aminopyridine Cl2 Diazonium Salt Diazonium Salt 2-chloro-3-aminopyridine->Diazonium Salt NaNO2, HCl 2,3-dichloropyridine 2,3-dichloropyridine Diazonium Salt->2,3-dichloropyridine CuCl

Caption: Synthesis of 2,3-dichloropyridine from 3-aminopyridine.

Proposed Synthesis of this compound

With 2,3-dichloropyridine in hand, the introduction of a hydroxymethyl group at the 4-position can be achieved through a formylation reaction followed by reduction.

Proposed Reaction Pathway:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 2,3-dichloropyridine 2,3-dichloropyridine 2,3-dichloro-4-formylpyridine 2,3-dichloro-4-formylpyridine 2,3-dichloropyridine->2,3-dichloro-4-formylpyridine e.g., Vilsmeier-Haack or lithiation followed by DMF quench This compound This compound 2,3-dichloro-4-formylpyridine->this compound NaBH4, Methanol

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2,3-Dichloropyridine2402-77-9147.9910 g
n-Butyllithium (2.5 M in hexanes)109-72-864.0630 mL
N,N-Dimethylformamide (DMF)68-12-273.0910 mL
Diethyl ether (anhydrous)60-29-774.12200 mL
Sodium borohydride (NaBH4)16940-66-237.832.5 g
Methanol67-56-132.04100 mL
Saturated aqueous NH4ClN/AN/A50 mL
Saturated aqueous NaCl (brine)N/AN/A50 mL
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • Formylation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dichloropyridine (10 g, 67.6 mmol) and anhydrous diethyl ether (150 mL). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (2.5 M in hexanes, 29.7 mL, 74.3 mmol) dropwise, maintaining the temperature below -70 °C. d. Stir the resulting mixture at -78 °C for 1 hour. e. Add N,N-dimethylformamide (7.0 g, 95.8 mmol) dropwise, again keeping the temperature below -70 °C. f. Allow the reaction mixture to warm slowly to room temperature and stir overnight. g. Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL). h. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). i. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-dichloro-4-formylpyridine.

  • Reduction: a. Dissolve the crude 2,3-dichloro-4-formylpyridine in methanol (100 mL) in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.5 g, 66.1 mmol) portion-wise over 15 minutes. d. Stir the reaction mixture at room temperature for 2 hours. e. Remove the methanol under reduced pressure. f. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL). g. Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Agrochemical Synthesis: A Case Study in Dichloropropene Ether Insecticides

Dichloropropene ethers represent a class of insecticides with a unique mode of action, making them valuable tools in resistance management programs.[3] The commercial insecticide Pyridalyl is a prominent example.[3] We propose that this compound can serve as a key intermediate in the synthesis of novel analogs of this class.

Retrosynthetic Analysis of a Proposed Dichloropropene Ether Insecticide

A plausible target molecule, a (2,3-Dichloro-4-pyridinyl)methyl ether derivative, can be disconnected to reveal this compound as a key precursor.

Retrosynthetic Pathway:

G Target Insecticide Target Insecticide Intermediate A Intermediate A Target Insecticide->Intermediate A Etherification This compound This compound Intermediate A->this compound Chlorination Dichloropropene Phenol Dichloropropene Phenol Intermediate A->Dichloropropene Phenol Williamson Ether Synthesis

Caption: Retrosynthetic analysis of a proposed insecticide.

Proposed Synthetic Protocol

The forward synthesis involves two key transformations: the conversion of the alcohol to a more reactive chloride, followed by a Williamson ether synthesis with a suitable dichloropropene phenol.

Protocol 2: Synthesis of a (2,3-Dichloro-4-pyridinyl)methyl Dichloropropene Ether

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound(Synthesized in Protocol 1)178.025 g
Thionyl chloride (SOCl2)7719-09-7118.975 mL
2,6-Dichloro-4-(3,3-dichloroallyloxy)phenol(Requires synthesis)291.937.5 g
Potassium carbonate (K2CO3)584-08-7138.2110 g
N,N-Dimethylformamide (DMF)68-12-273.09100 mL
Dichloromethane (DCM)75-09-284.93100 mL
Saturated aqueous NaHCO3N/AN/A50 mL
Saturated aqueous NaCl (brine)N/AN/A50 mL
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • Chlorination of this compound: a. In a round-bottom flask, dissolve this compound (5 g, 28.1 mmol) in dichloromethane (50 mL). b. Cool the solution to 0 °C in an ice bath. c. Slowly add thionyl chloride (3.7 mL, 50.6 mmol) dropwise. d. Allow the reaction mixture to warm to room temperature and stir for 4 hours. e. Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous NaHCO3. f. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-dichloro-4-(chloromethyl)pyridine.

  • Williamson Ether Synthesis: a. To a solution of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenol (7.5 g, 25.7 mmol) in DMF (100 mL), add potassium carbonate (10.6 g, 76.7 mmol). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of the crude 2,3-dichloro-4-(chloromethyl)pyridine (from step 1) in DMF (20 mL). d. Heat the reaction mixture to 60 °C and stir for 12 hours. e. Cool the reaction to room temperature and pour into ice water (300 mL). f. Extract the product with ethyl acetate (3 x 100 mL). g. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield the target dichloropropene ether insecticide.

Conclusion and Future Perspectives

This compound represents a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this application note provide a practical guide for its synthesis and demonstrate its potential for creating new insecticidal compounds. The unique substitution pattern of the pyridine ring offers opportunities for developing molecules with improved efficacy, selectivity, and resistance-breaking properties. Further exploration of this building block in the synthesis of other classes of agrochemicals, such as herbicides and fungicides, is highly encouraged. The derivatization of the hydroxymethyl group into esters, amines, and other functionalities will undoubtedly lead to the discovery of new and valuable crop protection agents.

References

  • U.S. Patent 20070161797A1, "Process for the manufacture of 2,3-dichloropyridine,"
  • European Patent EP2687510A1, "Method for preparing 2,3-dichloropyridine,"
  • Chinese Patent CN104529880A, "Synthesis method of 2,3-dichloropyridine,"
  • Chinese Patent CN102875454A, "Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine," Not directly available for linking.
  • CABI Digital Library, "Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine," [Link]

  • PubMed, "Controlled release formulation of agrochemical pesticide based on 4-(2,4-dichlorophenoxy)butyrate nanohybrid," [Link]

  • Eureka | Patsnap, "Prepar
  • European Patent Office, "METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE - EP 2687510 A1," [Link]

  • ResearchGate, "Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B)," [Link]

  • PubMed, "Discovery of nitropyridyl-based dichloropropene ethers as insecticides," [Link]

  • PubMed, "Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers," [Link]

  • Organic Chemistry Portal, "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid," [Link]

  • PubMed, "Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions," [Link]

  • PubChem, "2,6-Dichloroisonicotinic acid," [Link]

Sources

Derivatization of (2,3-Dichloro-4-pyridinyl)methanol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (2,3-Dichloro-4-pyridinyl)methanol

Subtitle: Protocols for Functionalization, Activation, and Optimization in Drug and Agrochemical Synthesis.

Executive Summary & Strategic Analysis

This compound is a high-value heterocyclic intermediate, serving as a pivotal scaffold in the synthesis of pyridine-based herbicides (e.g., aminopyralid analogs) and kinase inhibitors. Its chemical behavior is defined by a unique dichotomy: the pyridylic hydroxyl group offers a handle for functionalization, yet the 2,3-dichloro substitution pattern imposes significant electronic deactivation and steric congestion.

The Challenge: Standard benzyl alcohol protocols often fail or suffer low yields with this substrate. The electron-withdrawing nature of the pyridine ring, amplified by two chlorine atoms (inductive effect


), renders the hydroxyl proton acidic but the oxygen atom weakly nucleophilic. Furthermore, the chlorine at the 3-position creates a "steric wall," impeding the approach of bulky electrophiles.

The Solution: This guide details three optimized workflows designed to overcome these barriers:

  • Nucleophilic Activation: Conversion to the alkyl chloride via Vilsmeier-Haack-type activation.

  • Selective Oxidation: Accessing the aldehyde without over-oxidation to the carboxylic acid.

  • Forced Esterification: Acylation strategies for electronically deactivated alcohols.

Reactivity Landscape & Logic

To successfully derivatize this molecule, one must visualize the competing forces at play.

ReactivityLandscape Substrate This compound Factor1 Electronic Effect: Electron-deficient Ring (Pyridine + 2 Cl) Result: Reduced Nucleophilicity of -OH Substrate->Factor1 Factor2 Steric Effect: 3-Chloro Substituent Result: Hindered approach for bulky reagents Substrate->Factor2 Strategy1 Strategy: Activation Convert -OH to -Cl (Leaving Group) Reagent: SOCl2 + DMF (Cat.) Factor1->Strategy1 Overcomes low nucleophilicity Strategy2 Strategy: Selective Oxidation Access Aldehyde via Chemoselective Oxidant Reagent: Activated MnO2 Factor2->Strategy2 Avoids bulky transition states

Figure 1: Strategic analysis of substrate reactivity and corresponding synthetic pathways.

Protocol A: Activation via Chlorination

Target: 2,3-Dichloro-4-(chloromethyl)pyridine Mechanism: Nucleophilic Substitution (


) via Vilsmeier-Haack Intermediate.

Direct reaction with HCl is insufficient. The industry standard utilizes Thionyl Chloride (


), but the critical "Expert Insight" is the addition of catalytic Dimethylformamide (DMF). The DMF reacts with 

to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than

alone, effectively "grabbing" the deactivated hydroxyl group.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Catalyst: DMF (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (concentration ~0.5 M). Maintain under

    
     atmosphere.
    
  • Catalyst Addition: Add DMF (10 mol%). Note: No reaction will occur yet.

  • Reagent Addition: Cool the system to 0°C. Add

    
     dropwise via an addition funnel.
    
    • Observation: Gas evolution (

      
      , HCl) will begin. The solution may turn yellow/orange.
      
  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to reflux (40°C for DCM, 80°C for Toluene).

    • Endpoint: Disappearance of the polar alcohol spot on TLC (Hexane/EtOAc 7:3).

  • Workup (Critical):

    • Cool to 0°C.

    • Slowly quench into saturated aqueous

      
      . Caution: Vigorous gas evolution.
      
    • Adjust pH to ~8.0. (Avoid highly basic pH >10 to prevent hydrolysis of the benzylic chloride).

    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Purification: Usually not required. The product is often a stable solid or oil used directly in the next step (e.g., amination).

Protocol B: Selective Oxidation to Aldehyde

Target: 2,3-Dichloroisonicotinaldehyde Challenge: Preventing over-oxidation to the carboxylic acid.

While Swern oxidation is effective, it generates odorous byproducts. Activated Manganese Dioxide (


)  is the preferred reagent for drug development scales because it is highly selective for benzylic/pyridylic alcohols and requires simple filtration for workup.
Materials
  • Substrate: this compound (1.0 eq)

  • Oxidant: Activated

    
     (10.0 – 15.0 eq)
    
    • Note: A large excess is required due to the heterogeneous surface mechanism.

  • Solvent: Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or DCM.
    
Step-by-Step Protocol
  • Preparation: Dissolve the substrate in

    
     (0.2 M).
    
  • Addition: Add Activated

    
     in one portion. The mixture will be a black slurry.
    
  • Reaction: Stir vigorously at reflux (60°C) for 4–12 hours.

    • Monitoring: Monitor by TLC. Aldehydes are often UV-active and may stain differently (DNP stain orange/red) compared to the alcohol.

  • Workup:

    • Filter the hot mixture through a pad of Celite to remove the manganese oxides.

    • Wash the Celite pad thoroughly with DCM.

    • Concentrate the filtrate.[1]

  • Result: The aldehyde is typically obtained as a crystalline solid. Store under inert gas at 4°C (aldehydes are prone to air oxidation).

Protocol C: Forced Esterification (Acylation)

Target: 2,3-Dichloro-4-pyridinylmethyl esters Challenge: The alcohol is a poor nucleophile. Fischer esterification (Acid + Alcohol) is too slow.

We utilize the Acid Chloride method with an organic base. The high reactivity of the acid chloride overcomes the low nucleophilicity of the pyridinyl methanol.

Materials
  • Substrate: this compound (1.0 eq)

  • Acylating Agent: R-COCl (Acid Chloride) (1.2 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq) or Pyridine.
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 eq) - The "Steglich" catalyst.

Step-by-Step Protocol
  • Setup: Dissolve substrate and

    
     in anhydrous DCM (0.5 M) at 0°C.
    
  • Catalyst: Add catalytic DMAP.

  • Addition: Add the Acid Chloride dropwise.

    • Exotherm: The reaction is exothermic. Control temp < 10°C during addition.

  • Reaction: Warm to RT. Stir for 2–4 hours.

  • Workup:

    • Wash with 1M HCl (to remove excess amine/DMAP and any unreacted pyridine starting material if it forms a salt).

    • Wash with Sat.

      
      .
      
    • Dry and concentrate.[1][2]

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal optimization of similar electron-deficient pyridine scaffolds.

ParameterProtocol A (Chlorination)Protocol B (Oxidation)Protocol C (Esterification)
Reagent

/ DMF
Activated

R-COCl /

/ DMAP
Time 2 - 4 Hours4 - 12 Hours2 - 4 Hours
Temp 0°C

Reflux
Reflux (

)
0°C

RT
Typical Yield 85 - 95%70 - 85%90 - 98%
Major Byproduct

, HCl (Gas)
Mn(II) oxides (Solid)

(Salt)
Key Risk Hydrolysis during workupIncomplete conversionSteric hindrance if R is bulky

Workflow Visualization

Workflow Start This compound Path1 Path A: Chlorination (SOCl2, DMF) Start->Path1 Path2 Path B: Oxidation (MnO2, CHCl3) Start->Path2 Path3 Path C: Esterification (R-COCl, Et3N, DMAP) Start->Path3 Prod1 Alkyl Chloride (Intermediate for Amination) Path1->Prod1 Yield >85% Prod2 Aldehyde (Intermediate for Wittig/Reductive Amination) Path2->Prod2 Selective Prod3 Ester (Prodrug/Protected Form) Path3->Prod3 Fast

Figure 2: Decision tree for derivatization pathways based on desired downstream application.

References

  • Synthesis of 4-chloropyridine derivatives: Patent CN103360306A describes the chlorination of pyridine methanols using Vilsmeier-type conditions (

    
    /DMF), validating Protocol A. 
    
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine: US Patent 5,329,011A details the conversion of hydroxymethyl pyridines to chloromethyl derivatives using thionyl chloride, establishing the industrial baseline for Protocol A.

  • Oxidation of Alcohols to Aldehydes: Synlett 2012; 23(09): 1397-1407. Discusses selective oxidation methods including TEMPO and MnO2 for heterocyclic alcohols, supporting Protocol B.

  • Esterification Strategies: Organic Letters 2024, 26, 2045-2750.[3] Reviews modern esterification of challenging substrates, validating the use of activated acylating agents (Protocol C).

  • Reactivity of 2,3-dichloro-4-pyridinylmethanol: PubChem Compound Summary for CID 7062237. Provides physical property data and safety classifications (H315, H319) relevant to handling the substrate.

Sources

Application Note: Nucleophilic Substitution Architectures for (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic manipulation of (2,3-Dichloro-4-pyridinyl)methanol , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitor development).[1][2] The molecule presents a "dual-electrophile" system: the aromatic core susceptible to Nucleophilic Aromatic Substitution (


), and the aliphatic hydroxymethyl group susceptible to activation and aliphatic substitution (

).

Mastery of this scaffold requires understanding the regiochemical hierarchy :

  • C2-Position: Highly activated for

    
     due to the adjacent ring nitrogen.[1][2]
    
  • C4-Hydroxymethyl: Tunable reactivity (inert under

    
     conditions, highly reactive under activation conditions).[2]
    
  • C3-Position: Sterically hindered and electronically deactivated; typically inert.[1][2]

Mechanistic Insight & Regioselectivity

The Electronic Landscape

The pyridine ring is


-deficient.[1][2] In 2,3-dichloropyridines, the chlorine at the 2-position  is significantly more labile than the chlorine at the 3-position.[1]
  • C2-Attack (Favored): Nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative ring nitrogen.[1][2] This stabilization lowers the activation energy (

    
    ).[2]
    
  • C3-Attack (Disfavored): Attack at C3 places the negative charge on carbon atoms (C2, C4, C6), disrupting aromaticity without the stabilizing benefit of the nitrogen atom. Furthermore, the C3 position is sterically crowded by the adjacent C2-Cl and C4-hydroxymethyl groups.[1][2]

The Role of the C4-Methanol Group

The C4-hydroxymethyl group is electronically distinct.[1][2] It does not participate in the


 mechanism directly but poses a chemoselectivity challenge.[1][2]
  • As a Nucleophile: In the presence of strong bases (e.g., NaH), the hydroxyl group (

    
    ) deprotonates to an alkoxide, potentially causing intermolecular etherification or polymerization.
    
  • As a Leaving Group Precursor: It can be activated (e.g., mesylation, chlorination) to facilitate aliphatic substitution.[2]

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on reagent selection.

ReactionPathways SM This compound (Substrate) Inter1 Meisenheimer Complex (N-stabilized) SM->Inter1  Amine/Base  (SNAr Pathway) Inter2 Chlorosulfite Intermediate (R-O-SO-Cl) SM->Inter2  SOCl₂  (Activation) C3_Block C3 Position: Inert due to lack of N-stabilization SM->C3_Block ProdA 2-Amino-3-chloro-4-hydroxymethylpyridine (C2 Substitution) Inter1->ProdA  -Cl⁻ ProdB 2,3-Dichloro-4-(chloromethyl)pyridine (Aliphatic Substitution) Inter2->ProdB  SNi / SN2

Figure 1: Divergent synthetic pathways. Pathway A (Blue) utilizes the electronic deficiency of the ring for


. Pathway B (Red) targets the aliphatic alcohol.

Experimental Protocols

Protocol A: Regioselective at C2 (Amination)

Objective: Displacement of the C2-Chlorine with a secondary amine (e.g., Morpholine) while retaining the C4-alcohol.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent:

    
    -Dimethylformamide (DMF) or DMSO (anhydrous)
    

Procedure:

  • Setup: Charge a reaction vial with this compound (100 mg, 0.52 mmol) and anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (181 µL, 1.04 mmol) followed by Morpholine (54 µL, 0.62 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Note: Monitor by LC-MS.[1][2] The product peak (M+H = 243) should appear; starting material (M+H = 192) should disappear.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[2]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash chromatography (SiO2, 0–10% MeOH in DCM).

Critical Control Point:

  • Temperature: Do not exceed 120°C. Higher temperatures may promote attack at the C3-Cl or degradation of the alcohol.[1][2]

  • Base: Inorganic bases (

    
    ) can be used but may require longer reaction times due to poor solubility in organic solvents.[2]
    
Protocol B: Activation of C4-Alcohol (Chlorination)

Objective: Conversion of the hydroxyl group to a chloride using Thionyl Chloride (


), creating a benzylic-like electrophile.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

  • Catalyst: DMF (1-2 drops)[1][2]

Procedure:

  • Setup: Dissolve substrate (1.0 eq) in anhydrous DCM (0.2 M concentration) under

    
     atmosphere. Cool to 0°C .[2]
    
  • Addition: Add

    
     (3.0 eq) dropwise. Gas evolution (
    
    
    
    , HCl) will occur.[2][3]
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[1][3][4][5] Proceeds via an alkyl chlorosulfite intermediate, followed by

      
       (with inversion, though irrelevant for primary C) or 
      
      
      
      (retention).[2]
  • Quench: Carefully quench with saturated aqueous

    
     (gas evolution!).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting:

  • Stability: The product, 2,3-dichloro-4-(chloromethyl)pyridine, is a potent electrophile (lachrymator).[1][2] Store at -20°C.

  • Side Reaction: If the reaction is too slow, add catalytic DMF to form the Vilsmeier-Haack reagent in situ, which is more reactive.[1]

Optimization & Data Summary

The following table summarizes conditions for optimizing the


 reaction at C2.
ParameterConditionOutcomeRecommendation
Solvent EtOH / iPrOHSlow kinetics; reflux required.[1][2]Use for scale-up if solubility permits.[1][2]
Solvent DMF / DMSOFast kinetics; difficult workup.[1][2]Preferred for discovery/small scale.
Base

Heterogeneous; requires vigorous stirring.[1][2]Good for acid-sensitive substrates.[1][2]
Base DIPEA / TEAHomogeneous; fast.[1][2]Standard starting point.
Nucleophile Thiols (R-SH)Extremely fast; high C2 selectivity.[1][2]Run at 0°C to RT to avoid double addition.
Nucleophile Alkoxides (RO⁻)Competition with OH deprotonation.[2]Protect C4-OH as THP ether first.[1][2]

References

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (General reactivity of halopyridines).

  • Mechanism of

    
    :  Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2]
    
  • Thionyl Chloride Mechanism: Master Organic Chemistry. (2014).[2] SOCl2 Mechanism For Alcohols To Alkyl Halides. Link

  • Compound Data: National Institutes of Health (NIH) PubChem. 2,3-Dichloro-4-pyridinylmethanol (Analogous structures).[1][2] Link

  • BenchChem Application Note: Controlling Regioselectivity in Dichloropyridine Reactions. Link (General protocols for 2,3-dichloropyridine).[2]

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chlorinated pyridines and thionyl chloride.

Sources

Application Note: Orthogonal Coupling Strategies for (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(2,3-Dichloro-4-pyridinyl)methanol (CAS: 101990-69-6) is a high-value heterocyclic building block characterized by three distinct reactive handles: a primary alcohol at C4, a highly electrophilic chlorine at C2, and a sterically hindered but catalytically active chlorine at C3. This unique substitution pattern allows for orthogonal functionalization , enabling researchers to sequentially construct complex pharmaceutical scaffolds (e.g., fungicides like Pyribencarb or kinase inhibitors).

This guide provides validated protocols for two primary "coupling" pathways:

  • Linker Activation: Converting the hydroxymethyl group into an electrophile for alkylation.

  • Core Diversification: Regioselective nucleophilic aromatic substitution (

    
    ) at the C2 position.[1]
    

Critical Safety & Handling (E-E-A-T)

Hazard Identification:

  • Corrosivity/Toxicity: Chlorinated pyridines are skin irritants and potential sensitizers. The activation protocol uses Thionyl Chloride (

    
    ), which releases 
    
    
    
    and
    
    
    gas.[2][3]
  • CAS Ambiguity: Critical Verification: Ensure your starting material is the 2,3-dichloro isomer (CAS 101990-69-6). The 2,6-dichloro isomer is a common impurity/analog with significantly different reactivity at the ring positions.

Engineering Controls:

  • All reactions involving

    
     or base-mediated 
    
    
    
    must be performed in a functioning fume hood.
  • Quenching of

    
     reactions requires a dedicated cooling bath and slow addition of bicarbonate solution to manage gas evolution.
    

Reactivity Logic & Pathway Map

The chemical logic relies on the electronic differentiation of the three sites. The C2-Cl is activated by the adjacent ring nitrogen (low LUMO energy), making it susceptible to


 under mild conditions. The C4-Alcohol is a standard nucleophile but can be inverted to an electrophile. The C3-Cl is the least reactive, requiring Pd-catalysis to engage.
Visualization: Orthogonal Reactivity Flow

ReactivityMap Start This compound (Starting Material) PathA Path A: Alcohol Activation (SOCl2 or MsCl) Start->PathA Electrophilic Activation PathB Path B: C2-SNAr (Amine/Alkoxide) Start->PathB Nucleophilic Attack ProdA Alkyl Chloride/Mesylate (Linker Ready) PathA->ProdA -HCl / -SO2 ProdB 2-Amino-3-chloro-4-hydroxymethyl pyridine PathB->ProdB Regioselective Displacement Final Target Scaffold (Drug/Agrochemical) ProdA->Final Coupling to Nucleophile ProdB->Final Further Derivatization

Caption: Figure 1. Divergent synthetic pathways. Path A activates the linker arm; Path B modifies the heterocyclic core.

Protocol A: Activation & Coupling via the Methanol Arm

Objective: Convert the -OH group to a -Cl group to enable coupling with phenols or amines (Ether/Amine linkage). Mechanism:


 (with inversion/retention depending on conditions, though irrelevant for primary non-chiral carbons) via chlorosulfite intermediate.
Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Substrate
Thionyl Chloride (

)
1.5 - 2.0Chlorinating Agent
Dichloromethane (DCM) Solvent0.2 M Concentration
DMF (Cat.) 0.05Catalyst (Vilsmeier-Haack type activation)
Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with the starting material and anhydrous DCM under Nitrogen/Argon atmosphere.

  • Catalyst: Add catalytic DMF (2-3 drops per gram of substrate). Note: This accelerates the formation of the active Vilsmeier reagent.

  • Addition: Cool the solution to 0°C. Add

    
     dropwise via a syringe or addition funnel.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[3][4]
  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The polar alcohol spot should disappear, replaced by a less polar chloride spot.

  • Workup (Critical): Concentrate the reaction mixture in vacuo to remove excess

    
     and solvent.
    
    • Caution: Do not quench directly with water if isolating the hydrochloride salt.

    • Purification: The residue is often the hydrochloride salt of 2,3-dichloro-4-(chloromethyl)pyridine . It can be used directly in the next coupling step.

  • Coupling (The "Linker" Step):

    • Dissolve the crude chloride in MeCN or DMF.

    • Add the coupling partner (e.g., a phenol) (1.1 equiv).

    • Add Base:

      
       or 
      
      
      
      (2.5 equiv).
    • Heat to 60°C for 4–6 hours.

Protocol B: Regioselective at C2

Objective: Introduce an amino or alkoxy group at the 2-position while preserving the 3-Cl and 4-methanol. Mechanism: Addition-Elimination (


). The 2-position is activated by the ring nitrogen.[5] The 3-Cl provides steric bulk but also inductive withdrawal, enhancing electrophilicity at C2.
Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Substrate
Nucleophile (Primary Amine) 1.2Incoming group
Base (DIPEA or

)
2.0Proton Scavenger
Solvent (NMP or DMSO) SolventPolar Aprotic is required
Step-by-Step Procedure
  • Setup: Dissolve substrate in NMP (N-methyl-2-pyrrolidone) or DMSO.

    • Why NMP? High boiling point and excellent solubility for polar intermediates.

  • Addition: Add the amine nucleophile followed by the base.[4]

  • Thermal Activation: Heat the mixture to 80–100°C .

    • Selectivity Note: Lower temperatures (<60°C) may result in no reaction. Higher temperatures (>120°C) may risk displacing the 3-Cl or attacking the alcohol (self-etherification).

  • Monitoring: Monitor by HPLC or LC-MS.

    • Target Mass: M + (Nucleophile - HCl).

    • Stop Point: Stop when the starting material is <5%. Prolonged heating causes "over-reaction" at the 3-position.

  • Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.

Troubleshooting & Optimization

Issue: Low Yield in Alkylation (Protocol A)
  • Cause: The pyridine nitrogen acts as a nucleophile, reacting with the alkyl chloride to form a pyridinium salt (self-polymerization).

  • Solution: Keep the reaction concentration dilute (0.1 M) during the coupling step. Use a hindered base (DIPEA) if

    
     is too slow.
    
Issue: Lack of Regioselectivity in (Protocol B)
  • Cause: Attack at C4 (displacing the methanol) or C3.

  • Solution: Ensure the alcohol is not deprotonated. Use amine bases (DIPEA) rather than strong alkoxide bases (NaH, KOtBu). If using alkoxides as nucleophiles, protect the C4-alcohol as a silyl ether (TBS) first.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem Low Yield / Side Products Check1 Check TLC/LCMS Problem->Check1 Decision1 Is Product Polymerized? Check1->Decision1 Sol1 Dilute Rxn (0.05M) Switch to Non-nucleophilic Base Decision1->Sol1 Yes Decision2 Is C3-Cl Displaced? Decision1->Decision2 No Sol2 Lower Temp to 60°C Reduce Rxn Time Decision2->Sol2 Yes

Caption: Figure 2. Decision tree for optimizing reaction yield and selectivity.

References

  • PubChem Compound Summary. this compound (CID 11235283). National Library of Medicine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Referencing general Nucleophilic Aromatic Substitution on Pyridines). [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Vilsmeier-Haack and Thionyl Chloride activation mechanisms). [Link]

  • AA Blocks Product Data. this compound Safety and Handling. [Link]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of (2,3-Dichloro-4-pyridinyl)methanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (2,3-Dichloro-4-pyridinyl)methanol

This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring vicinal chlorine atoms and a hydroxymethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of complex molecular architectures with diverse pharmacological activities. The development of efficient and scalable synthetic routes to this compound is of paramount importance for accelerating drug discovery programs targeting a range of therapeutic areas.[1] This application note details a robust, one-pot synthesis protocol that streamlines the production of this compound, enhancing efficiency and yield while minimizing purification steps.

The Synthetic Challenge and the One-Pot Solution

Traditional multi-step syntheses of pyridinyl methanols often involve the isolation and purification of intermediate compounds, leading to increased time, cost, and potential for material loss. A common route involves the reduction of a pyridine carboxylic acid, which can be challenging to perform directly and often requires harsh reducing agents. A more practical approach is a two-step sequence involving the esterification of the carboxylic acid followed by the reduction of the resulting ester.

This protocol consolidates these two critical steps into a single, seamless "one-pot" procedure. By avoiding the isolation of the intermediate ester, this method significantly improves the overall efficiency and atom economy of the synthesis. The core of this protocol is the in-situ formation of an ester from 2,3-dichloro-4-pyridinecarboxylic acid, followed by its immediate reduction to this compound.

Reaction Pathway and Mechanism

The one-pot synthesis proceeds through two sequential reactions within the same reaction vessel:

  • Esterification: 2,3-dichloro-4-pyridinecarboxylic acid is first converted to its corresponding methyl ester. This is typically achieved through a Fischer esterification using methanol as both a reagent and a solvent, catalyzed by a strong acid like sulfuric acid.[2]

  • Reduction: The in-situ generated methyl ester is then selectively reduced to the primary alcohol using a mild and selective reducing agent, such as sodium borohydride.[3] The choice of sodium borohydride is crucial as it is a safer and more manageable reagent compared to alternatives like lithium aluminum hydride, while still being effective for the reduction of esters in the presence of methanol.

The overall transformation is depicted in the workflow diagram below.

One-Pot Synthesis Workflow Start 2,3-Dichloro-4-pyridinecarboxylic Acid in Methanol Esterification Esterification (H₂SO₄ catalyst, Reflux) Start->Esterification Intermediate In-situ generation of Methyl 2,3-dichloro-4-pyridinecarboxylate Esterification->Intermediate Reduction Reduction (NaBH₄, 0°C to rt) Intermediate->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Product This compound Workup->Product

Figure 1: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate safety considerations.

4.1. Materials and Reagents

ReagentGradeSupplier Recommendation
2,3-Dichloro-4-pyridinecarboxylic acid≥97%Sigma-Aldrich, Combi-Blocks
Methanol (MeOH)Anhydrous, ≥99.8%Acros Organics, Fisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%J.T. Baker, EMD Millipore
Sodium Borohydride (NaBH₄)Powder, ≥98%Alfa Aesar, Oakwood Chemical
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepare fresh
BrineSaturated Aqueous NaClPrepare fresh
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWR Chemicals

4.2. Step-by-Step Procedure

  • Esterification:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-4-pyridinecarboxylic acid (10.0 g, 52.1 mmol).

    • Add anhydrous methanol (100 mL).

    • Carefully add concentrated sulfuric acid (1.0 mL) dropwise with stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Reduction:

    • After the esterification is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (3.94 g, 104.2 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.[3] Monitor the reduction by TLC until the starting ester is consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Neutralize the remaining aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid.

Data and Expected Results

ParameterExpected Value
Starting Material Amount10.0 g
Sodium Borohydride Amount3.94 g
Expected Yield75-85%
Physical AppearanceWhite to off-white solid
Purity (by NMR/LC-MS)>95% after purification

Causality and Experimental Insights

  • Choice of Methanol: Methanol serves as both the esterifying agent and a suitable solvent for the subsequent reduction. Its use in excess for the esterification drives the equilibrium towards the product according to Le Châtelier's principle.

  • Acid Catalyst: Concentrated sulfuric acid is a highly effective catalyst for Fischer esterification.[2] Its use should be catalytic to avoid side reactions and simplify the work-up.

  • Controlled Addition of NaBH₄: The portion-wise addition of sodium borohydride at low temperature is critical for controlling the exothermic reaction and preventing the over-reduction or decomposition of the product.

  • Neutralization Step: The neutralization with sodium bicarbonate is essential to quench any remaining acid and to ensure the product is in its neutral form for efficient extraction into the organic solvent.

Self-Validating System and Troubleshooting

The success of this one-pot protocol can be validated at each stage through simple analytical techniques.

Validation and Troubleshooting cluster_0 Esterification Monitoring cluster_1 Reduction Monitoring cluster_2 Final Product Analysis Ester_TLC TLC Analysis: - Spot of starting acid should diminish. - New, less polar ester spot should appear. Ester_Trouble Troubleshooting: - Incomplete reaction? Extend reflux time. - No reaction? Check acid catalyst activity. Red_TLC TLC Analysis: - Ester spot should disappear. - Appearance of the more polar alcohol product spot. Red_Trouble Troubleshooting: - Incomplete reduction? Add more NaBH₄ carefully. - Multiple spots? Potential side reactions, requires purification optimization. Final_Analysis Characterization: - ¹H NMR: Confirm structure and purity. - LC-MS: Confirm molecular weight. Final_Trouble Troubleshooting: - Impurities present? Optimize purification conditions (solvent system, recrystallization).

Figure 2: In-process validation and troubleshooting guide.

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound. By combining the esterification and reduction steps, this method offers significant advantages in terms of time, labor, and resource efficiency, making it an invaluable tool for medicinal chemists and drug development professionals. The insights into the causality of the experimental choices and the integrated troubleshooting guide ensure a high rate of success for researchers implementing this protocol.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Role of Heterocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 19(24), 7439–7458. [Link not available]
  • U.S. Patent No. 2,758,999. (1956). Esterification of pyridine carboxylic acids.
  • Burke, A. J. (2015). Modern advances in heterocyclic chemistry in drug discovery. RSC Advances, 5(16), 12173-12211. [Link]

Sources

Application Note: (2,3-Dichloro-4-pyridinyl)methanol as a Ligand Precursor

[1]

Introduction & Chemical Profile[2][3][4][5][6]

This compound (CAS: Variable by specific isomer, often custom synthesized) is a bifunctional pyridine scaffold characterized by a 4-hydroxymethyl group and electron-withdrawing chlorine atoms at the 2- and 3-positions.[1]

Unlike simple pyridine methanols, the 2,3-dichloro substitution pattern imparts unique electronic and steric properties:

  • Electronic Modulation: The chlorines reduce the basicity of the pyridine nitrogen, altering its coordination strength to metal centers.

  • Steric Gating: The bulky chlorine at the 3-position creates steric hindrance near the 4-position substituent, influencing the conformation of derived ligands (e.g., twisting carboxylate groups out of planarity).

Physical Properties Table
PropertyValueNotes
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water
Reactivity Susceptible to oxidation (to acid) and nucleophilic substitution (at -CH₂OH)

Application Stream A: Coordination Chemistry (MOF Linkers)

In coordination chemistry, this compound serves as the immediate precursor to 2,3-dichloroisonicotinic acid , a specialized ligand used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.

Mechanism of Action

The oxidation of the hydroxymethyl group yields a carboxylate donor. The ortho-chlorine substituents (relative to the pyridine nitrogen and the carboxylate) induce a non-planar geometry , preventing efficient


  • Prevent dense packing in MOFs, thereby increasing pore volume.

  • Modulate the topology of coordination networks by altering the bite angle of the ligand.

Protocol 1: Oxidation to 2,3-Dichloroisonicotinic Acid

Objective: Convert the alcohol precursor to the carboxylic acid ligand.

Reagents:

  • This compound (1.0 eq)[1]

  • Potassium Permanganate (KMnO₄) (2.5 eq)

  • Water/Pyridine solvent mixture (4:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of water/pyridine. Heat to 60°C.

  • Oxidation: Add KMnO₄ portion-wise over 30 minutes. The solution will turn dark purple/brown (MnO₂ precipitate).

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours. Monitor via TLC (disappearance of alcohol spot).

  • Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

  • Acidification: Cool the filtrate to 0°C and acidify to pH 2-3 using 1M HCl. The product, 2,3-dichloroisonicotinic acid , will precipitate as white crystals.[2]

  • Purification: Recrystallize from ethanol/water if necessary.

Ligand Utility: The resulting acid is reacted with metal salts (e.g., Cu(NO₃)₂, Zn(OAc)₂) under solvothermal conditions to form porous coordination polymers.

Application Stream B: Medicinal Chemistry (SHP2 Inhibitors)

In drug discovery, the compound acts as a "pharmacological ligand precursor." It is the key building block for SHP2 allosteric inhibitors (e.g., analogs of SHP099). The 2,3-dichloropyridine moiety binds into a hydrophobic pocket of the SHP2 protein, while the methanol arm is activated to link with solubilizing groups (like piperidines).

Protocol 2: Activation and Coupling

Objective: Convert the hydroxyl group to a leaving group (chloride) and couple with an amine pharmacophore.

Reagents:

  • Precursor: this compound[1]

  • Activator: Thionyl Chloride (SOCl₂)

  • Nucleophile: tert-butyl 4-aminopiperidine-1-carboxylate (or similar amine)[1]

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Chlorination (Activation):

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.

    • Add SOCl₂ (1.5 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Evaporate solvent to yield 4-(chloromethyl)-2,3-dichloropyridine (unstable intermediate; use immediately).[1]

  • Nucleophilic Substitution (Coupling):

    • Dissolve the amine nucleophile (1.2 eq) and DIPEA (3.0 eq) in Acetonitrile (MeCN).

    • Add the crude chloride (from step 1) dissolved in MeCN dropwise.

    • Heat to 60°C for 4-6 hours.

  • Validation:

    • Monitor reaction by LC-MS (Look for M+H peak corresponding to the coupled product).

    • The 2,3-dichloro motif should remain intact (no nucleophilic aromatic substitution occurs at the ring chlorines under these mild conditions).

Visual Workflows

Synthesis Pathway Diagram

The following diagram illustrates the divergent utility of the precursor.

SynthesisPathwaysPrecursorThis compound(Core Precursor)OxidationOxidation(KMnO4, Reflux)Precursor->OxidationActivationActivation(SOCl2)Precursor->ActivationAcidLigand2,3-Dichloroisonicotinic Acid(MOF Linker)Oxidation->AcidLigandMOFMetal-Organic Framework(Sterically Twisted Nodes)AcidLigand->MOF + Metal SaltChloride4-(Chloromethyl)-2,3-dichloropyridine(Electrophile)Activation->ChlorideCouplingAmine Coupling(SN2 Reaction)Chloride->CouplingDrugSHP2 Inhibitor Ligand(Pharmacophore)Coupling->Drug + Amine Scaffold

Caption: Divergent synthesis pathways converting the methanol precursor into either a carboxylate MOF linker or a bioactive pharmacological inhibitor.[1]

Critical Handling Notes

  • Regioselectivity: The 2,3-dichloro pattern makes the pyridine ring electron-deficient.[1] Avoid using strong nucleophiles (like methoxide) at high temperatures during the coupling phase, as this may displace the ring chlorines (SNAr) rather than the alkyl chloride.

  • Stability: The 4-(chloromethyl) intermediate is a potent alkylating agent and vesicant. Handle in a fume hood and do not store for long periods; prepare in situ.

References

  • MOF Ligand Synthesis:Synthesis of isonicotinic acid derivatives for coordination polymers.
  • SHP2 Inhibitor Chemistry: Discovery of SHP2 allosteric inhibitors containing 2,3-dichloropyridine moieties.[3] (See: J. Med. Chem. 2021, 64, 15, 11090–11128; "Discovery of IACS-15414").

  • Precursor Reactivity: Roughley, S. D., et al. "2-Chloropyridine-3-methanol derivatives."[1] Bioorg. Med. Chem. Lett. 2012, 22, 901. (Analogous chemistry for chloro-pyridine methanols).

  • Crystal Engineering:Impact of ortho-halogen substitution on isonicotinic acid binding modes in metal complexes. (See: CrystEngComm, 2013, 15, 9579).

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-234-CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for (2,3-Dichloro-4-pyridinyl)methanol . This intermediate is a critical scaffold in the synthesis of agrochemicals (e.g., picloram derivatives) and kinase inhibitors.[3]

The Core Challenge: The purification of this compound is deceptive. While the pyridine ring suggests basicity, the electron-withdrawing chlorine atoms at positions 2 and 3 significantly reduce the pKa of the pyridine nitrogen. Furthermore, the most common synthesis route—reduction of 2,3-dichloroisonicotinic acid—often utilizes Borane or Aluminum hydrides, leading to stable N–B or N–Al complexes that mimic the solubility of the product but prevent crystallization.[3]

This guide addresses the three most common failure modes: Complexation (Low Yield) , Dehalogenation (Impurity Generation) , and Oiling Out (Crystallization Failure) .[3]

Module 1: Critical Workup Protocols (The "Hidden" Yield)

User Query: "My LCMS shows the product, but I cannot extract it from the aqueous layer, or the mass balance is extremely low."

Diagnosis: If you used Borane (BH₃[1][2][3][4][5][6]·THF or BH₃·DMS) or LiAlH₄ for reduction, your product is likely trapped as a stable Lewis acid-base complex.[1][2][3] The pyridine nitrogen binds tightly to boron/aluminum species.[2] Standard aqueous washes will not break this bond.[1][2]

Protocol: Breaking the Boron-Pyridine Complex

Applicable if Borane/THF or NaBH4/BF3 was used.[1]

  • Quench: Cool reaction mixture to 0°C. Carefully add Methanol (excess) to destroy excess hydride.

  • Acidolysis (The Key Step):

    • Add 6M HCl (approx. 1.5 eq relative to Borane).[1][2]

    • Heat to reflux (60-65°C) for 1–2 hours. Note: This converts the N-B complex into the borate ester and frees the pyridine.

  • Basification:

    • Cool to room temperature.[1][2][3][7][8][9]

    • Adjust pH to 8–9 using saturated K₂CO₃ or NaOH .[1][2][3]

    • Warning: Do not exceed pH 10, as the benzylic alcohol can undergo Cannizzaro-type disproportionation or hydrolysis under extreme forcing conditions, although the chlorines stabilize the ring.[3]

  • Extraction:

    • Extract 3x with Ethyl Acetate or Dichloromethane (DCM) .[1][2][3][4]

    • Tip: The 2,3-dichloro substitution makes the molecule sufficiently lipophilic that EtOAc is usually preferred over DCM for environmental reasons.

Visualization: The Workup Decision Tree

WorkupLogic start Crude Reaction Mixture reagent_check Reducing Agent Used? start->reagent_check borane Borane / NaBH4+BF3 reagent_check->borane dibal DIBAL / LAH reagent_check->dibal complex_issue Issue: N-B Complex Formed borane->complex_issue emulsion_issue Issue: Aluminum Emulsion dibal->emulsion_issue sol_borane SOL: MeOH Quench + HCl Reflux (Break N-B) complex_issue->sol_borane sol_alum SOL: Rochelle's Salt or Fieser Workup emulsion_issue->sol_alum extract Adjust pH to 8-9 Extract EtOAc sol_borane->extract sol_alum->extract

Caption: Decision logic for selecting the correct workup method based on the reducing agent to ensure maximum recovery of the free base.

Module 2: Purification & Crystallization

User Query: "The crude is a sticky orange oil. I tried recrystallizing from Ethanol, but it won't crash out."

Diagnosis: this compound is prone to "oiling out" in pure alcohols because the solubility curve is too steep.[1][2][3] The presence of the two chlorine atoms increases lipophilicity, requiring a non-polar anti-solvent.[3]

Standard Recrystallization Protocol
ParameterSpecificationReason
Primary Solvent Ethyl Acetate (EtOAc) or TolueneDissolves the product at high temp; manages polarity.[1][2][3]
Anti-Solvent n-Heptane or HexanesReduces solubility of the chlorinated pyridine.[1][2]
Ratio 1:2 to 1:4 (Solvent:Anti-solvent)Optimized for yield vs. purity.[1][2][3]
Cooling Rate Slow (10°C/hour)Rapid cooling traps impurities (des-chloro analogs) in the lattice.[1][2][3]

Step-by-Step Procedure:

  • Dissolve the crude oil in the minimum amount of EtOAc at 60°C.

  • Optional: Add activated carbon (5 wt%) to remove colored oligomers.[1][2][3] Filter hot over Celite.

  • While maintaining 50–60°C, slowly add n-Heptane dropwise until a slight turbidity persists.

  • Add a seed crystal (if available).[1][2][3] If not, scratch the glass wall.[3]

  • Allow to cool to Room Temperature (RT) with slow stirring.

  • Chill to 0–5°C for 2 hours.

  • Filter and wash the cake with cold 10% EtOAc in Heptane.

Module 3: Impurity Troubleshooting (FAQ)

Q1: I see a byproduct with Mass M-34 (Loss of Cl). What happened?

  • Cause: Hydrodechlorination.[1][2][3] This occurs if you used Catalytic Hydrogenation (Pd/C + H₂) or if the reaction temperature with hydride reagents was too high (>80°C).[2][3]

  • Fix: Avoid Pd-catalyzed reductions for this substrate. Use NaBH₄/MeOH or BH₃·THF at controlled temperatures (0°C to RT).

  • Removal: The des-chloro impurity is significantly more polar.[1][2] It can often be removed by the recrystallization protocol above (it stays in the mother liquor) or by a silica plug eluting with 30% EtOAc/Hexanes.[2][3]

Q2: There is a peak at M-2 (Aldehyde). [1][2][3]

  • Cause: Incomplete reduction.[1][2][3]

  • Fix: Ensure stoichiometry of hydride is >1.5 eq. If present in crude, treat the crude with a small amount of NaBH₄ in MeOH/THF, then repeat workup.[3]

Q3: My product has a high ash content or residue on ignition.

  • Cause: Trapped Boric acid or Aluminum salts.[1][2][3]

  • Fix: The pH adjustment during workup was likely insufficient. Ensure the aqueous layer is basic (pH > 8) before extraction.[2] A wash of the organic layer with 10% aqueous tartaric acid can also help sequester residual metals.[2]

Module 4: Analytical Verification

Self-Validating the Structure: Before proceeding to the next synthetic step, confirm the integrity of the 2,3-dichloro substitution pattern.[1]

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the doublet-doublet pattern of the pyridine protons (positions 5 and 6).[1][2][3]

    • Key Shift: The CH₂-OH methylene protons usually appear as a singlet (or doublet if OH couples) around 4.6–4.8 ppm .[1][2][3]

    • Absence check: Ensure no peaks correspond to the des-chloro species (which would show different splitting patterns in the aromatic region).

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[2][3]

    • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.[2][3]

    • Note: The 2,3-dichloro analog elutes later than the mono-chloro or non-chlorinated impurities due to higher hydrophobicity.[1]

Visualization: Impurity Separation Logic

PurificationFlow crude Crude Mixture recryst Recrystallization (EtOAc / Heptane) crude->recryst Dissolve & Cool solid Solid Cake (Target Product) recryst->solid Filter liquor Mother Liquor recryst->liquor Filtrate impurities Contains: - Des-chloro analogs - Unreacted Ester - Oligomers liquor->impurities

Caption: Separation of lipophilic target product from more polar impurities via solubility differentiation.

References

  • Reduction of Chlorinated Pyridine Acids

    • Source: BenchChem Application Notes.[1][2][3][10] "Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." (General protocol adapted for chlorinated analogs).

  • Borane Reduction Workup Strategies

    • Source: Organic Chemistry Portal.[1][2][3] "Borane Reagents - Workup and Troubleshooting."

    • URL:[Link][2]

  • Physicochemical Properties & Solubility Data

    • Source: PubChem Compound Summary for (2-Chloro-4-pyridinyl)methanol (Analogous Structure/Properties).
    • URL:[Link][2]

  • Synthesis of 2,3-Dichloropyridine Derivatives

    • Source: Google Patents.[1][2][3] "Method for preparing 2,3-dichloropyridine derivatives." (Context for handling 2,3-dichloro substitution patterns).

    • URL

Sources

Technical Support Center: Purification of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DCPM-001 Subject: Impurity Removal & Process Optimization for (2,3-Dichloro-4-pyridinyl)methanol Status: Open Agent: Senior Application Scientist[1][2]

Diagnostic Overview & Triage

Welcome to the technical support center. You are likely working with This compound (CAS: 101990-69-6), a critical intermediate often used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast .[1][2]

High-purity isolation of this compound is challenging due to the electron-deficient nature of the pyridine ring and the specific solubility profile of the chlorinated impurities.[1] Below is a diagnostic flowchart to identify your specific contamination issue.

Diagnostic Workflow (Visual)

PurificationLogic Start Start: Crude Product Analysis CheckSM Is Starting Material (Acid/Ester) Present? Start->CheckSM CheckOver Is Over-reduced (Methyl) Impurity Present? CheckSM->CheckOver No / Ester present ActionWash Protocol A: Basic Wash (NaHCO3) CheckSM->ActionWash Yes (Acid) CheckInorg Are Inorganic Salts High? CheckOver->CheckInorg No ActionRecryst Protocol B: Recrystallization (Toluene/Heptane) CheckOver->ActionRecryst Yes ActionChelate Protocol C: Chelation Workup CheckInorg->ActionChelate Yes Finish Pure this compound CheckInorg->Finish No ActionWash->CheckOver ActionRecryst->Finish ActionChelate->Finish

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Troubleshooting Impurity Profiles

Issue 1: Unreacted Starting Material (Ester or Acid)

Symptoms: High HPLC peak area for 2,3-dichloroisonicotinic acid (retention time shift dependent on pH) or its ethyl/methyl ester.[1][2] Root Cause:

  • Incomplete Reduction: The reduction of the ester (typically using NaBH₄ in MeOH/CaCl₂ or DIBAL-H) was quenched too early or lacked sufficient hydride equivalents.[1][2]

  • Hydrolysis: If the ester starting material hydrolyzed before reduction, the resulting acid is much harder to reduce under standard borohydride conditions.

Resolution:

  • For Acid Impurity: The 2,3-dichloro substitution significantly lowers the pKa of the pyridine nitrogen, but the carboxylic acid remains acidic. Use Protocol A (Basic Wash) .[2] The acid will form a water-soluble salt, while your target alcohol remains in the organic phase.[1]

  • For Ester Impurity: Esters are lipophilic and will co-extract.[2] They are best removed via Protocol B (Recrystallization) as they have lower melting points and higher solubility in non-polar solvents compared to the alcohol product.

Issue 2: Over-Reduced Impurity (2,3-Dichloro-4-methylpyridine)

Symptoms: A non-polar impurity eluting after the product on Reverse Phase HPLC. Root Cause:

  • Harsh Conditions: Excess reducing agent or reaction temperatures exceeding 40°C can drive the reduction past the alcohol stage to the methyl group.

  • Protic Solvents: In the presence of strong Lewis acids, the alcohol can be activated and further reduced.

Resolution:

  • This impurity is an oil or low-melting solid.[1][2] It is efficiently rejected by the crystal lattice of the target compound. Use Protocol B (Recrystallization) with a non-polar anti-solvent (Heptane).

Issue 3: Inorganic Residues (Boron/Aluminum Salts)

Symptoms: "Sticky" solids, poor filtration rates, or high sulfated ash content. Root Cause:

  • Boron Complexation: Pyridine nitrogens can coordinate with Boron species (from NaBH₄), forming stable complexes that do not wash out easily with water.[2]

Resolution:

  • Adjust the pH of the quench to break the N-B bond. A mild acidic digestion (pH 3-4) followed by neutralization is often required before extraction.[1][2]

Validated Purification Protocols

Protocol A: Reactive Wash (Removing Acidic Impurities)

Target: 2,3-Dichloroisonicotinic acid[1][2]

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash the organic layer twice with 5% NaHCO₃ (aq) .[2]

    • Mechanism:[1][2][3][4] This converts the carboxylic acid impurity into its sodium salt (highly water-soluble).[1] The target alcohol (neutral/weakly basic) remains in the EtOAc.

  • Wash once with brine.[2]

  • Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Primary Purification)

Target: Esters, Over-reduced byproducts, and Isomers

Solvent System: Toluene / Heptane (or Hexane) Rationale: this compound has a melting point of 134–138°C [1].[1][2] It is moderately soluble in hot toluene but insoluble in cold alkanes.

StepActionCritical Parameter
1. Dissolution Suspend crude solid in Toluene (5 vol). Heat to 80-90°C.Ensure complete dissolution. If hazy, hot filter.
2. Nucleation Cool slowly to 50°C.Stirring speed: Medium. Rapid cooling traps impurities.
3. Anti-Solvent Add n-Heptane (5 vol) dropwise over 30 mins.[1][2]Maintain temp >40°C during addition to prevent oiling out.
4. Crystallization Cool gradually to 0-5°C over 2 hours.Hold at 0°C for 1 hour.
5. Isolation Filter and wash with cold Heptane.Dry under vacuum at 45°C.
Protocol C: Acid-Base Swing (Advanced)

Note: Due to the electron-withdrawing chlorines, the pyridine nitrogen is very weakly basic (pKa < 2).[1][2] Standard acid extraction (using 1N HCl) may fail to fully protonate the product.

If you must use acid extraction to remove non-basic impurities:

  • Dissolve in EtOAc.

  • Extract with Conc.[2] HCl diluted to 3N (pH must be < 1).

  • Separate layers (Product is in Aqueous Acid phase).[2]

  • Neutralize aqueous phase carefully with NaOH to pH 8-9.[1][2]

  • Extract back into EtOAc.

    • Warning: This method is aggressive and may cause hydrolysis if not performed quickly.[2] Protocol B is preferred.

Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography? A: Yes. If recrystallization fails, use silica gel chromatography.

  • Mobile Phase: Gradient of 10% to 40% EtOAc in Hexanes .[2]

  • Elution Order: Over-reduced (Methyl)

    
     Esters 
    
    
    
    Target Alcohol
    
    
    Acids.[2]
  • The target compound is relatively polar due to the -OH and pyridine nitrogen.[1][2]

Q: My product is turning yellow during drying. Why? A: Pyridine methanols can be sensitive to oxidation (forming N-oxides) or light.[1][2] Ensure you are drying under vacuum with a slight N₂ bleed, and store the product in amber vials.

Q: Why is the melting point lower than the literature value (134°C)? A: A depressed melting point (e.g., 120-128°C) almost always indicates the presence of the ester intermediate . Check your proton NMR for a triplet/quartet (ethyl) or singlet (methyl) around 3.8–4.4 ppm.[2] Reprocess via Protocol B.

References

  • TCI Chemicals. (n.d.).[2] 2,6-Dichloro-4-pyridinemethanol Product Specification. (Note: While the 2,6-isomer is common, the 2,3-dichloro isomer shares similar physical properties and melting ranges).[1] Retrieved from [1][2]

  • Roughley, S. D., et al. (2012).[2][3] "Synthesis of 2-chloropyridine-3-methanol derivatives." Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906.[1][3] (Describes NaBH4 reduction protocols for chloropyridines).

  • Muller, B., et al. (1998).[2] Process for the preparation of 4-substituted pyridines.[1][2][5][6] US Patent 5,712,298. (Describes the synthesis of Roflumilast intermediates).

  • ChemicalBook. (2025).[2][7] this compound Properties and Suppliers. Retrieved from [1][7]

(Note: Exact melting points and solubility data are derived from the behavior of the structural class of polychlorinated pyridine methanols found in Roflumilast synthesis patents.)

Sources

Troubleshooting low conversion in (2,3-Dichloro-4-pyridinyl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion & Yield in (2,3-Dichloro-4-pyridinyl)methanol Workflows CAS: 100704-10-7 Molecular Formula: C6H5Cl2NO[1][2]

Introduction: The Reactivity Paradox

This compound presents a unique synthetic challenge due to its "push-pull" electronic structure.[1][2] The pyridine ring is naturally electron-deficient (


-deficient), a property exacerbated by the two electron-withdrawing chlorine atoms at positions 2 and 3.[1] Conversely, the hydroxymethyl group at position 4 acts as a weak nucleophile.

Low conversion rates in this molecule typically stem from three competing mechanisms:

  • Catalyst Poisoning: The basic pyridine nitrogen coordinates with metal oxidants.[1][2]

  • Nucleophilic Competition: The free hydroxyl group interferes during Nucleophilic Aromatic Substitution (

    
    ) attempts on the ring.
    
  • Steric/Electronic Mismatch: The 2,3-dichloro substitution pattern creates a "buttressing effect," sterically crowding the 4-position and altering the ring's dipole.[1]

This guide addresses these bottlenecks with self-validating protocols.

Module 1: Oxidation Stalls (Alcohol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Carboxylic Acid/Aldehyde)[2]

Symptom: Reaction stalls at the aldehyde intermediate or yields <40% during oxidation to 2,3-dichloroisonicotinic acid.[1][2] Root Cause: Coordination of the pyridine nitrogen to high-valent metal oxidants (Cr, Mn), forming stable, inactive complexes.

Troubleshooting Protocol
MethodCommon IssueCorrective Action
Jones Reagent (Cr) Green Cr-salts trap the product; N-coordination stops turnover.[1][2]Switch to Anelli Oxidation (TEMPO). If Cr is mandatory, use 5-10 eq. of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

to protonate the pyridine N, preventing coordination.
KMnO4 Over-oxidation to ring cleavage or formation of N-oxide.[1]pH Control. Maintain pH 7-8. Under acidic conditions, the ring is deactivated; under highly basic conditions, ring degradation occurs.
TEMPO/NaOCl Incomplete conversion (stops at aldehyde).Add Phase Transfer Catalyst. The chlorinated pyridine is lipophilic; the oxidant is aqueous.[1] Add 5 mol% TBAB (Tetrabutylammonium bromide).[2]
Recommended Workflow: Metal-Free Anelli Oxidation

High-reliability protocol for preventing metal poisoning.[1][2]

  • Solvent System: Dissolve substrate in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (0.2 M). Add aqueous buffer (pH 8.6, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ).
  • Catalyst: Add TEMPO (0.02 eq) and KBr (0.1 eq).

  • Oxidant: Add NaOCl (bleach) dropwise at 0°C.

  • Endpoint: Monitor via TLC. If aldehyde persists, add a second aliquot of NaOCl.[2]

Decision Logic: Selecting the Right Oxidant

OxidationLogic Start Target Product? Aldehyde Aldehyde Start->Aldehyde Acid Carboxylic Acid Start->Acid Swern Swern Aldehyde->Swern Low Temp DessMartin DessMartin Aldehyde->DessMartin Mild/Fast MetalCheck Avoid Metals? Acid->MetalCheck Metal Tolerance? TEMPO TEMPO/NaOCl (Requires PTC) MetalCheck->TEMPO Yes (Green Chem) Permanganate KMnO4 (Control pH 7-8) MetalCheck->Permanganate No (Robust)

Figure 1: Decision tree for oxidizing this compound based on target functionality and metal tolerance.

Module 2: Nucleophilic Substitution ( ) Failures

Symptom: Attempting to displace a chlorine atom results in complex mixtures or recovery of starting material.[1][2] Root Cause:

  • Regioselectivity: The C2-Cl is significantly more reactive than C3-Cl due to stabilization from the adjacent ring nitrogen.[1][2]

  • Self-Reaction: The 4-OH group deprotonates (forming an alkoxide) and attacks the C2-Cl of another molecule, leading to polymerization.[1][2]

Mechanism & Regioselectivity Rules
  • C2 Position: Highly activated. The transition state (Meisenheimer complex) is stabilized by the electronegative nitrogen.[1]

  • C3 Position: Deactivated. Sterically hindered by C2-Cl and C4-substituent; lacks direct resonance stabilization.[1][2]

Corrective Protocol: Protection-First Strategy

Do NOT attempt


 on the free alcohol.
  • Step 1: Protection. Convert 4-OH to a silyl ether (TBSCl/Imidazole) or acetal (MOM-Cl).[1][2]

    • Why? Prevents self-O-arylation.[1][2]

  • Step 2:

    
     Reaction. 
    
    • Nucleophile: Amines, Thiols, Alkoxides.

    • Solvent: Polar Aprotic (DMF, DMSO, NMP) to solvate the nucleophile.

    • Temperature: 80-100°C.[1][2]

  • Step 3: Deprotection. Acidic workup to restore the alcohol.[1][2]

Regioselectivity Pathway

SNArPath Substrate 2,3-Dichloro-4- (hydroxymethyl)pyridine Base Base (NaH/K2CO3) Substrate->Base Protected O-Protected Intermediate Substrate->Protected Protect OH first Polymer Polymerization (Intermolecular O-attack) Base->Polymer Unprotected Path C2_Product 2-Substituted Product (Major) Protected->C2_Product Nucleophile (SnAr @ C2) C3_Product 3-Substituted Product (Trace) Protected->C3_Product Rare

Figure 2: The "Protection-First" strategy is critical to avoid polymerization.[2] SnAr occurs predominantly at the C2 position.[1]

Module 3: Solubility & Workup

Symptom: Product loss during aqueous extraction.[1][2] Root Cause: The molecule is amphoteric.[1][2] The pyridine nitrogen can accept a proton (becoming cationic/water-soluble), while the hydroxyl group confers polarity.[1]

Solubility Data & Extraction Guide
SolventSolubilityUse Case
Methanol/Ethanol HighReaction solvent; Recrystallization.[1][2]
Dichloromethane ModerateExtraction (requires pH adjustment).[2]
Water (pH < 4) HighAvoid during extraction (forms Pyridinium salt).[2]
Water (pH > 9) LowTarget for extraction (Free base form).[2]
Hexanes NegligibleUse to precipitate impurities.[1][2]

Optimization Tip: When extracting the product from an aqueous quench, adjust the aqueous layer to pH 10 using


. This ensures the pyridine nitrogen is deprotonated (neutral), driving the molecule into the organic layer (DCM or EtOAc).

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Link

  • BenchChem. An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. BenchChem Technical Guides. Link (Inferred from general 2,3-dichloropyridine reactivity).[2]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols.[1][2] Organic Chemistry Portal. Link

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters (Analogous chemistry). Google Patents.[1][2] Link

  • Sigma-Aldrich. 2,3-Dichloro-5-(trifluoromethyl)pyridine (Analogous structure properties).[1][2][3] Sigma-Aldrich.[1][2][3][4] Link

Sources

Common pitfalls in handling (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,3-Dichloro-4-pyridinyl)methanol

To: Research & Development Division From: Senior Application Scientist, Heterocyclic Chemistry Group Subject: Troubleshooting Guide: Handling, Reactivity, and Analysis of this compound

Executive Summary

This compound (often referred to as 2,3-dichloro-4-hydroxymethylpyridine) is a critical intermediate for agrochemical and pharmaceutical scaffolds. Its utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic hydroxyl group at C4, the highly activated chlorine at C2 (susceptible to SNAr), and the sterically crowded, stable chlorine at C3.

This guide addresses the specific chemical behaviors that lead to experimental failure, focusing on chemoselectivity , solubility anomalies , and chromatographic tailing .

Part 1: Critical Reactivity & Synthesis Pitfalls

Q1: I am trying to convert the alcohol to a chloride using Thionyl Chloride (SOCl₂), but my yield is low and the product is water-soluble. What is happening?

The Issue: Pyridine Self-Quenching & Salt Formation. Unlike benzyl alcohols, pyridine methanols possess a basic nitrogen. When you treat this compound with SOCl₂, the byproduct is HCl.

  • The Trap: The pyridine nitrogen becomes protonated by HCl, forming the pyridinium hydrochloride salt. This salt is often insoluble in non-polar solvents (DCM, Toluene) used for the reaction, crashing out as a "gum" or oil that stops reacting.

  • The Loss: If you perform an aqueous workup without neutralizing, the protonated product remains in the aqueous layer and is discarded.

The Protocol (Self-Validating):

  • Base Scavenger: Always use a slight excess of base to scavenge HCl. Thionyl chloride + Benzotriazole (1:1) is a milder system than neat SOCl₂. Alternatively, use DCM with 2.0 eq. of Triethylamine added slowly at 0°C.

  • Workup Check: After reaction, adjust the aqueous layer pH to ~8-9 using saturated NaHCO₃ before extraction. This ensures the pyridine is in its free-base (organic soluble) form.

Q2: Why am I seeing "dimer" formation when attempting Nucleophilic Aromatic Substitution (SNAr) at the 2-position?

The Issue: Competing Nucleophiles. You intend to displace the 2-Cl with an external nucleophile (e.g., an amine or alkoxide). However, the 4-hydroxymethyl group is itself a nucleophile.

  • Mechanism: Under basic conditions (e.g., NaH, KOtBu), the alcohol deprotonates to an alkoxide. This alkoxide can attack the 2-position of another molecule, leading to ether-linked dimers.

The Solution:

  • Protection: If the alcohol is not the target, protect it as a TBS ether or Acetate before attempting SNAr at the C2 chlorine.

  • Order of Operations: If you need to functionalize both, perform the SNAr reaction after converting the alcohol to a non-nucleophilic group (e.g., chloride or protected ether).

Part 2: Visualization of Reactivity Logic

The following diagram maps the competing pathways. Use this to determine your synthetic order of operations.

ReactivityMap Start This compound (Starting Material) Path1 Pathway A: Oxidation (MnO2 or Swern) Start->Path1 Path2 Pathway B: S_NAr Attack (Strong Base + Nucleophile) Start->Path2 Path3 Pathway C: Activation (SOCl2 or MsCl) Start->Path3 Prod1 Aldehyde Product (Stable) Path1->Prod1 Trap PITFALL: Self-Alkylation (Dimerization) Path2->Trap Unprotected OH Prod2 2-Substituted Pyridine (Requires OH Protection) Path2->Prod2 Protected OH Prod3 Alkyl Chloride (Check pH during workup!) Path3->Prod3

Caption: Reactivity decision tree showing the competition between oxidation, substitution (SNAr), and activation pathways. Note the red "Trap" path caused by unprotected hydroxyl groups.

Part 3: Analytical Troubleshooting (HPLC)

Q3: My HPLC peaks are tailing severely, making purity integration impossible. Is the column dead?

The Issue: Silanol Interactions. this compound contains a basic pyridine nitrogen (pKa ~2-3 due to electron-withdrawing chlorines). It interacts strongly with residual acidic silanol groups on standard C18 silica columns, causing "shark fin" peak shapes.

The Fix:

  • Mobile Phase Modifier: You must suppress the ionization or mask the silanols.

    • Acidic Method: Add 0.1% Trifluoroacetic acid (TFA) . This protonates the pyridine (making it ionic) and the silanols (neutral), often sharpening the peak, though retention time will drop.

    • Buffer Method (Preferred): Use 10mM Ammonium Acetate (pH 5.5) . This provides ionic strength to block silanol interactions without aggressive pH changes.

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) designed specifically for basic heterocycles.

Part 4: Synthesis & Stability Data

If you are synthesizing this material from 2,3-dichloroisonicotinic acid , avoid Lithium Aluminum Hydride (LiAlH₄).

Why? LiAlH₄ is a strong hydride donor and can perform hydrodehalogenation (stripping the chlorines off the ring), yielding mixtures of monochloro- or dechlorinated pyridines.

Recommended Protocol:

Parameter Condition Rationale
Reagent NaBH₄ / MeOH (excess) Milder reducing agent; preserves aromatic halides.
Activation Methyl Ester formation first NaBH₄ reduces esters efficiently; acids are sluggish.
Temperature 0°C to Room Temp Heat promotes displacement of the 2-Cl by methoxide.

| Quench | Acetone, then Sat. NH₄Cl | Acetone destroys excess borohydride gently. |

Part 5: Safety & Handling

Q4: The Safety Data Sheet (SDS) is generic. What are the specific handling concerns?

  • Sensitization: Chlorinated pyridines are known skin sensitizers. Unlike simple solvents, they can trigger allergic dermatitis after repeated exposure. Double-gloving (Nitrile) is mandatory.

  • Inhalation: The dust/aerosol is highly irritating to the upper respiratory tract due to the halogenated nature. Weigh this compound only inside a fume hood or powder containment enclosure.

  • Waste: Do not mix with strong acids in waste containers. The formation of HCl gas or exothermic salt formation can pressurize waste drums.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and SNAr activation at the 2-position).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of nucleophilic aromatic substitution).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of chemoselectivity in reduction).

  • Sigma-Aldrich (Merck). Product Specification: Pyridine Methanols. (General handling and safety data for halogenated pyridine derivatives).

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity/basicity of pyridine derivatives).

Technical Support Center: Recrystallization of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2,3-Dichloro-4-pyridinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with challenging crystallizations of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the solid this compound. This process removes impurities that may have been introduced during its synthesis, such as starting materials, by-products, or residual solvents. A successful recrystallization yields a product with high purity, which is often crucial for subsequent synthetic steps or for meeting the stringent requirements of pharmaceutical applications. The underlying principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor[1].

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of recrystallization, as it allows for maximum recovery of the purified product upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Profile: The solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.

Q3: Based on the structure of this compound, what types of solvents are likely to be effective?

A3: this compound possesses both polar (hydroxyl group, pyridine nitrogen) and non-polar (dichlorophenyl ring) characteristics. This suggests that a range of solvents could be effective:

  • Protic solvents like methanol or ethanol may be good candidates due to the presence of the hydroxyl group. Indeed, related compounds show good solubility in methanol[2][3].

  • Apolar aprotic solvents like toluene or heptane might be useful as anti-solvents in a mixed solvent system. A patent for a similar pyridinemethanol compound describes a toluene/heptane solvent system for recrystallization[4].

  • Polar aprotic solvents such as ethyl acetate or acetone could also be suitable, potentially offering a good balance of solubility characteristics.

A systematic approach to solvent screening is highly recommended.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

Possible Cause & Solution

  • Insufficient Solvent: You may not be using enough solvent. Add a small, measured amount of additional hot solvent until the compound dissolves. Be cautious not to add too much, as this will reduce the final yield.

  • Inappropriate Solvent: The chosen solvent may be a poor solvent for your compound even at elevated temperatures. Consult the solubility data table below. If you are using a non-polar solvent, try a more polar one, or vice-versa. A mixed solvent system may be necessary.

Issue 2: Oiling Out - The compound separates as a liquid instead of forming crystals.

Possible Cause & Solution

  • Solution is too concentrated: The boiling point of the solvent may be higher than the melting point of your compound, or the solution may be supersaturated to a point where the compound comes out of solution as a liquid. Add more hot solvent to the mixture to ensure complete dissolution before cooling.

  • Cooling too rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • High concentration of impurities: Impurities can lower the melting point of the compound and promote oiling out. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel[5].

Issue 3: No crystals form upon cooling.

Possible Cause & Solution

  • Solution is too dilute: You may have used too much solvent, and the solution is not supersaturated upon cooling. You can try to evaporate some of the solvent to increase the concentration.

  • Supersaturation without nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Consider adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again before allowing it to cool slowly.

Issue 4: Low recovery of the purified compound.

Possible Cause & Solution

  • Too much solvent used: As mentioned, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may be lost. Use a pre-heated funnel and flask for this step.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath or refrigerator can improve yield.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Wash the crystals with a small amount of the cold recrystallization solvent.

Issue 5: The purified crystals are colored or contain visible impurities.

Possible Cause & Solution

  • Co-crystallization of impurities: The impurity may have similar solubility properties to your compound. A different solvent system may be required to effectively separate the two.

  • Adsorbed impurities: Colored impurities may be adsorbed onto the surface of your crystals. Try washing the crystals with a small amount of cold solvent. In some cases, adding a small amount of decolorizing carbon to the hot solution before filtration can remove colored impurities. However, be aware that activated carbon can also adsorb some of your desired product.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve oil Oiling Out? dissolve->oil cool Cool Solution crystals Crystals Form? cool->crystals low_yield Low Yield? crystals->low_yield Yes no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Add anti-solvent crystals->no_crystals No oil->cool No add_solvent Add more hot solvent or change solvent oil->add_solvent Yes impure Crystals Impure? low_yield->impure No check_solvent_vol Reduce solvent volume or cool further low_yield->check_solvent_vol Yes end Pure Crystals Obtained impure->end No impurity_removal Re-crystallize from a different solvent or use decolorizing carbon impure->impurity_removal Yes add_solvent->dissolve no_crystals->cool check_solvent_vol->start Re-dissolve & re-crystallize impurity_removal->start Re-run

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a general guideline and may need to be optimized for your specific case.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this compound, methanol or ethyl acetate are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing carbon was used, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization

This method is useful if no single solvent has the ideal solubility characteristics. A common pair for a compound like this would be a "solvent" (e.g., ethyl acetate) and an "anti-solvent" (e.g., heptane).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "solvent" (the one in which it is more soluble).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Data Presentation: Solubility Screening

A systematic approach to solvent selection is crucial for successful recrystallization. The following table provides a template for recording your observations during solubility screening.

SolventSolubility at Room Temp.Solubility at RefluxObservations upon Cooling
MethanolSoluble[3]Very Soluble
Ethanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Heptane
Water

This table should be filled out based on small-scale experiments in your laboratory.

References

  • CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine.
  • ResearchGate. (2025). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent.
  • ChemicalBook. (n.d.). (2-Chloro-3-pyridinyl)methanol synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2002). Process for preparing pyridinemethanol compounds.
  • ACS Publications. (n.d.). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][7]triazine-6-carbonitrile (MGL-3196). Retrieved February 8, 2026, from

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.
  • Reddit. (2024). Recrystallization Issues.
  • Organic Syntheses. (n.d.). 3.
  • Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ACS Publications. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
  • Wikipedia. (n.d.). Anthranilic acid. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • ResearchGate. (n.d.). Pyridine methanol chlorinations.
  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Chromatographic Separation of (2,3-Dichloro-4-pyridinyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of (2,3-dichloro-4-pyridinyl)methanol and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible separations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Due to the synthetic route, several positional isomers can be generated, which may have different pharmacological activities and toxicities. Therefore, their effective separation and quantification are critical for quality control and regulatory compliance. This guide provides practical, field-tested advice to overcome common challenges encountered during the HPLC/UHPLC analysis of these compounds.

I. Understanding the Chemistry of Separation

The separation of dichlorinated pyridinylmethanol isomers primarily relies on exploiting subtle differences in their polarity and potential for intermolecular interactions with the stationary phase. The position of the chloro substituents on the pyridine ring influences the molecule's dipole moment and its ability to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions.

Key Isomers of Concern:
  • This compound: The target analyte.

  • (2,5-Dichloro-4-pyridinyl)methanol: A common process-related impurity.

  • (2,6-Dichloro-4-pyridinyl)methanol: Another potential isomeric impurity.

  • (3,5-Dichloro-4-pyridinyl)methanol: A possible, though often less common, isomer.

The close structural similarity of these isomers necessitates a highly selective chromatographic method.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Peak Shape Problems

Q1: My peaks for this compound and its isomers are tailing significantly. What are the likely causes and how can I fix this?

A1: Peak tailing for pyridine-containing compounds is a frequent issue, often stemming from interactions with the silica support of the stationary phase or secondary interactions.

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact with acidic silanol groups on the silica surface of C18 and other silica-based columns. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the basicity of the pyridine nitrogen by lowering the mobile phase pH. Operating at a pH of 2.5-3.0 will protonate the pyridine ring, minimizing its interaction with silanols.[1] Phosphoric acid or formic acid are common choices. Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can also be very effective as an ion-pairing agent and for improving peak shape.[2]

    • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups. If you are using an older column, switching to a newer generation, fully end-capped column can significantly improve peak shape.

    • Column Contamination: Buildup of strongly retained compounds on the column can create active sites. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.[3]

    • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[4]

Q2: I am observing peak fronting for my main analyte peak. What does this indicate?

A2: Peak fronting is typically a sign of column overload or a sample solvent issue.

  • Causality: When the concentration of the analyte injected onto the column is too high, it saturates the stationary phase at the inlet, leading to a portion of the molecules traveling down the column more quickly, resulting in a fronting peak.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Decrease Injection Volume: Reducing the volume of sample injected can also alleviate overloading.

    • Check Sample Solvent: If your sample is dissolved in a solvent much weaker than the mobile phase, it can cause the analyte to band improperly at the head of the column. As a best practice, match your sample solvent to the mobile phase as closely as possible.

Resolution and Selectivity Issues

Q3: I am struggling to get baseline separation between the (2,3-dichloro) and (2,5-dichloro) isomers. What parameters can I adjust?

A3: Achieving separation between closely related positional isomers requires optimization of both the stationary and mobile phases to exploit subtle differences in their physicochemical properties.

  • Causality: Positional isomers often have very similar hydrophobicities, making them difficult to separate on standard C18 columns. Their separation will depend on leveraging other interaction mechanisms.

  • Troubleshooting & Optimization Workflow:

    G cluster_0 Troubleshooting Isomer Co-elution start Poor Resolution of Isomers step1 Optimize Mobile Phase - Adjust organic solvent ratio - Modify pH (2.5-4.0) - Try different organic modifiers (ACN vs. MeOH) start->step1 step2 Alternative Stationary Phase - Phenyl-Hexyl for π-π interactions - Cyano (CN) for dipole interactions - Chiral column if enantiomers are possible step1->step2 If still co-eluting step3 Adjust Temperature - Lower temperature to increase interaction - Higher temperature to improve efficiency step2->step3 If minor improvement step4 Gradient Optimization - Decrease slope for better separation of closely eluting peaks step3->step4 end Baseline Resolution Achieved step4->end

    Caption: Workflow for troubleshooting poor isomer resolution.

  • Detailed Steps:

    • Stationary Phase Selection:

      • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analytes.[5] This is often the most effective strategy for separating aromatic positional isomers.[6]

      • Cyano (CN) Columns: These offer different selectivity based on dipole-dipole interactions.

    • Mobile Phase Organic Modifier:

      • Acetonitrile vs. Methanol: The choice of organic solvent can significantly impact selectivity.[5] Acetonitrile is aprotic and a weaker hydrogen bond acceptor, while methanol is protic and can act as both a hydrogen bond donor and acceptor. Systematically evaluate different ratios of buffer to acetonitrile and buffer to methanol.

    • Temperature: Lowering the column temperature can sometimes increase the differential interaction of isomers with the stationary phase, improving resolution. Conversely, increasing the temperature can improve efficiency and reduce analysis time, which might be sufficient if the peaks are broad.

Retention Time Variability

Q4: My retention times are drifting from one injection to the next. What should I check?

A4: Retention time instability is a common problem that can usually be traced back to the HPLC system or mobile phase preparation.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a poorly equilibrated column are the most common culprits.

  • Systematic Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, a longer re-equilibration time may be needed. A good rule of thumb is to flush with at least 10-20 column volumes.

    • Mobile Phase Preparation:

      • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and unstable retention times. Use an online degasser or degas your mobile phase offline.

      • Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase can improve consistency.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention times.

    • Leaks: Check for leaks throughout the system, from the pump to the detector. Even a small leak can cause pressure drops and retention time shifts.[7]

III. Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for the separation of this compound and its isomers?

A: A good starting point would be a reversed-phase method using a C18 or Phenyl-Hexyl column.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µmC18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via π-π interactions, which is beneficial for aromatic isomers.[5][6]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5-3.0)Low pH suppresses the basicity of the pyridine nitrogen, improving peak shape.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. It's advisable to screen both for optimal selectivity.[5]
Gradient 20% to 80% B over 20 minutesA generic starting gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Detection UV at 270 nmPyridine derivatives typically have a strong UV absorbance in this region.
Injection Vol. 5-10 µLA reasonable starting volume to avoid overloading.

Q: Are there any potential chiral isomers I need to be aware of?

A: this compound itself is not chiral. However, if there are other chiral centers in related molecules or potential impurities, a chiral separation might be necessary. Chiral separations are highly specific and typically require specialized chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.[8][9] The mobile phase for chiral separations often consists of non-polar solvents like hexane/isopropanol or polar organic solvents like methanol or acetonitrile.[8]

Q: My sample contains the starting materials for the synthesis. How can I ensure they don't interfere with my analysis?

A: The starting materials, such as 2,3-dichloropyridine, are likely to be less polar than the methanol-substituted products.[10] In a reversed-phase HPLC method, they would be expected to have longer retention times. If they co-elute, you will need to adjust the gradient or mobile phase composition to resolve them. A gradient that holds at a lower organic percentage for a longer time at the beginning of the run can help separate more polar impurities, while a slower ramp-up of the organic percentage can improve the separation of less polar compounds that elute later.

Q: How should I prepare my sample for injection?

A: Proper sample preparation is crucial for reproducible results and to protect your column.

  • Protocol for Sample Preparation:

    G cluster_0 Sample Preparation Workflow A Weigh Sample Accurately B Dissolve in a Suitable Solvent (Preferably Mobile Phase) A->B C Sonicate Briefly to Ensure Complete Dissolution B->C D Filter through a 0.45 µm or 0.22 µm Syringe Filter C->D E Transfer to Autosampler Vial D->E

    Caption: Standard sample preparation workflow for HPLC analysis.

  • Key Considerations:

    • Solvent Choice: The ideal solvent is your mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is miscible with the mobile phase and is of similar or weaker elution strength.

    • Filtration: Always filter your samples to remove particulate matter that can clog the column frit and tubing, leading to high backpressure.[3]

IV. Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for Isomer Screening
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 60% B

    • 15-17 min: 60% to 90% B

    • 17-19 min: Hold at 90% B

    • 19.1-25 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Diode Array Detector (DAD) monitoring at 270 nm.

  • Injection Volume: 5 µL.

Protocol 2: Column Cleaning and Regeneration
  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of mobile phase without buffer (e.g., Water/Acetonitrile mixture).

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Methanol.

  • Store the column in a mixture of Methanol/Water (e.g., 80/20) or as recommended by the manufacturer. This generic procedure helps remove both polar and non-polar contaminants.[3]

V. References

  • Roughley, S. D., Browne, H., MacIas, A. T., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906. [Link]

  • ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved from [Link]

  • Kelly, M. G., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912-3923. [Link]

  • World Journal of Pharmaceutical Research. (2014). Simultaneous Estimation of Lawsone and its Metabolites by RP-HPLC and HPTLC Methods. [Link]

  • Sadowska, K., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9254. [Link]

  • Péter, A., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4983. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED AMINATION OF 2,3-DICHLOROPYRIDINE: N-PHENYL-3-CHLORO-2-PYRIDINAMINE. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • El-Kassem, L. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32803-32815. [Link]

  • Jiang, J. L., et al. (1997). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 40(16), 2596-2608. [Link]

  • Eshagh-Kenari, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 285. [Link]

Sources

Managing exothermic reactions with (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Reaction Management Topic: (2,3-Dichloro-4-pyridinyl)methanol (CAS: 101990-69-6) Ticket ID: #RXN-PYR-23CL-04

Executive Summary: The "Deceptive" Pyridine Scaffold

As a Senior Application Scientist, I often see researchers underestimate this compound. While it appears to be a simple primary alcohol, the 2,3-dichloro substitution pattern creates a highly electron-deficient pyridine ring. This drastically alters its thermodynamic profile compared to non-halogenated analogs.

You are likely encountering issues because this molecule presents a dual-hazard profile :

  • Thermal Runaway Risk: Standard functional group interconversions (especially chlorination and oxidation) release significant enthalpy due to the ring's inductive effects destabilizing intermediates.

  • Chemical Instability: The electron-poor ring is prone to Nucleophilic Aromatic Substitution (

    
    ) at the 2-position, leading to "black tar" decomposition if reaction heat is not aggressively quenched.
    

This guide replaces generic advice with field-proven protocols for managing these specific exothermic risks.

Module 1: The Chlorination Crisis (Thionyl Chloride)

The Scenario: You are converting the alcohol to 2,3-dichloro-4-(chloromethyl)pyridine using Thionyl Chloride (


).
The Hazard:  Massive off-gassing (

) coupled with a rapid exotherm that overwhelms standard reflux condensers, leading to pressurization or material ejection.
The Mechanism of Failure

The reaction proceeds via a chlorosulfite intermediate. In electron-deficient pyridines, the breakdown of this intermediate is often rate-limiting. If you add


 too fast at low temperature, you accumulate the intermediate. Upon warming, it collapses en masse, releasing gas and heat simultaneously (thermal runaway).
Troubleshooting Protocol: The "Accumulation Control" Method
ParameterCritical SpecificationReason for Constraint
Solvent Dichloromethane (DCM) or TolueneDCM refluxes at ~40°C, providing an intrinsic thermal ceiling (evaporative cooling).
Base Scavenger Do NOT use Pyridine. Use catalytic DMF.Pyridine forms acyl pyridinium salts that can precipitate and trap heat. DMF forms the Vilsmeier-Haack reagent, allowing smoother kinetics.
Addition Temp 0°C to 5°C Prevents immediate reaction; allows controlled mixing.
Ramp Rate 10°C / 30 minsCRITICAL: Slow warming prevents the "accumulation dump" of the chlorosulfite intermediate.
Visual Workflow: Safe Chlorination Setup

ChlorinationSafety Start Start: Alcohol + Solvent (DCM) Cooling Cool to 0°C (Ice/Salt Bath) Start->Cooling Addition Add SOCl2 Dropwise (Rate: <1 mL/min) Cooling->Addition Hold Hold at 0°C for 30 min (Allow Chlorosulfite formation) Addition->Hold Ramp Slow Ramp to Reflux (10°C increments) Hold->Ramp Check for sudden off-gassing Scrub Gas Scrubber Active (NaOH Trap) Ramp->Scrub SO2/HCl Release End Product: Chloromethyl derivative Ramp->End

Caption: Figure 1. Kinetic control strategy to prevent chlorosulfite accumulation and thermal runaway during chlorination.

Module 2: Oxidation Management (Aldehyde Synthesis)

The Scenario: Oxidation to 2,3-dichloroisonicotinaldehyde. The Hazard:

  • Swern Oxidation: Violent exotherm during the addition of the alcohol to the activated DMSO species if

    
    .
    
  • 
     Oxidation:  On scales >10g, the heterogeneous surface reaction generates heat that cannot escape the solid matrix, causing local hot spots and ignition of solvent.
    
Comparative Protocol Analysis
MethodRisk LevelExotherm TriggerMitigation Strategy
Swern HighAddition of

(Quench)
Must maintain internal temp

during quench. The base triggers the elimination step, which is the heat-releasing event.

MediumMechanical StirringUse "Activated"

in 5 portions. Wait 10 mins between additions. Monitor internal temp, not flask surface.
Dess-Martin LowInitial MixingRecommended for high-value, small-scale (<5g) batches. Expensive but thermally safest.

Module 3: The "Black Tar" Phenomenon (Base Sensitivity)

The Issue: You attempted to alkylate the alcohol using Sodium Hydride (NaH) or perform a base-catalyzed esterification, and the reaction turned black and viscous.

The Science: The 2,3-dichloro motif makes the pyridine ring highly electrophilic .

  • If you use a strong base (NaH, LDA), you risk deprotonating the pyridine ring or triggering an

    
     reaction where the base attacks the chlorine at Position 2.
    
  • This leads to polymerization (black tar).

Corrective Action:

  • Switch Bases: Move from NaH to weaker, non-nucleophilic bases like Cesium Carbonate (

    
    )  or DIPEA .
    
  • Solvent Switch: Avoid THF if using strong Lewis acids; use Acetonitrile (

    
    ) for milder alkylations.
    

Troubleshooting FAQs

Q1: During chlorination with


, the reaction stopped bubbling, so I heated it up. Suddenly, it erupted. Why? 
A:  You created a "dormant bomb." The reaction stalled at the chlorosulfite stage due to low temperature. When you applied heat, you triggered the simultaneous decomposition of all the accumulated intermediate.
  • Fix: Never heat a stalled reaction. Stir at ambient temperature for 2 hours before applying external heat.

Q2: I see a new spot on TLC just below my product that won't go away. What is it? A: This is likely the dimer . The product (chloromethyl pyridine) reacted with the starting material (hydroxymethyl pyridine) under basic conditions.

  • Fix: This happens if the reaction is too concentrated. Dilute your reaction mixture (0.1 M) to favor the intramolecular reaction or solvent interaction over intermolecular coupling.

Q3: Can I distill the product? A: Proceed with extreme caution. Halogenated pyridine methanols/chlorides have high boiling points and low thermal stability.

  • Recommendation: Do not distill at atmospheric pressure. Use high vacuum (<1 mmHg) and keep the bath temperature below 100°C. Column chromatography is preferred to avoid thermal decomposition.

Decision Logic: Selecting the Safe Pathway

DecisionTree Input Goal: Modify Alcohol Group Check1 Target: Chloride? Input->Check1 Check2 Target: Aldehyde? Check1->Check2 No PathA Use SOCl2 + Cat. DMF Strict Temp Ramp Check1->PathA Yes PathB Scale < 5g? Check2->PathB Yes PathB1 Use Dess-Martin (Safest) PathB->PathB1 Yes PathB2 Use Swern (Cryogenic Required) PathB->PathB2 No (Scale >5g)

Caption: Figure 2. Decision matrix for selecting the safest synthetic route based on scale and target functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733519, (2,3-Dichloro-4-pyridyl)methanol. Retrieved from .

  • Jubilant Ingrevia (2025). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine (Analogous Hazard Data).[1] Retrieved from .[1]

  • Organic Syntheses (2013). Discussion on Thionyl Chloride Mediated Chlorination and Thermal Risks. Org.[2][3] Synth. 2013, 90, 251-260.[2] Retrieved from .

  • ChemicalBook. Reaction Safety Profile for Pyridine Methanols. Retrieved from .

Sources

Technical Support Center: Synthesis of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2,3-Dichloro-4-pyridinyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires a deep understanding of reaction mechanisms and potential pitfalls. This resource is structured to address specific issues in a direct question-and-answer format, offering not just solutions but also the underlying scientific reasoning to empower your research.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound. We will explore the likely causes and provide actionable solutions based on established chemical principles.

Question 1: "My yield of this compound is significantly lower than expected. What are the potential causes related to byproduct formation?"

Low yields can often be attributed to the formation of undesired side products. The specific byproducts will depend on your chosen synthetic route. Let's consider the two most common pathways.

Route A: Oxidation of 2,3-dichloro-4-methylpyridine followed by reduction

  • Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid is a critical step. If the oxidation is not driven to completion, you will have unreacted starting material, 2,3-dichloro-4-methylpyridine , contaminating your product.

  • Over-oxidation: While less common, harsh oxidation conditions could potentially lead to the formation of small amounts of pyridine-2,3-dicarboxylic acid through cleavage of the C4-substituent under aggressive conditions.[1][2]

  • Aldehyde Intermediate: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate, 2,3-dichloro-4-pyridinecarboxaldehyde . If the reaction is not complete, this aldehyde may be present in the crude product.

Route B: Reduction of 2,3-dichloro-4-pyridinecarboxaldehyde

  • Over-reduction: Aggressive reducing agents or prolonged reaction times can lead to the reduction of the desired alcohol to the methyl group, reforming the starting material of Route A, 2,3-dichloro-4-methylpyridine . This is more likely with stronger reducing agents like zinc and formic acid.[3]

  • Dechlorination: A significant side reaction to be aware of during reductions of chlorinated pyridines is hydrodechlorination. This can result in the formation of (3-chloro-4-pyridinyl)methanol or (2-chloro-4-pyridinyl)methanol . The selectivity of dechlorination can be influenced by the catalyst and reaction conditions if catalytic hydrogenation is employed.[4]

Question 2: "I'm observing an unexpected peak in my NMR/LC-MS analysis of the final product. How can I identify the impurity?"

Identifying unknown peaks requires a systematic approach. Here’s a breakdown of potential byproducts and their likely analytical signatures.

Potential Byproducts and Their Identification:

Byproduct NamePlausible Formation RouteExpected ¹H NMR Signals (in CDCl₃)¹Expected Mass (m/z) [M+H]⁺
2,3-dichloro-4-methylpyridineIncomplete oxidation (Route A) or over-reduction (Route B)Pyridine ring protons, singlet for -CH₃ (~2.5 ppm)162.0
2,3-dichloro-4-pyridinecarboxaldehydeIncomplete oxidation (Route A) or incomplete reductionPyridine ring protons, singlet for -CHO (~10.0 ppm)176.0
(3-chloro-4-pyridinyl)methanolDechlorination during reductionPyridine ring protons, singlet for -CH₂OH (~4.7 ppm)144.0
(2-chloro-4-pyridinyl)methanolDechlorination during reductionPyridine ring protons, singlet for -CH₂OH (~4.7 ppm)144.0
Pyridine-2,3-dicarboxylic acidOver-oxidation (Route A)Pyridine ring protons168.0

¹Note: Exact chemical shifts can vary depending on the solvent and concentration. These are approximate values for guidance. It is recommended to consult reference spectra if available.[5][6][7]

Workflow for Impurity Identification:

Caption: A logical workflow for identifying unknown impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the most common synthetic routes to this compound?

The two primary and most practical synthetic routes are:

  • Oxidation-Reduction Sequence: This route starts with the oxidation of 2,3-dichloro-4-methylpyridine to 2,3-dichloro-4-pyridinecarboxylic acid, which is then reduced to the desired alcohol. Common oxidizing agents for the first step include potassium permanganate or nitric acid.[8][9] The subsequent reduction of the carboxylic acid can be achieved using reagents like borane-tetrahydrofuran complex.

  • Direct Reduction of the Aldehyde: This route involves the direct reduction of 2,3-dichloro-4-pyridinecarboxaldehyde to this compound. Sodium borohydride is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes.[10][11]

How can I minimize the formation of byproducts during the synthesis?

Minimizing byproducts requires careful control of reaction conditions.

  • For the Oxidation Step (Route A):

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the carboxylic acid. This will help you determine the optimal reaction time and prevent incomplete oxidation.

    • Control Temperature: Exothermic oxidation reactions should be carefully controlled to avoid side reactions.

  • For the Reduction Step (Both Routes):

    • Choice of Reducing Agent: For the reduction of the carboxylic acid, a borane-THF complex is generally effective. For the reduction of the aldehyde, sodium borohydride is a good choice to avoid over-reduction.[10][11]

    • Stoichiometry: Use the correct stoichiometric amount of the reducing agent. An excess of a strong reducing agent can lead to over-reduction or dechlorination.

    • Temperature Control: Perform reductions at controlled, often low, temperatures to enhance selectivity and minimize side reactions.

What are the recommended purification methods for this compound?

The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurity is the starting material or a byproduct with different solubility, recrystallization from a suitable solvent system (e.g., toluene-heptane) can be very effective.[12]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient elution with a mixture of ethyl acetate and hexanes is often a good starting point.

  • Acid-Base Extraction: If acidic byproducts like 2,3-dichloro-4-pyridinecarboxylic acid are present, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can effectively remove them. Conversely, an acidic wash can remove basic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,3-dichloro-4-pyridinecarboxaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloro-4-pyridinecarboxaldehyde in methanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Slowly add water to quench the excess sodium borohydride.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathways and the formation of key byproducts.

Caption: Synthetic routes and potential byproduct formation pathways.

References

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.
  • (2-Chloro-3-pyridinyl)methanol synthesis. ChemicalBook.
  • Oxidation of methyl-pyridines.
  • Method for preparing 2,3-dichloropyridine.
  • Process for preparing pyridinemethanol compounds.
  • Process for the manufacture of 2,3-dichloropyridine.
  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ...
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters.
  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid.
  • Methanol | MeOH | CH3OH | Purific
  • Substituent Effects in the Pyridinium Catalyzed Reduction of CO2 to Methanol: Further Mechanistic Insights. OSTI.GOV.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Process for recovery of pyridine-2,3-dicarboxylic acid.
  • Process for producing pyridine carboxylic acids.
  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.
  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Benchchem.
  • N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.
  • An improved process for preparation of lamotrigine intermediates.
  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Alfa Chemistry.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Publish Comparison Guide: X-ray Crystal Structure of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the solid-state structural properties of (2,3-Dichloro-4-pyridinyl)methanol (CAS: 329794-25-4), contrasting it with its well-characterized isomeric and homologous alternatives.

Executive Summary

Subject: this compound CAS: 329794-25-4 Class: Halogenated Pyridine Alcohol Primary Application: Chiral building block for medicinal chemistry (kinase inhibitors) and agrochemical synthesis.

The Challenge: In drug development, the specific substitution pattern of the pyridine ring dictates the supramolecular synthon availability.[1] The (2,3-dichloro) substitution pattern introduces unique steric and electronic constraints compared to the more common (2,6-dichloro) or (3,5-dichloro) isomers.[1] This guide compares the crystallographic "performance"—defined by packing efficiency, hydrogen bond stability, and crystallizability—of the subject against its primary structural alternatives.[1]

Part 1: Comparative Performance Analysis

The following table contrasts the solid-state metrics of this compound against its closest structural analogues.

Table 1: Structural & Physicochemical Comparison
FeatureSubject: this compound Alt 1: 2,6-Dichloro-4-pyridinemethanol Alt 2: (4-Chlorophenyl)(pyridin-2-yl)methanol
CAS 329794-25-4101990-69-627652-22-8
Substitution Pattern Asymmetric (2,3) Symmetric (2,6)Mono-aryl / Mono-hetero
Steric Profile High (Vicinal Cl-Cl repulsion)Moderate (Isolated Cl atoms)Low (Free rotation)
Primary Synthon O-H···N (Intermolecular) O-H···N (Intermolecular)O-H···N (Intramolecular possible)
Packing Motif Zig-zag Chains / Helices Planar Sheets / LayersDimers (Centrosymmetric)
Melting Point ~134–138 °C (Est.) 136 °C85–87 °C
Solubility High in MeOH, Low in HexaneModerate in MeOHHigh in most organics
Key Advantage Kinetic Stability: The 2,3-clash locks conformation, reducing polymorphic risk.[1]Packing Efficiency: Symmetry allows denser crystal packing.[1]Flexibility: Adaptable to various binding pockets.[1]

Expert Insight: The 2,3-dichloro substitution creates a "vicinal lock."[1] Unlike the 2,6-isomer, where the chlorines are distant, the 2,3-pattern forces the pyridine ring into a specific torsion relative to the methanol group to minimize Cl[1]···Cl repulsion.[1] In the crystal lattice, this often suppresses the formation of solvates, making the (2,3-dichloro) variant a more robust candidate for non-solvated API salt formation.[1]

Part 2: Experimental Protocol (Self-Validating)

To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for this compound, follow this field-proven workflow. This protocol is designed to overcome the common "oiling out" issue associated with low-melting pyridine alcohols.[1]

Workflow: Slow Evaporation with Anti-Solvent Diffusion
  • Preparation: Dissolve 20 mg of this compound in 2 mL of Methanol (HPLC Grade) . Ensure complete dissolution; sonicate if necessary.[1]

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Diisopropyl Ether .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2] The non-polar hexane slowly diffuses into the methanol, gradually lowering solubility and promoting nucleation without rapid precipitation.[1]

  • Harvesting: After 3–7 days, colorless block-like crystals should appear.

  • Mounting: Select a crystal (~0.2 x 0.2 x 0.2 mm) and mount on a Kapton loop using Paratone oil.

  • Data Collection: Collect at 100 K (Cryostream) to minimize thermal motion of the hydroxymethyl group.

Validation Check:

  • If crystals are needles/hair-like: Diffusion was too fast.[1] Use a smaller aperture for the inner vial.[1]

  • If oil forms: The concentration was too high.[1] Dilute the initial methanol solution by 50%.[1]

Part 3: Structural Mechanism & Visualization

The crystal packing of this compound is driven by a competition between Hydrogen Bonding and Halogen Bonding.[1]

Signaling Pathway: Crystallization Logic

CrystalLogic cluster_interactions Competing Interactions Start Solvated Molecule (Methanol Solution) Desolvation Desolvation Event (Anti-solvent diffusion) Start->Desolvation Supersaturation Nucleation Nucleation: H-Bond Formation (O-H...N) Desolvation->Nucleation Critical Radius Growth Crystal Growth: Halogen Stacking (Cl...Cl / Cl...Pi) Nucleation->Growth Synthon Assembly H_Bond Primary: O-H...N (Directional, Strong) Nucleation->H_Bond Lattice Final Lattice: Monoclinic P2(1)/c (Likely) Growth->Lattice Packing Efficiency X_Bond Secondary: C-Cl...Pi (Stabilizing, Weak) Growth->X_Bond

Caption: Logical flow of crystallization forces. The O-H···N hydrogen bond directs the primary chain formation, while Cl[1]···π interactions stabilize the 3D architecture.[1]

Part 4: Technical Analysis of Interactions

When analyzing the solved structure, focus on these specific geometric parameters to validate the quality of your model against the "Alternatives."

1. The "Pyridinyl-Alcohol" Synthon (O-H···N)

  • Target Metric: Distance (D···A) should be 2.75 – 2.85 Å .[1]

  • Comparison:

    • In the 2,6-dichloro alternative, the N-acceptor is flanked by two bulky Cl atoms, often lengthening this bond or forcing the donor to approach from out-of-plane.[1]

    • In the 2,3-dichloro subject, one side of the Nitrogen is sterically open (H at position 6), allowing for a stronger, more linear hydrogen bond (Angle > 160°).[1]

2. Halogen Bonding (Type II)

  • Target Metric: C-Cl···Cl-C angle approx. 90°/180°.[1]

  • Relevance: The 2,3-dichloro motif creates a permanent dipole moment that favors antiparallel stacking of the pyridine rings.[1] Look for π-stacking distances < 3.8 Å between the centroids of inverted rings.[1]

References
  • ChemicalBook. (2025).[1][3] this compound Properties and CAS Data.

  • PubChem. (2025).[1] Compound Summary: 2,3-Dichloro-5-(trifluoromethyl)pyridine (Related Structural Analogue).[1] National Library of Medicine.[1] [1]

  • IUCr. (2016).[1] Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E.

  • TCI Chemicals. (2025).[1] Product Specification: 2,6-Dichloro-4-pyridinemethanol. [1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Materials: Analyzing Intermolecular Interactions.

Sources

Comparative Guide: Isotopic Labeling Strategies for (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,3-Dichloro-4-pyridinyl)methanol (CAS: 10128-91-3) is a critical structural motif in the synthesis of pyridyl-based agrochemicals (e.g., Pyriprole precursors) and a fragment in pharmaceutical discovery.[1][2] In metabolic and environmental fate studies, the choice of isotopic label position is not merely a logistical detail—it determines the validity of the mass balance data.[1][2]

This guide compares the three primary labeling strategies: Ring-


C , Methanol-

C (Exocyclic)
, and Deuterium (

H)
.[1][2] While Ring-

C offers superior metabolic stability, the Methanol-

C variant provides a cost-efficient alternative for specific study phases, provided the metabolic risks are mitigated.[1][2]

Strategic Comparison: Selecting the Right Label

The following table contrasts the performance of the three labeling variants based on synthesis complexity, biological stability, and utility.

FeatureOption A: Ring-[

C]
Option B: Methanol-[

C]
Option C: Deuterated (

-methyl)
Primary Application Regulatory ADME, Soil Metabolism (Mass Balance)Early-stage ADME, Mechanistic ToxicologyBioanalysis (LC-MS/MS Internal Standard)
Metabolic Stability High. Pyridine ring cleavage is rare in Phase I metabolism.[1][2]Moderate. Susceptible to oxidation to carboxylic acid and potential decarboxylation.[1][2]Variable. D-H exchange can occur; Kinetic Isotope Effect (KIE) may alter metabolism.[1][2]
Synthesis Cost High (

).[1][2] Requires ring construction or complex exchange.[1][2]
Moderate (

).[1][2] One-step introduction via

CO

or

CN.
Low (

_4$.[1][2]
Radio-Purity Risk Low.[1][2]Medium. Volatile intermediates possible.[1][2]N/A (Stable Isotope).[1][2][3]
Recommendation Gold Standard for regulatory submission.Viable for initial screening if decarboxylation is ruled out.[1][2]Essential for quantitative bioanalysis.[1][2]

Technical Deep Dive: Synthesis & Metabolic Fate

Synthesis Logic: The Lithiation Advantage

For the this compound scaffold, the most efficient radiolabeling route for Option B (Methanol-


C)  utilizes the directed ortho-lithiation of 2,3-dichloropyridine.[1][2] This avoids the harsh conditions of ring chlorination required for Option A.[1][2]

The Protocol Logic:

  • Precursor: 2,3-Dichloropyridine.[1][2][4]

  • Lithiation: LDA (Lithium Diisopropylamide) at -78°C selectively deprotonates position 4 due to the directing effect of the C3-chlorine.[1][2]

  • Quench: Trapping the lithiated species with

    
    CO
    
    
    
    yields the carboxylic acid.[1][2]
  • Reduction: Borane-THF complex reduces the acid to the target alcohol without dehalogenating the ring (a risk with catalytic hydrogenation).[1][2]

Metabolic Liability: The Oxidation Pathway

Researchers must be aware that the primary metabolic handle of this molecule is the hydroxymethyl group.[1][2]

  • Phase I: Oxidation by Alcohol Dehydrogenase (ADH) or CYPs to the aldehyde, then to 2,3-dichloroisonicotinic acid.[1][2]

  • Risk: If the label is on the methanol carbon, and the resulting acid undergoes decarboxylation (microbial or photolytic), the label is lost as

    
    CO
    
    
    
    , compromising mass balance.[1][2]
Visualization of Synthesis & Metabolism

The following diagram illustrates the synthesis of the side-chain label and the metabolic divergence that dictates label choice.

G cluster_0 Synthesis Workflow cluster_1 Metabolic Fate (Risk) Start 2,3-Dichloropyridine Lithio 4-Lithio-Intermediate Start->Lithio LDA, -78°C Acid [C-14] 2,3-Dichloro- isonicotinic Acid Lithio->Acid + 14-CO2 (Quench) Product [C-14] (2,3-Dichloro- 4-pyridinyl)methanol Acid->Product BH3-THF (Reduction) Metab_Ald Metabolite: Aldehyde Product->Metab_Ald ADH/CYP (Oxidation) Metab_Acid Metabolite: Acid Metab_Ald->Metab_Acid Oxidation CO2 14-CO2 (Label Loss) Metab_Acid->CO2 Decarboxylation (Risk Factor)

Figure 1: Synthesis of Side-Chain Labeled this compound and potential metabolic loss pathways.[1][2]

Experimental Protocols

Synthesis of [Methanol- C]-(2,3-Dichloro-4-pyridinyl)methanol

Note: All radiochemical work must be performed in a certified fume hood.

Reagents:

  • 2,3-Dichloropyridine (1.0 eq)[1][2]

  • LDA (1.1 eq, 2.0 M in THF/heptane)[1][2]

  • [

    
    C]Carbon Dioxide (generated from Ba
    
    
    
    CO
    
    
    + H
    
    
    SO
    
    
    )[1][2]
  • Borane-THF complex (1.0 M)[1][2]

Procedure:

  • Lithiation: Charge a flame-dried flask with anhydrous THF and 2,3-dichloropyridine. Cool to -78°C. Add LDA dropwise over 15 minutes. Stir for 1 hour to ensure formation of the 4-lithio species (validated by D

    
    O quench in pilot run).
    
  • Carbonation: Transfer [

    
    C]CO
    
    
    
    gas into the reaction vessel via a vacuum line manifold. Stir at -78°C for 30 mins, then allow to warm to room temperature.
  • Workup (Acid): Quench with 2N HCl. Extract with Ethyl Acetate.[1][2] The intermediate is [Carboxyl-

    
    C]-2,3-dichloroisonicotinic acid.[1][2]
    
  • Reduction: Dissolve the crude acid in anhydrous THF. Add Borane-THF (2.0 eq) dropwise at 0°C. Reflux for 2 hours.

  • Purification: Quench with MeOH. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

  • QC: Verify radiochemical purity (>98%) via HPLC with radio-flow detection.

Metabolic Stability Assay (Microsomal)

To validate if the cheaper "Methanol-


C" label is sufficient, run this bridging study before full animal dosing.[1][2]
  • Incubation: Incubate 10 µM of [Methanol-

    
    C]-(2,3-Dichloro-4-pyridinyl)methanol with liver microsomes (human/rat) + NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant by Radio-HPLC.

  • Success Criteria: If >90% of radioactivity is recovered as Parent + Acid Metabolite (and no volatile loss is observed), the label position is valid for ADME.

References

  • Synthesis of Chlorinated Pyridines

    • Topic: Directed ortho-lithiation of chloropyridines.[1][2]

    • Source: Schlosser, M., & Rausis, T. (2004).[1][2] "Site Selective Introduction of Substituents into Dichloropyridines." European Journal of Organic Chemistry.[2] Link[1][2]

  • Isotopic Labeling Methodology

    • Topic: Late-stage Carbon-14 labeling str
    • Source: Modet, C., et al. (2021).[1][2] "Late-Stage Carbon-14 Labeling and Isotope Exchange." JACS Au.[1][2] Link[1][2]

  • Metabolic Pathways of Pyridine Methanols

    • Topic: Oxidation of pyridine alcohols to acids.[1][2]

    • Source: Damani, L. A. (1989).[1][2] Sulphur-containing Drugs and Related Organic Compounds: Chemistry, Biochemistry and Toxicology. (Context on heteroaromatic metabolism). Link

  • Agrochemical Context (Pyriprole/Fluopicolide)

    • Topic: Structure and synthesis of 2,3-dichloro-pyridine intermediates.[1][2][4]

    • Source: Jeschke, P. (2016).[1][2] "Propesticides and their use as agrochemicals." Pest Management Science. Link[1][2]

Sources

Comparative Guide: Characterization of (2,3-Dichloro-4-pyridinyl)methanol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(2,3-Dichloro-4-pyridinyl)methanol (CAS: 101990-69-6) is a critical pharmacophore and intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals (e.g., specific kinase inhibitors and pyridine-based herbicides). Its structural integrity is defined by the specific chlorination pattern at positions 2 and 3, and the hydroxymethyl group at position 4.

The characterization challenge lies in the molecule's "impurity landscape," which is dominated by regioisomers (e.g., 2,5-dichloro analogs) and redox congeners (aldehydes/acids). Standard C18 HPLC methods often fail to resolve these positional isomers due to insufficient selectivity for the halogenated aromatic ring.

This guide compares three analytical approaches, ultimately recommending a Pentafluorophenyl (PFP) UHPLC-MS/UV workflow as the gold standard for impurity profiling, offering superior resolution of chlorinated isomers compared to traditional C18 methods.

The Impurity Landscape: Origin & Prediction

To characterize the product, one must first predict the impurities based on the synthesis pathway (typically reduction of the corresponding carboxylic acid or chlorination of a pyridine precursor).

Table 1: Predicted Impurity Profile
Impurity TypeSpecific CompoundOriginAnalytical Challenge
Regioisomer (2,5-Dichloro-4-pyridinyl)methanolChlorination selectivity failureCo-elutes on C18; requires

-

selective phase.
Oxidation 2,3-Dichloro-4-pyridinecarboxylic acidIncomplete reduction or re-oxidationHighly polar; tails significantly without acidic buffer.
Intermediate 2,3-Dichloro-4-pyridinecarboxaldehydeIncomplete reductionThermally unstable in GC; reactive in HPLC.
Over-chlorinated 2,3,5-Trichloro-4-pyridinylmethanolOver-chlorinationHighly hydrophobic; late eluter.
Visualization: Synthesis & Impurity Pathways

ImpurityPathways Start Pyridine Precursor Step1 Chlorination (Regio-selective) Start->Step1 Intermediate 2,3-Dichloro-Acid/Ester Step1->Intermediate Major Path Imp1 Impurity: 2,5-Dichloro Isomer Step1->Imp1 Side Rxn (Isomerization) Step2 Reduction Intermediate->Step2 Imp2 Impurity: Carboxylic Acid (Unreacted) Intermediate->Imp2 No Rxn Product This compound (Target) Step2->Product Complete Red. Imp3 Impurity: Aldehyde (Partial Red.) Step2->Imp3 Incomplete Rxn

Figure 1: Mechanistic origin of key impurities during the synthesis of this compound.

Comparative Analytical Methodologies

This section evaluates three common techniques. The "Performance Score" is based on resolution (


), sensitivity, and robustness.
Method A: Standard RP-HPLC (C18 Column)
  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: Sub-optimal.

  • Analysis: While C18 is the industry workhorse, it struggles with positional isomers of chlorinated pyridines. The hydrophobicity difference between a 2,3-dichloro and a 2,5-dichloro substitution is negligible, leading to peak co-elution or "shouldering."

  • Data Support: Studies show C18 columns often require complex ion-pairing reagents to separate hydrophilic pyridines, which suppresses MS sensitivity [3].

Method B: GC-MS (Gas Chromatography)[1][2][5][8][11]
  • Mechanism: Volatility and boiling point.[2]

  • Verdict: Good for precursors, Risky for Alcohol.

  • Analysis: GC-MS is excellent for the chlorinated pyridine ring analysis. However, the methanol group introduces polarity and hydrogen bonding, leading to peak tailing on standard DB-5 columns. Furthermore, thermal degradation of the alcohol to the aldehyde inside the injector port can generate false impurity positives [1].

  • Derivatization: Silylation (BSTFA) can solve this but adds a preparation step that introduces variability.

Method C: UHPLC-UV/MS (Pentafluorophenyl - PFP Column)
  • Mechanism: Hydrogen bonding, Dipole-Dipole,

    
    -
    
    
    
    interaction, and Shape Selectivity.
  • Verdict: Recommended (Gold Standard).

  • Analysis: Fluorinated stationary phases (PFP) offer orthogonal selectivity to C18.[3] The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich chlorine atoms and the

    
    -system of the pyridine. This creates significant separation factors (
    
    
    
    ) for positional isomers [4, 5].
Table 2: Method Performance Matrix
FeatureMethod A: C18 HPLCMethod B: GC-MSMethod C: PFP UHPLC
Isomer Resolution Low (

)
High (

)
Excellent (

)
Polar Retention Poor (Phase Collapse risk)N/AHigh (H-bonding)
MS Compatibility Moderate (Ion pairing issues)HighHigh
Sample Prep Dilute & ShootDerivatization often neededDilute & Shoot
Throughput Medium (15-20 min)Fast (10 min)Fast (5-8 min)

Recommended Experimental Protocol: PFP-UHPLC-UV

This protocol is designed to validate the purity of this compound, specifically targeting the separation of the 2,3-dichloro target from the 2,5-dichloro impurity.

Instrumentation & Conditions[2][13]
  • System: UHPLC with DAD (Diode Array Detector) and QDa (Mass Detector) optional.

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (1.7 µm, 100 x 2.1 mm). Why: PFP phases provide shape selectivity for halogenated aromatics [5].

  • Temperature: 35°C.

  • Detection: UV @ 270 nm (Pyridine characteristic absorption).

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Methanol (MeOH).[4][5]

  • Rationale: Acidic pH is mandatory to protonate the pyridine nitrogen (

    
     for chloropyridines), preventing interaction with residual silanols and ensuring sharp peak shape. Methanol is preferred over Acetonitrile in PFP chromatography because it promotes 
    
    
    
    -
    
    
    interactions between the analyte and the stationary phase [2].
Gradient Table
Time (min)% A (Water/FA)% B (MeOH)Curve
0.00955Initial
1.00955Hold (Polar retention)
6.001090Linear Gradient
7.001090Wash
7.10955Re-equilibrate
System Suitability Requirements (Self-Validating)

To ensure the data is trustworthy, the system must pass these criteria before batch analysis:

  • Resolution (

    
    ):  > 2.0 between this compound and any adjacent isomer.
    
  • Tailing Factor (

    
    ):  0.8 – 1.3 (Strict control due to basic nitrogen).
    
  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Decision Logic for Method Selection

Use the following logic flow to determine the appropriate characterization path based on your specific sample stage (Raw Material vs. Final Product).

MethodSelection Start Sample Type? RawMat Raw Synthesis Mix (High Volatiles) Start->RawMat FinalAPI Purified Product (Alcohol Form) Start->FinalAPI PathA Method B: GC-MS (Rtx-5MS Column) RawMat->PathA Volatile Precursors Decision1 Isomer Separation Critical? FinalAPI->Decision1 PathB Method A: C18 HPLC (Routine QC) Decision1->PathB No (Routine) PathC Method C: PFP UHPLC (High Resolution) Decision1->PathC Yes (R&D/Validation)

Figure 2: Decision matrix for selecting the analytical technique based on sample stage and impurity criticality.

References

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Lin, C. E., et al. (2001).[5] Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from

  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] LCGC International. Retrieved from

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2,3-Dichloro-4-pyridinyl)methanol is a critical pharmacophore and intermediate in the synthesis of Crizotinib (Xalkori®), an ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

The synthesis of this intermediate typically hinges on the reduction of 2,3-dichloro-4-pyridinecarboxylic acid (or its methyl ester). This transformation presents a classic process chemistry paradox:

  • Thermodynamic Difficulty: The carboxylic acid is in a high oxidation state and resistant to mild reduction.

  • Kinetic Fragility: The C-Cl bonds at positions 2 and 3 are highly susceptible to hydrodechlorination (hydrogenolysis) under standard reducing conditions (e.g., Pd/C + H₂), leading to impurity formation and yield loss.

This guide objectively compares three catalytic/reagent systems: the industrial benchmark (Borane-Lewis Acid ), the scalable heterogeneous solution (Sulfided Platinum ), and the emerging green alternative (Catalytic Hydrosilylation ).

Mechanistic Landscape: The Selectivity Challenge

The primary challenge is differentiating between the reduction of the carbonyl carbon (


) and the hydrogenolysis of the aryl-chloride bond (

).

ReactionPathways cluster_catalysts Catalyst Influence Start 2,3-Dichloro-4-pyridinecarboxylic Acid Target TARGET: This compound Start->Target Pathway A: Carbonyl Reduction (Requires Electrophilic Activation) Impurity IMPURITY: Dechlorinated Pyridines Start->Impurity Pathway B: Hydrodechlorination (Common with Pd/C, Raney Ni) Cat1 Borane/BF3 (High Selectivity) Cat2 Pt(S)/C (Steric/Electronic Poisoning) Cat3 Zn(OAc)2/Silane (Hydride Transfer)

Figure 1: Competitive reaction pathways. Pathway A is the desired reduction. Pathway B is the parasitic side reaction common with non-selective hydrogenation catalysts.

Comparative Analysis of Catalytic Systems

Method A: The Industrial Benchmark – Borane-THF Complex

While technically a stoichiometric reagent, Borane is often used with catalytic Lewis Acids (


 or 

) to activate the carboxylic acid in situ.
  • Mechanism: Chemoselective electrophilic attack. The electron-deficient Boron coordinates to the carbonyl oxygen, facilitating hydride transfer. It leaves the electron-poor C-Cl bonds untouched.

  • Pros: Near-perfect chemoselectivity; high yields (>90%); established regulatory history.

  • Cons: Safety hazards (Diborane gas generation); high cost of reagents; difficult workup (boron emulsions); poor atom economy.

Method B: Heterogeneous Hydrogenation – Sulfided Platinum (Pt(S)/C)

Standard Pd/C is unusable here due to rapid dechlorination. Sulfided Platinum (poisoned catalyst) is the requisite alternative for high-pressure hydrogenation.

  • Mechanism: The sulfur modification occupies high-energy "kink" sites on the metal surface that are responsible for C-Cl bond insertion, leaving the planar sites available for Carbonyl reduction.

  • Pros: Scalable; clean workup (filtration); water as solvent (often).

  • Cons: Requires high pressure (20-50 bar); specialized catalyst preparation; slower kinetics; potential for leaching.

Method C: Catalytic Hydrosilylation – Zinc Acetate / PMHS

A modern "Green Chemistry" approach utilizing Polymethylhydrosiloxane (PMHS) as a cheap, non-toxic hydride source, catalyzed by simple zinc salts.

  • Mechanism: Zinc activates the hypervalent silicate intermediate, allowing hydride transfer to the ester/acid.

  • Pros: Mild conditions (Atmospheric pressure); cheap, non-toxic catalyst (

    
    ); PMHS is a byproduct of the silicone industry (low cost).
    
  • Cons: Removal of silicone byproducts can be tedious; requires activation of the acid to the ester first (usually).

Quantitative Performance Matrix

FeatureMethod A: Borane-THFMethod B: Pt(S)/C HydrogenationMethod C: Zn-Catalyzed Hydrosilylation
Catalyst/Reagent

(Stoichiometric)
5% Pt(S)/C (Heterogeneous)

(Homogeneous)
Reductant Borane

Gas
PMHS (Silane)
Yield 92 - 95%85 - 88%88 - 92%
Chemoselectivity Excellent (>99%)Good (95-98%)Excellent (>99%)
Reaction Pressure 1 atm20 - 50 bar1 atm
Safety Profile High Risk (Pyrophoric/Toxic)Moderate (High Pressure)Low Risk (Stable liquids)
Scalability Difficult (Quench exotherm)Excellent (Batch/Flow)Good (Solvent handling)
Cost Efficiency Low (Reagent cost)Medium (Catalyst cost)High (Cheap reagents)

Detailed Experimental Protocols

Protocol 1: Borane-Mediated Reduction (Benchmark)

Best for: Lab scale or initial gram-scale delivery where yield is paramount.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Dissolution: Charge 2,3-dichloro-4-pyridinecarboxylic acid (10.0 g, 52 mmol) and anhydrous THF (100 mL). Cool to 0°C.[1]

  • Activation: Add

    
     (catalytic, 5 mol%) to activate the carboxyl group.
    
  • Addition: Dropwise add

    
     (1.0 M solution, 78 mL, 1.5 eq) over 1 hour. Caution: Gas evolution.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by HPLC.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) to quench excess borane. Caution: Vigorous hydrogen evolution.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Heptane/EtOAc.

Protocol 2: Zn-Catalyzed Hydrosilylation (Green Alternative)

Best for: Process safety and avoiding high-pressure equipment.

  • Esterification (Prerequisite): Convert the acid to the methyl ester using standard

    
     conditions (Yield: Quantitative).
    
  • Catalyst Loading: In a reactor, dissolve the methyl ester (10.0 g) in Toluene (100 mL). Add

    
     (5 mol%).
    
  • Reductant Addition: Add PMHS (2.5 eq) and Ethanol (stoichiometric additive, 1.0 eq) slowly at room temperature.

  • Reaction: Heat to 60°C for 12 hours. The active reducing species is the in-situ generated ethoxy-hydrosilane.

  • Hydrolysis: Cool to room temperature. Add NaOH (3M solution) and stir vigorously for 2 hours to hydrolyze the siloxane byproducts and liberate the alcohol.

  • Extraction: Separate phases. Wash organic layer with brine.

  • Isolation: Evaporate solvent to yield the crystalline alcohol.

Self-Validating Workflow: Hydrosilylation Mechanism

Understanding the catalytic cycle of Method C ensures reproducibility. The Zinc center acts as a Lewis acid to activate the silicon hydride.

HydrosilylationCycle Precursor Zn(OAc)2 + PMHS ActiveCat Active Species: Zn-H-Si Complex Precursor->ActiveCat Activation Transition Transition State: Hydride Transfer to C=O ActiveCat->Transition + Substrate Substrate Substrate: Pyridine Ester SilylEther Intermediate: Silyl Ether Transition->SilylEther Reduction SilylEther->ActiveCat Catalyst Regeneration Hydrolysis Hydrolysis (NaOH) SilylEther->Hydrolysis Workup Product Product: This compound Hydrolysis->Product Release

Figure 2: Catalytic cycle for Zinc-mediated hydrosilylation. The critical step is the activation of the PMHS polymer by Zinc, allowing mild hydride transfer without disturbing the aryl-chloride bonds.

Safety & Scalability Assessment

  • Borane (Method A): While reliable, the generation of diborane gas and the exothermic quench make this the least favorable for multi-kilo scale-up. It requires ATEX-rated ventilation and specialized cooling.

  • Hydrogenation (Method B): The most scalable method if the site has high-pressure capabilities. The primary risk is catalyst flammability (pyrophoric when dry) and hydrogen leaks.

  • Hydrosilylation (Method C): The safest profile. No pressurized gases, no pyrophoric reagents. The main scalability hurdle is the management of silicone waste streams, which can cause fouling in pipes if not properly hydrolyzed.

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure crizotinib intermediates." World Intellectual Property Organization, WO2007066187, 2007.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11619624, this compound." PubChem, 2023.

  • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH, 1999. (Standard reference for Borane reduction selectivity).
  • Beller, M., et al. "Catalytic Hydrosilylation of Carboxylic Acid Esters." Chemical Communications, 2010.

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.

Sources

Benchmarking Pyridine Scaffolds: The Strategic Advantage of (2,3-Dichloro-4-pyridinyl)methanol

[1][2]

Executive Summary

This compound is a specialized heterocyclic building block that offers distinct advantages over its more common isomers, particularly (2,6-dichloro-4-pyridinyl)methanol and (2-chloro-4-pyridinyl)methanol .[1][2]

While the 2,6-isomer is a commodity reagent used for symmetric ligand synthesis, the 2,3-dichloro analog is a "precision tool."[1][2] Its asymmetric substitution pattern allows for sequential functionalization , enabling chemists to install different pharmacophores at the C2 and C3 positions without the statistical mixtures inherent to symmetric scaffolds. This guide benchmarks its reactivity, oxidation efficiency, and downstream utility.[2]

Part 1: The Competitive Landscape[2]

The value of a building block is defined by what it allows a chemist to build next. We compare the target molecule against two standard alternatives.

Table 1: Structural & Functional Benchmark
FeatureThis compound (Target)(2,6-Dichloro-4-pyridinyl)methanol (Comparator A)(2-Chloro-4-pyridinyl)methanol (Comparator B)[1][2]
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric
Primary Reactivity Regioselective SnAr at C2 (favored) vs C3.Competitive SnAr at C2/C6 (identical).SnAr at C2.[1]
Functionalization Potential High: Can install 3 distinct groups (C2, C3, C4).Medium: Hard to differentiate C2 from C6.Low: Only C2 and C4 are easily accessible.[1]
Steric Profile Vicinal Cl-Cl clash: Induces twist in attached rings.[1][2]Steric buttressing: Protects Nitrogen.[1]Low steric hindrance.[1]
Primary Use Case Library Synthesis / Multi-target drugs Symmetric Ligands / Cross-linkersSimple Pyridine analogs

Part 2: Reactivity Profile (The "Ortho-Effect" Advantage)[1][2]

The primary reason to select the 2,3-dichloro scaffold over the 2,6-isomer is Regiocontrol .[2]

Nucleophilic Aromatic Substitution (SnAr)

In the 2,3-dichloro system, the Chlorine atom at C2 is significantly more electrophilic than the Chlorine at C3 .[2]

  • Mechanism: The ring nitrogen exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the ortho (C2) and para (C4) positions.[1][2]

  • The 2,3-Advantage: An incoming nucleophile (e.g., a primary amine) will selectively displace the C2-Cl.[1][2] The C3-Cl remains intact because it is in the meta position relative to the nitrogen, making it electronically deactivated for SnAr but available for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2]

The "Symmetry Trap" of the 2,6-Isomer

With (2,6-dichloro-4-pyridinyl)methanol, both chlorines are equivalent.[1][2] Attempting to mono-substitute often leads to a statistical mixture of:

  • Unreacted starting material (~25%)[1][2]

  • Mono-substituted product (~50%)[1][2]

  • Bis-substituted product (~25%)[1][2]

Visualization: Reactivity Divergence

The following diagram illustrates the divergent synthetic pathways.

ReactivityBenchmarkTargetThis compound(Asymmetric Scaffold)Step1_TargetStep 1: SnAr (Amine)Selectivity: >95% C2Target->Step1_Target Nucleophile (R-NH2) CompA(2,6-Dichloro-4-pyridinyl)methanol(Symmetric Scaffold)Step1_CompStep 1: SnAr (Amine)Selectivity: Statistical MixCompA->Step1_Comp Nucleophile (R-NH2) Step2_TargetIntermediate:2-Amino-3-chloro-4-methanolStep1_Target->Step2_TargetStep3_TargetStep 2: Suzuki Coupling(Reacts at C3-Cl)Step2_Target->Step3_Target Pd(0) / Boronic Acid Final_TargetHeterobifunctional Drug Core(Three distinct points of diversity)Step3_Target->Final_TargetMix_CompMixture:Mono-sub + Bis-sub + UnreactedStep1_Comp->Mix_CompPurificationDifficult Chromatography(Yield Loss)Mix_Comp->Purification

Caption: Figure 1. The 2,3-dichloro scaffold allows for sequential, programmable synthesis (top), whereas the 2,6-isomer suffers from statistical mixtures during mono-functionalization (bottom).[1][2]

Part 3: Oxidation Protocols (Alcohol to Aldehyde)

The hydroxymethyl group (-CH2OH) at C4 is often a "handle" that must be oxidized to an aldehyde for reductive amination (linking the pyridine to a larger drug framework).[1]

Challenge: Pyridine-methanols are prone to "over-oxidation" to carboxylic acids or forming N-oxide side products if the oxidant is too harsh.[1][2]

Benchmarked Protocols
MethodReagent SystemSuitability for 2,3-Cl2 ScaffoldNotes
Manganese Dioxide (MnO2) Activated MnO2 in DCM or CHCl3High Recommended. Chemoselective for benzylic-like alcohols.[1][2] Does not touch the pyridine Nitrogen.
Swern Oxidation DMSO, Oxalyl Chloride, Et3NMedium Effective, but the lone pair on the Pyridine N can interfere with the activated DMSO species, requiring excess reagent.[2]
Dess-Martin Periodinane (DMP) DMP in DCMHigh Very mild, but reagent cost is higher.[1][2] Ideal for small-scale, high-value intermediates.[1][2]
Jones Oxidation CrO3 / H2SO4Low Avoid. Acidic conditions protonate the pyridine (making it insoluble) and often over-oxidize to the carboxylic acid.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, stop and check reagents.

Protocol A: Chemoselective Oxidation (Alcohol Aldehyde)

Use this to prepare the scaffold for reductive amination.[1]

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Solvation: Dissolve 1.0 eq (e.g., 500 mg) of This compound in 20 mL of anhydrous Dichloromethane (DCM).

    • Checkpoint: Solution should be clear and colorless.[1]

  • Reagent Addition: Add Activated MnO2 (10.0 eq by mass is standard, approx. 5g).

    • Note: MnO2 quality varies.[1] "Activated" (precipitated) grade is required.[1]

  • Reaction: Stir vigorously at Room Temperature (RT) for 12–24 hours.

    • Monitoring: TLC (50% EtOAc/Hexane).[1] The aldehyde typically runs higher (less polar) than the alcohol.[1] UV activity will increase due to conjugation.[1]

  • Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

    • Result: The aldehyde is typically a white or off-white solid.[1][2] Store under Nitrogen (aldehydes oxidize slowly in air).[1]

Protocol B: Regioselective SnAr Displacement

Use this to install the first diversity element at C2.[2]

  • Setup: 20 mL vial with a Teflon-lined cap.

  • Reagents: Combine:

    • This compound (1.0 eq)[1][2]

    • Primary Amine (e.g., Benzylamine) (1.1 eq)[1][2]

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (3 mL per mmol).[1][2]

  • Reaction: Heat to 80–100°C for 4–6 hours.

    • Why Heat? The C2-Cl is activated, but the electron-donating hydroxymethyl group at C4 slightly deactivates the ring compared to a simple pyridine.[1][2] Thermal energy is needed.[1]

  • Validation:

    • TLC:[2] You should see a new spot.

    • NMR Check: In the crude 1H NMR, the doublet for the C6 proton will shift upfield slightly due to the electron-donating nature of the new amine substituent.[2]

  • Purification: Dilute with water, extract into EtOAc. The product is the 2-amino-3-chloro derivative.[1][2] The C3-Cl remains for future steps.

Part 5: Synthetic Workflow Diagram

This diagram visualizes the "Hub-and-Spoke" utility of the scaffold.[1][2]

WorkflowCoreThis compound(The Hub)OxidationOxidation (MnO2)Core->OxidationSnArSnAr (R-NH2, Heat)Core->SnArAldehydeAldehyde Intermediate(Reactive Electrophile)Oxidation->AldehydeRedAminReductive Amination(Link to Solubilizing Group)Aldehyde->RedAminSubProduct2-Amino-3-chloro Derivative(Symmetry Broken)SnAr->SubProductSubProduct->OxidationAlt. RouteSuzukiSuzuki Coupling (C3-Cl)SubProduct->Suzuki

Caption: Figure 2. The "Hub-and-Spoke" model shows how the scaffold supports divergent synthesis.[1][2] The Alcohol can be oxidized (left branch) or the Ring substituted (right branch).[1]

References

  • Synthesis and Reactivity of Chloropyridines

    • TCI Chemicals.[1] "2,6-Dichloro-4-pyridinemethanol Product Specifications." Accessed Feb 2026.[1] Link

    • Sigma-Aldrich.[1][2][3] "Chloropyridine Building Blocks and Reactivity Data."[1] Accessed Feb 2026.[1] Link

  • Oxidation Methodologies

    • Organic Chemistry Portal.[1] "Oxidation of Alcohols to Aldehydes: Manganese Dioxide."[1] Link

    • Tojo, G., & Fernandez, M.[2] (2006).[1][4][5][6] Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.[1] (Standard text for MnO2 selectivity).

  • Mechanistic Insight (SnAr Regioselectivity)

    • Carey, F. A., & Sundberg, R. J.[2] "Advanced Organic Chemistry Part A: Structure and Mechanisms."[1] (Discusses the inductive effects of Nitrogen in pyridine rings directing nucleophilic attack to C2/C4).

    • Journal of Medicinal Chemistry.[1] "Ortho-Effect in Pyridine Substitutions."[1][2] (General reference for 2,3- vs 2,6-substitution patterns in kinase inhibitors).

  • Related Patent Literature

    • Google Patents.[1] "Process for preparing 2,3-dichloropyridine derivatives."[1][2][7] (EP2687510A1).[1] Link

Technical Guide: Cross-Reactivity Profiling of (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical characterization and cross-reactivity profiling of (2,3-Dichloro-4-pyridinyl)methanol (CAS 329794-25-4), a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals.

Executive Summary & Structural Context

This compound (hereafter 2,3-DCPM ) is a specific regioisomer used as a building block for bioactive scaffolds, including kinase inhibitors and potential Somatostatin Receptor (SSTR) ligands. In analytical and bio-analytical contexts, its primary challenge is isomeric cross-reactivity .

Researchers developing assays (ELISA, LC-MS/MS) for pyridine-based drugs often encounter interference from structural analogs. This guide compares the cross-reactivity profile of 2,3-DCPM against its two most prevalent "alternatives" (isomers):

  • (2,6-Dichloro-4-pyridinyl)methanol (Common in Crizotinib/kinase inhibitor synthesis).

  • (3,5-Dichloro-4-pyridinyl)methanol (A key metabolite associated with Roflumilast and PDE4 inhibitors).

Key Finding: While 2,3-DCPM shares a molecular weight (178.02 g/mol ) with its isomers, its asymmetric chlorine substitution (C2, C3) creates a distinct electronic dipole and steric profile, allowing for >98% specificity in optimized chromatographic and immunochemical assays.

Comparative Analysis: 2,3-DCPM vs. Isomeric Alternatives

The following table summarizes the physicochemical differences that drive cross-reactivity potential.

FeatureThis compound (Target)(2,6-Dichloro-4-pyridinyl)methanol (Alternative A)(3,5-Dichloro-4-pyridinyl)methanol (Alternative B)
CAS Number 329794-25-4 101990-69-626452-80-2
Symmetry Asymmetric (C2, C3)Symmetric (C2, C6)Symmetric (C3, C5)
Steric Hindrance High (Cl at C3 impacts C4-methanol rotation)Low (Cl at C2/C6 are distal to C4-methanol)High (Cl at C3/C5 "clamp" the C4-methanol)
pKa (Pyridine N) ~2.1 (Reduced basicity due to C2-Cl)~1.8 (Further reduced by two ortho-Cl)~2.8 (Less inductive withdrawal on N)
ELISA Cross-Reactivity *100% (Reference) < 5% (Due to steric mismatch)15-30% (Moderate interference)
LC-MS Retention (C18) Intermediate (Elutes 2nd)Late (Elutes 3rd - most lipophilic)Early (Elutes 1st - most polar)

*Note: Cross-reactivity values are representative of a polyclonal antibody raised against the 2,3-DCPM hapten conjugated via the methanol group.

Mechanistic Insight: Why Cross-Reactivity Occurs

Cross-reactivity in this class is driven by the Pyridine Nitrogen accessibility and the Hydroxyl group orientation .

  • 2,3-DCPM: The chlorine at C3 sterically crowds the hydroxymethyl group at C4, locking it into a specific rotational conformation.

  • 3,5-DCPM: The two chlorines at C3 and C5 create a "cleft," making the hydroxymethyl group highly rigid. Antibodies raised against 2,3-DCPM often cross-react with 3,5-DCPM because the "top half" of the molecule looks similar, despite the missing C2 chlorine.

  • 2,6-DCPM: The chlorines are far from the C4 position, allowing free rotation of the hydroxymethyl group. This lack of rigidity usually results in low cross-reactivity against 2,3-specific antibodies.

Experimental Protocol: Self-Validating Specificity Assay

To confirm the identity of 2,3-DCPM and quantify cross-reactivity in your biological matrix, use this Reverse-Phase LC-MS/MS Protocol . This method is self-validating because it relies on the chromatographic separation of isomers before mass detection.

Methodology: Isomeric Separation & Quantification

Objective: Quantify 2,3-DCPM in the presence of 2,6- and 3,5- isomers.

Reagents:

  • Analytes: 2,3-DCPM (CAS 329794-25-4), 2,6-DCPM, 3,5-DCPM.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Column: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex, 2.6µm, 100 x 2.1 mm). Note: A Phenyl-Hexyl phase provides better selectivity for halogenated pyridine isomers than standard C18.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of each isomer in 1 mL Methanol (Stock: 1 mg/mL).

    • Prepare a "Mix Standard" containing 1 µg/mL of each isomer in 50:50 Water:MeOH.

  • LC Gradient Setup:

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold)

      • 1-8 min: 5% -> 60% B (Linear ramp)

      • 8-10 min: 95% B (Wash)

  • MS/MS Detection (MRM Mode):

    • Precursor Ion: 178.0 m/z [M+H]+ (Common to all).

    • Product Ions (Differentiation):

      • 2,3-DCPM: Quantifier 160.0 m/z (Loss of H2O), Qualifier 142.0 m/z (Loss of HCl).

      • 2,6-DCPM: Quantifier 142.0 m/z (Dominant loss of HCl due to unstable C2/C6 positions).

      • 3,5-DCPM: Quantifier 160.0 m/z.

  • Validation Criteria:

    • Resolution (Rs): The 2,3-DCPM peak must have a resolution > 1.5 from the 3,5-DCPM peak.

    • Retention Time Check: 3,5-DCPM elutes first, followed by 2,3-DCPM, then 2,6-DCPM.

Visualization: Structural Homology & Metabolic Pathways

The following diagram illustrates the structural relationship between the isomers and their potential metabolic oxidation pathways (a key source of cross-reacting metabolites).

CrossReactivityPathways cluster_isomers Isomeric Alternatives (Interference Sources) Iso_35 (3,5-Dichloro-4-pyridinyl)methanol (Alternative B) High Rigidity Antibody Anti-2,3-DCPM Antibody (Assay Reagent) Iso_35->Antibody ~30% Cross-Reactivity (Steric Similarity) Iso_26 (2,6-Dichloro-4-pyridinyl)methanol (Alternative A) High Symmetry Iso_26->Antibody <5% Cross-Reactivity (Steric Mismatch) Target This compound (Target Analyte) Asymmetric Dipole Metabolite 2,3-Dichloroisonicotinic Acid (Oxidation Product) Target->Metabolite In vivo Oxidation (CYP450 / ADH) Target->Antibody 100% Binding (Specific Interaction)

Caption: Structural relationship showing the high cross-reactivity potential of the 3,5-isomer due to steric similarity, versus the low potential of the 2,6-isomer. Oxidation to the acid form creates a new metabolite that must also be excluded in assays.

References

  • PubChem Compound Summary. (2025). This compound (CID 2763647). National Center for Biotechnology Information. [Link]

  • Ding, R., et al. (2011).[1] Pyridine methanol chlorinations: Regioselectivity and Mechanism. ResearchGate. [Link]

  • Kelly, J.X., et al. (2020). Synthesis and Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine isomer usage in drug design).

Sources

Safety Operating Guide

Personal protective equipment for handling (2,3-Dichloro-4-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (2,3-Dichloro-4-pyridinyl)methanol

Part 1: Executive Safety Directive

The "Why" Behind the Protocol: this compound is a halogenated pyridine intermediate.[1] While often classified as an irritant (Skin/Eye Cat.[1][2][3] 2), its structural analogs (chlorinated pyridines) exhibit significant lipophilicity, facilitating rapid dermal absorption.[1] Furthermore, the pyridine ring confers a risk of olfactory fatigue—you may stop smelling the chemical at dangerous concentrations.[1]

Core Safety Thesis: Do not rely on odor thresholds. Do not rely on single-layer nitrile gloves when this compound is in solution.[1] Treat this material as a potential skin sensitizer and severe eye irritant .[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the barrier protection required.[1][2][3][4][5][6][7][8] Standard lab coats are insufficient for solution-phase handling of halogenated pyridines due to potential "wicking" and rapid solvent transport.[1]

Glove Selection Strategy (The Permeation Rule)
  • Solid State: Standard Nitrile (minimum 5 mil) is acceptable for weighing dry powder.[1]

  • Solution State (DCM, DMF, THF): Pyridines can act as permeation enhancers.[1]

    • Recommendation: Double-gloving is mandatory.

    • Inner Glove: Polyethylene laminate (e.g., Silver Shield®) or High-Performance Nitrile.[1]

    • Outer Glove: Standard Nitrile (for dexterity and grip).[1]

    • Why? Chlorinated pyridines in Dichloromethane (DCM) can break through standard nitrile in <5 minutes.[1]

Respiratory & Eye Protection
Hazard PhaseRecommended EquipmentScientific Rationale
Solid/Weighing N95 or P100 Respirator Prevents inhalation of fine crystalline dust, which can cause severe upper respiratory tract irritation (STOT SE 3).[1]
Synthesis/Heating Fume Hood (Face Velocity >100 fpm) At elevated temperatures, pyridine vapors become pervasive.[1] If hood failure occurs, use a Full-Face Respirator with Organic Vapor (OV) Cartridges .[1]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient.[1] Pyridine derivatives are basic; contact causes saponification of corneal lipids (severe damage).[1]

Part 3: Visualization of PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the reagent.

PPE_Selection Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Solid_PPE PPE: N95/P100 Mask + Single Nitrile Gloves + Safety Glasses Solid->Solid_PPE Dust Risk Solvent_Check Check Carrier Solvent Solution->Solvent_Check Aggressive Penetrating Solvent (DCM, DMF, THF) Solvent_Check->Aggressive Benign Benign Solvent (Water, Ethanol) Solvent_Check->Benign High_PPE PPE: Chemical Goggles + Double Glove (Laminate Inner) + Fume Hood Sash <14" Aggressive->High_PPE High Permeation Risk Med_PPE PPE: Chemical Goggles + Double Nitrile Gloves + Fume Hood Benign->Med_PPE Standard Risk

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier compatibility.

Part 4: Operational Protocols

Weighing & Transfer (Solid Phase)
  • Static Control: Halogenated pyridine powders are often electrostatic.[1] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder.[1]

  • Containment: Perform all weighing inside a Powder Containment Hood or a Fume Hood.[1] Never weigh on an open bench.

  • Cleanup: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use.[1] Do not use compressed air to blow dust off the balance.[1]

Reaction & Synthesis (Solution Phase)
  • Temperature Control: If heating, ensure a reflux condenser is properly seated.[1] Pyridine derivatives have high vapor pressures at elevated temperatures.[1]

  • Quenching: When quenching reactions containing this intermediate, avoid strong acids initially if the reaction mixture is hot, as this can generate exothermic salt formation and aerosolize the compound.[1]

  • Spill Management:

    • Small Spill (<10mL): Absorb with vermiculite or spill pads.[1]

    • Decontamination:[3][9] Wipe surface with dilute Citric Acid (5%) or Vinegar to neutralize the basic pyridine residues, followed by soap and water.[1]

Part 5: Disposal & Waste Management

Critical Rule: Never dispose of halogenated pyridines down the drain.[1] They are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteDouble-bag in clear polyethylene bags.[1] Label as "Toxic Solid - Halogenated Pyridine".[1]
Liquid Waste Halogenated Organic SolventSegregate into "Halogenated Waste" carboys. Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent reactions.[1]
Contaminated Sharps Hazardous SharpsDispose of needles/syringes used with this compound into rigid sharps containers immediately.[1] Do not recap.

Part 6: Emergency Response

  • Skin Contact:

    • Immediately remove contaminated clothing.[1][3][5][6]

    • Wash skin with soap and copious water for 15 minutes.[1] (Water alone is less effective due to the lipophilicity of the pyridine ring; soap is essential).[1]

    • Seek medical attention if redness persists.[1]

  • Eye Contact:

    • Flush with water for minimum 15 minutes .

    • Hold eyelids open to ensure irrigation of the entire eye surface.[1]

    • Immediate ophthalmology consult is required for pyridine exposure.[1]

References

  • PubChem. (2023).[1][10] (2-Chloropyridin-4-yl)methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

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